1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Description
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Properties
IUPAC Name |
1-methyl-2-piperazin-1-ylbenzimidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;;/h2-5,13H,6-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWSVTABAJECJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
An In-Depth Technical Guide to the Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Dihydrochloride
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, forming the core of numerous therapeutic agents.[1][2] Its structural resemblance to endogenous purines allows it to readily interact with various biopolymers, leading to applications as antiviral, anticancer, anthelmintic, and antihypertensive drugs.[2][3] This guide provides a detailed, in-depth technical overview of the synthesis of a specific, highly functionalized derivative: this compound.
The target molecule features three key structural elements: a benzimidazole core, a methyl group at the N-1 position, and a piperazine ring at the C-2 position. The N-1 methylation prevents tautomerization and provides a fixed substitution pattern, which can be crucial for specific receptor binding. The 2-piperazinyl group is a common pharmacophore that can enhance solubility and provides a basic nitrogen center for salt formation and further derivatization.[4] The final dihydrochloride salt form is often preferred in pharmaceutical development to improve stability, aqueous solubility, and bioavailability.[5]
This document, intended for researchers, chemists, and drug development professionals, details a robust and logical synthetic pathway. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and provide a framework for troubleshooting and optimization.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis is paramount for designing an efficient synthesis. The target molecule, this compound (5), can be disconnected in a few strategic ways. The most straightforward approach involves disconnecting the piperazine moiety and the final salt formation.
This leads to two primary forward-synthetic strategies:
-
Route A: This well-established and modular route involves the initial construction of a methylated benzimidazole core, followed by the introduction of the piperazine substituent. It relies on the synthesis of a key intermediate, 2-chloro-1-methyl-1H-benzimidazole (3), which serves as an electrophilic substrate for nucleophilic substitution by piperazine.
-
Route B: This approach involves the direct cyclization of N-methyl-o-phenylenediamine (2) with a C1 synthon that already contains the piperazine moiety, such as piperazine-1-carboximidoyl chloride or a similar activated species.
This guide will focus on Route A , as its modularity offers greater flexibility and control. The step-wise formation allows for the isolation and characterization of stable intermediates, which is often preferable for process control and scale-up.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of Key Intermediates
This section details the preparation of the crucial building blocks required for the final assembly.
Synthesis of N-Methyl-o-phenylenediamine (2)
The synthesis begins with the selective mono-N-methylation of commercially available o-phenylenediamine (1).
Causality and Experimental Choices: Selective mono-methylation can be challenging due to the potential for over-methylation to form N,N'-dimethyl-o-phenylenediamine. The choice of methylating agent and reaction conditions is critical. While powerful agents like methyl triflate would be highly reactive, a milder agent like methyl iodide provides better control.[6] Running the reaction at or below room temperature and using a slight excess of the diamine can also favor the mono-methylated product. A weak base is used to neutralize the HI byproduct without significantly increasing the nucleophilicity of the second amino group.
Experimental Protocol: Synthesis of (2)
-
To a stirred solution of o-phenylenediamine (1.0 eq) in ethanol at 0 °C, add potassium carbonate (1.1 eq).
-
Add methyl iodide (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-o-phenylenediamine (2) as a solid.
| Reagent | Molar Mass ( g/mol ) | Role | Stoichiometry |
| o-Phenylenediamine | 108.14 | Starting Material | 1.0 eq |
| Methyl Iodide | 141.94 | Methylating Agent | 1.0 eq |
| Potassium Carbonate | 138.21 | Base | 1.1 eq |
| Ethanol | 46.07 | Solvent | - |
Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (3)
This intermediate is synthesized via a two-step, one-pot procedure involving cyclization of the diamine (2) to form the corresponding benzimidazolone, followed by chlorination.
Causality and Experimental Choices: The formation of the benzimidazole ring requires a C1 synthon. Carbonyldiimidazole (CDI) or triphosgene are effective and safer alternatives to phosgene gas for forming the intermediate 1-methyl-1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then converted to the 2-chloro derivative using a standard chlorinating agent like phosphorus oxychloride (POCl₃).[7] POCl₃ is highly effective for this transformation, converting the carbonyl group into a reactive chloro-substituent. The reaction is typically run neat or with a high-boiling inert solvent.
Experimental Protocol: Synthesis of (3)
-
Safety Note: This procedure should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a solution of N-methyl-o-phenylenediamine (2) (1.0 eq) in dry tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 2-3 hours until cyclization is complete (monitored by TLC).
-
Remove the THF under reduced pressure.
-
To the crude benzimidazolone intermediate, carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2-chloro-1-methyl-1H-benzimidazole (3).
Part II: Final Assembly and Salt Formation
With the key electrophilic intermediate in hand, the final steps involve coupling with piperazine and converting the product to the desired salt form.
Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (4)
This step is a classical nucleophilic aromatic substitution (SNAAr) reaction.
Causality and Experimental Choices: The electron-withdrawing nature of the benzimidazole ring system activates the C2 position for nucleophilic attack. The chlorine atom is a good leaving group. Piperazine, being a secondary amine, is a potent nucleophile. The reaction requires a base to scavenge the HCl generated and an excess of piperazine can serve this purpose, driving the reaction to completion. Alternatively, an inorganic base like potassium carbonate can be used.[1] A polar aprotic solvent like N,N-dimethylformamide (DMF) or a polar protic solvent like ethanol can be used to facilitate the reaction.
Experimental Protocol: Synthesis of (4)
-
In a round-bottom flask, dissolve 2-chloro-1-methyl-1H-benzimidazole (3) (1.0 eq) in ethanol.
-
Add anhydrous piperazine (3.0 eq) and triethylamine (1.5 eq).
-
Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the free base (4) as a pure solid.
Formation of the Dihydrochloride Salt (5)
The final step is the conversion of the basic free base into a stable, water-soluble salt.
Causality and Experimental Choices: The target molecule contains two basic nitrogen atoms: the tertiary amine within the piperazine ring and the second nitrogen of the piperazine ring. Both can be protonated by a strong acid. Treatment with at least two equivalents of hydrochloric acid will yield the dihydrochloride salt.[5] The salt is typically prepared by dissolving the free base in a solvent in which the salt is insoluble (e.g., isopropanol, diethyl ether), followed by the addition of HCl.
Experimental Protocol: Synthesis of (5)
-
Dissolve the purified free base (4) (1.0 eq) in a minimal amount of isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic (pH < 2).
-
The dihydrochloride salt will precipitate out of the solution.
-
Stir the resulting slurry at 0 °C for 1 hour to ensure complete precipitation.
-
Filter the white solid, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound (5).
Overall Synthesis Summary and Workflow
The complete synthetic pathway is a robust three-stage process starting from common laboratory reagents.
Caption: Overall synthetic workflow diagram.
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | N-Methylation | MeI, K₂CO₃ | 60-75% |
| 2 | Cyclization/Chlorination | CDI, POCl₃ | 70-85% |
| 3 | Piperazine Coupling | Piperazine, Et₃N | 80-90% |
| 4 | Salt Formation | HCl | >95% |
Conclusion
This guide outlines a logical, efficient, and well-documented synthetic route for the preparation of this compound. By breaking the synthesis down into the preparation of key intermediates followed by a final coupling and salt formation, the process allows for robust control and purification at each stage. The causality-driven explanations for experimental choices provide the necessary scientific integrity for researchers to adapt and optimize this protocol for their specific needs. Given the established biological importance of benzimidazole-piperazine hybrids, this synthetic guide serves as a valuable resource for medicinal chemists and process development scientists working in this area.[8][9]
References
- Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025). Journal of Chemical and Pharmaceutical Research.
- Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry.
- Various Authors. Benzimidazole synthesis. Organic Chemistry Portal.
- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- Sánchez-Alonso, R. M., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- Pilar, G., et al. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules.
- CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof.
- Antoniou, T., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- US6054589A - Process for preparing 2-chloro-benzimidazole derivatives.
- PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. (2013).
- Kamal, A., et al. (2021).
- This compound. Advanced ChemBlocks Inc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]
- 7. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 8. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Mechanism of Action of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential mechanism of action of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. In the absence of direct pharmacological studies on this specific molecule, this document synthesizes the extensive body of research on its core chemical scaffolds: benzimidazole and piperazine. By examining the established biological activities of these privileged structures, we extrapolate potential therapeutic targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating research and development programs centered on this compound. We will delve into prospective anti-inflammatory, central nervous system (CNS), and antineoplastic activities, supported by detailed hypothetical experimental protocols and pathway diagrams to guide future investigations.
Introduction: Unveiling a Molecule of Therapeutic Potential
This compound (CAS: 1426290-55-2) is a small molecule featuring a fused benzimidazole and piperazine ring system.[1][2] The benzimidazole nucleus, an isostere of naturally occurring purines, is a well-established pharmacophore associated with a wide array of biological activities.[3] Similarly, the piperazine ring is a common constituent in numerous clinically approved drugs, particularly those targeting the central nervous system.[4][5] The strategic combination of these two moieties in a single molecule suggests a high potential for novel pharmacology.
While direct experimental data on the mechanism of action of this compound is not currently available in the public domain, the known properties of its constituent parts provide a strong foundation for hypothesizing its biological functions. This guide will explore these potential mechanisms, offering a scientifically grounded starting point for investigation.
The Benzimidazole Core: A Privileged Scaffold in Drug Discovery
The benzimidazole ring is a versatile heterocyclic system that has been extensively explored in medicinal chemistry. Its structural similarity to purine bases allows it to interact with a variety of biological targets.[3]
Potential Anti-inflammatory Activity
Numerous benzimidazole derivatives have demonstrated potent anti-inflammatory effects. A key mechanism involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[6] This inhibition is achieved by restoring the phosphorylation level of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6]
Hypothesized Mechanism: this compound may act as an inhibitor of pro-inflammatory signaling cascades. It could potentially suppress the production of key inflammatory mediators like NO and TNF-α by interfering with the NF-κB pathway.
Potential Antineoplastic Activity
The benzimidazole scaffold is present in several anticancer agents. One of the primary mechanisms of action is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Additionally, some benzimidazole derivatives have been developed as antagonists of the p53-Mdm2 protein-protein interaction, a critical target in cancer therapy.[8]
Hypothesized Mechanism: The benzimidazole core of the target compound could enable it to bind to the colchicine binding site of β-tubulin, thereby disrupting microtubule dynamics and inhibiting the proliferation of cancer cells.
The Piperazine Moiety: A Key to CNS Activity and Beyond
The piperazine ring is a common feature in drugs targeting the central nervous system, owing to its ability to interact with various neurotransmitter receptors.[4][5]
Potential CNS Activity
Piperazine derivatives are well-represented among antipsychotic, antidepressant, and anxiolytic drugs.[5] Their mechanisms often involve antagonism or agonism of dopamine and serotonin receptors. For example, 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724) was identified as a highly selective dopamine D4 receptor agonist with potential for treating erectile dysfunction.[9]
Hypothesized Mechanism: The this compound structure suggests a potential for interaction with CNS receptors. It may exhibit selective agonist or antagonist activity at dopamine or serotonin receptor subtypes, warranting investigation for its potential as an antidepressant, anxiolytic, or antipsychotic agent.
Synergistic Potential and Multi-Target Activity
The combination of the benzimidazole and piperazine moieties may result in a molecule with a unique, multi-target profile. The overall pharmacology will be dictated by the interplay of the individual contributions of each scaffold, potentially leading to synergistic effects or a broader spectrum of activity.
Proposed Experimental Workflows for Mechanistic Elucidation
To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following protocols outline key experiments for investigating the anti-inflammatory, antineoplastic, and CNS-active potential of this compound.
In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of the compound on the production of inflammatory mediators in a cellular model of inflammation.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the culture supernatant using the Griess reagent.
-
TNF-α Measurement: Quantify the amount of TNF-α in the culture supernatant using an ELISA kit.
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of IκBα and the nuclear translocation of p65.
Data Presentation:
| Concentration (µM) | NO Production (% of Control) | TNF-α Production (% of Control) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
In Vitro Antineoplastic Activity Assessment
Objective: To evaluate the antiproliferative effects of the compound on cancer cell lines.
Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer) in appropriate media.
-
Proliferation Assay: Seed cells in 96-well plates and treat with a range of concentrations of the compound for 72 hours. Assess cell viability using the MTT assay.
-
Tubulin Polymerization Assay: Use a commercially available kit to measure the effect of the compound on the in vitro polymerization of purified tubulin.
-
Cell Cycle Analysis: Treat cells with the compound for 24 hours, then fix, stain with propidium iodide, and analyze by flow cytometry to determine the cell cycle distribution.
Data Presentation:
| Cell Line | IC₅₀ (µM) |
| A549 | |
| MDA-MB-231 |
CNS Receptor Binding Assays
Objective: To determine the binding affinity of the compound for key CNS receptors.
Protocol:
-
Receptor Binding Screen: Submit the compound to a commercial or in-house receptor binding panel to assess its affinity for a wide range of CNS targets, including dopamine (D1, D2, D3, D4) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, etc.) receptors.
-
Functional Assays: For any receptors where significant binding is observed, perform functional assays (e.g., cAMP accumulation for GPCRs) to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Visualizing Potential Pathways and Workflows
To further clarify the hypothesized mechanisms and experimental designs, the following diagrams are provided.
Caption: A tiered approach for elucidating the mechanism of action.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-documented pharmacological activities of its benzimidazole and piperazine components, it is reasonable to hypothesize that this compound may possess significant anti-inflammatory, antineoplastic, and/or CNS-modulating properties. The experimental workflows detailed in this guide provide a clear and logical path for future research to test these hypotheses and uncover the therapeutic potential of this molecule. Further investigation is warranted to fully characterize its mechanism of action and to determine its potential for development as a novel therapeutic agent.
References
-
ResearchGate. (n.d.). 1st mechanism of action of Mecasin. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mecasermin?[Link]
-
ResearchGate. (n.d.). 2nd mechanism of action of Mecasin. [Link]
-
PubMed Central. (n.d.). Comparison of anti-inflammatory effects of Mecasin and its constituents on lipopolysaccharide-stimulated BV2 cells. [Link]
-
ResearchGate. (2025, August 9). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H-1-antihistamines for insomnia. [Link]
-
PubMed Central. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]
-
PubMed Central. (n.d.). Mecasin treatment in patients with amyotrophic lateral sclerosis: study protocol for a randomized controlled trial. [Link]
-
National Institutes of Health. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. [Link]
-
PubMed. (1989, September). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. [Link]
-
Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. [Link]
-
SILAE. (n.d.). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. [Link]
-
PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
ResearchGate. (n.d.). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link]
-
PubMed. (2004, July 15). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. [Link]
-
PubMed Central. (2022, January 18). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. [Link]
-
National Institutes of Health. (n.d.). Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2. [Link]
Sources
- 1. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 2. This compound | 1426290-55-2 [sigmaaldrich.cn]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole-2-one: A Novel Anchoring Principle For Antagonizing p53-Mdm2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (CAS 1426290-55-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzimidazole-Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry
The fusion of a benzimidazole ring system with a piperazine moiety has given rise to a class of compounds with remarkable pharmacological diversity and significance in drug discovery. Benzimidazole, a bicyclic heterocycle, is isosteric to purine and is a core component of essential biomolecules like Vitamin B12. This structural feature allows it to interact with a wide array of biological targets. The incorporation of a piperazine ring, a common pharmacophore, often enhances aqueous solubility and bioavailability, making it a valuable building block in the design of novel therapeutics. Compounds featuring this combined scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This guide provides a detailed technical overview of a specific member of this class, 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (dihydrochloride form under CAS 1426290-55-2), focusing on its structure, properties, synthesis, and potential pharmacological relevance.
Physicochemical Properties and Structural Elucidation
1-Methyl-2-piperazin-1-yl-1H-benzimidazole is a small molecule with the molecular formula C12H16N4 for the free base. The dihydrochloride salt, corresponding to CAS number 1426290-55-2, has the molecular formula C12H18Cl2N4 and a molecular weight of approximately 289.21 g/mol .
Structural Formula:
Caption: 2D chemical structure of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1426290-55-2 | [3] |
| Molecular Formula | C12H18Cl2N4 (dihydrochloride) | [3] |
| Molecular Weight | 289.21 g/mol (dihydrochloride) | [3] |
| IUPAC Name | 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride | [3] |
| Purity | Typically ≥95% | [3] |
Synthesis and Manufacturing
Proposed Synthetic Pathway:
A likely synthetic strategy involves the reaction of N-methyl-benzene-1,2-diamine with a piperazine-containing carbonyl or thiocarbonyl compound, or a precursor thereof. An alternative and widely used method is the reaction of an activated 2-substituted benzimidazole with piperazine.
Caption: Proposed synthetic workflow for 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.
Exemplary Experimental Protocol:
Step 1: Synthesis of 2-Chloro-1-methyl-1H-benzimidazole (Intermediate)
-
To a stirred solution of N-methyl-benzene-1,2-diamine in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of a phosgene equivalent (e.g., triphosgene) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-1-methyl-1H-benzimidazole.
-
Purify the intermediate by column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole (Final Product)
-
Dissolve the purified 2-chloro-1-methyl-1H-benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add an excess of piperazine (approximately 2-3 equivalents) to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the pure 1-Methyl-2-piperazin-1-yl-1H-benzimidazole.
-
The dihydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., ethanol or isopropanol) with a stoichiometric amount of hydrochloric acid.
Potential Biological Activities and Mechanism of Action
The benzimidazole-piperazine scaffold is a versatile pharmacophore, and compounds with this core structure have been investigated for a wide range of therapeutic applications. While specific biological data for CAS 1426290-55-2 is not extensively published, the structural motifs suggest several potential mechanisms of action based on related compounds.
Anticancer Potential:
Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms. One of the most well-documented is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] Additionally, some benzimidazole-piperazine compounds have been shown to act as topoisomerase inhibitors, interfering with DNA replication and repair in cancer cells.
Caption: Potential anticancer mechanisms of action for benzimidazole-piperazine derivatives.
Anti-inflammatory and Antimicrobial Activities:
Derivatives of benzimidazole have also been explored for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[6] Furthermore, the benzimidazole nucleus is present in several commercially available antifungal and anthelmintic drugs, suggesting that 1-Methyl-2-piperazin-1-yl-1H-benzimidazole could possess antimicrobial activity.[5]
Analytical Characterization
The structural confirmation and purity assessment of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole would be conducted using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to confirm the chemical structure by identifying the characteristic chemical shifts and coupling patterns of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the synthesized compound.
Conclusion
1-Methyl-2-piperazin-1-yl-1H-benzimidazole, belonging to the pharmacologically significant class of benzimidazole-piperazine derivatives, holds potential for further investigation in drug discovery and development. Its synthesis can be achieved through established chemical methodologies, and its structure suggests a range of possible biological activities, particularly in the area of oncology. This technical guide provides a foundational understanding of this compound for researchers and scientists, encouraging further exploration of its therapeutic potential.
References
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- United States P
- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH.
- General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate.
- Alkyl-and piperidine-substituted benzimidazole derivatives.
- Novel benzimidazole derivative, process for the preparation thereof and pharmaceutical composition.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.
- Process for the preparation of 1H-benzimidazoles.
- Benzo[D]imidazole derivatives of piperidine and piperazine.
- Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives.
- Synthesis of a neurostimulative piperazine.
- Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry.
- Synthetic and Biological Aspects of Benzimidazole Deriv
- 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. Advanced ChemBlocks.
- 1-substituted-2-(piperazinyl or homopiperazinyl)-benzimidazole compounds and pharmaceutical composition.
- New 1-phenylmethyl benzimidazole piperazine derivatives.
- Process for the preparation of benzimidazole derivatives and salts thereof.
- Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- 1-(1-methyl-1H-imidazol-2-yl)piperazine | RUO. Benchchem.
- 1-methyl-1h-benzimidazole-2-thiol (C8H8N2S). PubChemLite.
- 1-Methyl-1H-benzimidazole-2-thiol | C8H8N2S | CID 1522244. PubChem.
Sources
- 1. data.epo.org [data.epo.org]
- 2. cbijournal.com [cbijournal.com]
- 3. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
An In-Depth Technical Guide to 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole Dihydrochloride and its Analogs: Synthesis, Pharmacology, and Experimental Protocols
This guide provides a comprehensive technical overview of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride, a heterocyclic compound belonging to the versatile benzimidazole class. Given the limited direct literature on this specific molecule, this document synthesizes information from closely related 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives to provide a robust framework for researchers, scientists, and drug development professionals. The principles, protocols, and potential applications discussed herein are grounded in the established chemistry and pharmacology of this important structural motif.
Introduction: The Benzimidazole-Piperazine Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its structural similarity to purine bases allows it to interact with various biological targets. When combined with a piperazine ring at the 2-position, the resulting 2-(piperazin-1-yl)-1H-benzo[d]imidazole core exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The methyl group at the 1-position and the dihydrochloride salt form of the topic compound are modifications aimed at modulating its physicochemical properties, such as solubility and bioavailability.
Compound Profile:
| Property | Value |
| IUPAC Name | 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride |
| Synonyms | 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride |
| CAS Number | 1426290-55-2 |
| Molecular Formula | C₁₂H₁₈Cl₂N₄ |
| Molecular Weight | 289.21 g/mol |
| Physical Form | Solid |
Synthesis and Characterization
The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride can be approached through a multi-step process, leveraging established methodologies for benzimidazole ring formation and subsequent N-alkylation.
Synthetic Pathway
A logical synthetic route involves the initial construction of the 2-(piperazin-1-yl)-1H-benzo[d]imidazole core, followed by methylation of the benzimidazole nitrogen and subsequent conversion to the dihydrochloride salt.
Caption: Proposed synthetic pathway for 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride.
Experimental Protocol: Synthesis of the Benzimidazole Core
This protocol is adapted from general methods for the synthesis of 2-substituted benzimidazoles.
Step 1: Condensation to form 2-(piperazin-1-yl)-1H-benzo[d]imidazole
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and a suitable piperazine precursor, such as piperazine-1-carbothioamide or a related activated piperazine species (1-1.2 equivalents).
-
Add a suitable solvent, such as ethanol or dimethylformamide (DMF).
-
For condensation with a carboxylic acid or its derivative, an acid catalyst like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) may be required.
-
Heat the reaction mixture under reflux for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. If PPA is used, pour the mixture into ice-cold water and neutralize with a base (e.g., 10% NaOH) to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-(piperazin-1-yl)-1H-benzo[d]imidazole.
Experimental Protocol: N-Methylation and Salt Formation
Step 2: N-Methylation
-
Suspend 2-(piperazin-1-yl)-1H-benzo[d]imidazole (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a base, such as potassium hydroxide (1.1 equivalents), to the suspension.
-
Add methyl iodide (1.1 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.[1]
-
After completion, cool the reaction mixture and extract the product with a suitable organic solvent like chloroform.[1]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole.
-
Purify the product by column chromatography on silica gel.
Step 3: Dihydrochloride Salt Formation
-
Dissolve the purified 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole in a minimal amount of a suitable solvent, such as isopropanol or ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a solution of HCl in a suitable solvent (e.g., ethereal HCl) dropwise until precipitation is complete.
-
Collect the precipitate by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride as a solid.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of the methyl group and the integration of protons.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Pharmacological Profile and Mechanism of Action (Inferred)
Anticancer Activity
Many benzimidazole-piperazine hybrids have demonstrated significant antiproliferative effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes.
Potential Molecular Targets and Signaling Pathways:
-
Tubulin Polymerization Inhibition: A well-established mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics by binding to tubulin. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. These compounds can target a variety of kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., MAPKs).
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.
Caption: Inferred anticancer mechanisms of action for 2-(piperazin-1-yl)-1H-benzo[d]imidazole derivatives.
Anti-inflammatory Activity
Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, structurally related to the piperazine analogs, have shown potent anti-inflammatory effects. The mechanism likely involves the modulation of inflammatory signaling pathways.
Potential Molecular Targets and Signaling Pathways:
-
NF-κB Pathway Inhibition: These compounds may inhibit the activation of the NF-κB transcription factor, a key regulator of the inflammatory response. This can be achieved by preventing the phosphorylation and degradation of its inhibitor, IκBα.
-
Cytokine Production Inhibition: By modulating inflammatory pathways, these derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Pharmacokinetics (General Considerations)
The pharmacokinetic properties of benzimidazole derivatives can be variable. They are often subject to first-pass metabolism in the liver, which can lead to the formation of both active and inactive metabolites. The bioavailability of benzimidazoles can be low, and they may exhibit binding to plasma proteins. The introduction of the 1-methyl-2-(piperazin-1-yl) moiety is intended to improve these pharmacokinetic parameters.[2][3]
In Vitro Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride.
Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride (test compound)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Kinase Reaction: In each well of the plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include a "no kinase" control and a "no compound" (vehicle) control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP using the luminescence-based detection reagent according to the manufacturer's protocol. This typically involves a two-step process: first, the remaining ATP is depleted, and then the amount of ADP produced is converted back to ATP, which is then used by luciferase to generate a luminescent signal.
-
Luminescence Measurement: Read the luminescent signal using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Conclusion and Future Directions
1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride belongs to a class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. While direct experimental data on this specific molecule is sparse, the established pharmacology of its analogs provides a strong rationale for its investigation. The synthetic and experimental protocols detailed in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this and related compounds.
Future research should focus on elucidating the specific molecular targets and mechanisms of action of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole dihydrochloride. In vivo studies to assess its efficacy, pharmacokinetics, and toxicity are essential next steps in evaluating its potential as a therapeutic agent. The continued exploration of the benzimidazole-piperazine scaffold is a promising avenue for the discovery of novel and effective drugs.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
In vitro kinase assay. Protocols.io. Available from: [Link]
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Center for Biotechnology Information. Available from: [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. National Center for Biotechnology Information. Available from: [Link]
-
ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole ('nitazene') and piperidine benzimidazolone ('brorphine-like') opioids. GOV.UK. Available from: [Link]
-
[Pharmacokinetics of benzimidazole derivatives]. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii. Available from: [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
New 2-piperazinylbenzimidazole derivatives as 5-HT3 antagonists. Synthesis and pharmacological evaluation. National Center for Biotechnology Information. Available from: [Link]
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Center for Biotechnology Information. Available from: [Link]
-
Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 1-methyl-benzimidazole. PrepChem.com. Available from: [Link]
-
In vitro validation of protein kinase inhibition by benzimidazole... ResearchGate. Available from: [Link]
-
Fragment-Based and Structural Investigation for Discovery of JNK3 Inhibitors. Semantic Scholar. Available from: [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. National Center for Biotechnology Information. Available from: [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. De Gruyter. Available from: [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]
-
Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety. ResearchGate. Available from: [Link]
-
Benzimidazole and piperazine based hybrids as anti‐plasmodial/anti‐malarial agents. ResearchGate. Available from: [Link]
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Center for Biotechnology Information. Available from: [Link]
-
Benzimidazole derivatives incorporating piperazine. ResearchGate. Available from: [Link]
Sources
1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a benzimidazole core, a widely recognized pharmacophore in medicinal chemistry, linked to a piperazine moiety.[1][2] The dihydrochloride salt form of this molecule suggests its intended application in aqueous systems, common in pharmaceutical formulations. For researchers, scientists, and drug development professionals, a thorough understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory requirement but a fundamental necessity for developing safe, effective, and reliable drug products.
This guide provides a comprehensive technical overview of the critical physicochemical properties of this compound. It delves into the theoretical principles governing its solubility and stability, offers detailed, field-proven experimental protocols for their evaluation, and discusses the key factors that can influence these characteristics. The methodologies and insights presented herein are grounded in established scientific principles and regulatory guidelines to ensure a robust and logical approach to compound characterization.
Part 1: Solubility Profile
The solubility of an API is a critical determinant of its bioavailability and manufacturability. The molecular structure of this compound presents several features that collectively dictate its solubility in various solvent systems.
1.1 Theoretical Considerations: A Structure-Based Assessment
The solubility of a compound is a function of the interplay between the solute and the solvent. The key structural components of our target molecule are:
-
Benzimidazole Core: This fused aromatic heterocyclic system is generally planar and has limited water solubility but is soluble in many organic solvents.[3][4]
-
Piperazine Ring: This is a basic, non-aromatic heterocycle. In its unprotonated form, it can act as a hydrogen bond acceptor.
-
Methyl Group: The N-methyl group on the benzimidazole ring slightly increases the lipophilicity of the molecule.
-
Dihydrochloride Salt: The presence of two hydrochloride salts dramatically increases the aqueous solubility. The two basic nitrogen atoms of the piperazine ring are likely protonated, forming a dicationic species that readily interacts with polar solvents like water.
Based on these features, a varied solubility profile can be anticipated.[5] The dihydrochloride salt form will dominate its behavior in aqueous media, while the organic backbone will govern its solubility in less polar environments.
Caption: Key structural features influencing solubility.
1.2 Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common solvents. These predictions are based on the general principles of "like dissolves like" and the known solubility characteristics of benzimidazole and piperazine derivatives.[5][6]
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Aqueous Buffer | pH 4.5 Acetate Buffer | High | The compound is a dihydrochloride salt of a weak base and will be fully ionized and highly soluble in acidic to neutral aqueous solutions.[1] |
| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of alcohols can hydrogen bond with the protonated nitrogens and the benzimidazole ring. Benzimidazoles are generally soluble in alcohols.[3][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of DMSO can effectively solvate the ionic salt form of the compound. |
| Polar Aprotic | Acetonitrile | Low to Moderate | Acetonitrile is less polar than DMSO and may be less effective at solvating the charged species. |
| Non-Polar | Hexane, Toluene | Low / Insoluble | The high polarity of the dihydrochloride salt makes it incompatible with non-polar hydrocarbon solvents.[5] |
1.3 Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol describes a robust method for quantifying the solubility of the compound, which is a cornerstone for pre-formulation studies.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials & Equipment:
-
This compound
-
Selected solvents (e.g., water, pH buffers, methanol)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL) by multiplying the measured concentration by the dilution factor.
Caption: Experimental workflow for solubility determination.
Part 2: Stability Profile
Stability testing is a critical component of drug development, providing essential information on how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[7]
2.1 Theoretical Considerations: Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation:
-
Hydrolysis: While the benzimidazole ring itself is generally stable, the linkages to the piperazine ring could be susceptible to hydrolysis under extreme pH and high-temperature conditions.
-
Oxidation: The nitrogen atoms in both the piperazine and benzimidazole rings are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[8] This could lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic systems like benzimidazole can absorb UV radiation, potentially leading to photolytic degradation.[9] Photostability testing is therefore crucial.
-
Thermal Degradation: At elevated temperatures, molecules containing piperazine can undergo complex degradation reactions, including ring-opening.[10][11]
Caption: Potential degradation pathways for the molecule.
2.2 Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of the molecule.[12][13] These studies are also fundamental for developing and validating stability-indicating analytical methods.[12] The following table and protocols outline typical stress conditions based on ICH guidelines.[7][14]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80 °C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80 °C) | To assess stability in alkaline environments. |
| Neutral Hydrolysis | Water, heated (e.g., 60-80 °C) | To evaluate the effect of heat in an aqueous solution. |
| Oxidation | 3% H₂O₂, room temperature or heated | To identify potential oxidative degradation products.[12] |
| Photostability | ICH-compliant photostability chamber (UV/Vis light) | To determine light sensitivity.[9][14] |
| Thermal (Solid) | Dry heat (e.g., 10°C above accelerated temp) | To assess the stability of the solid form at elevated temperatures.[14] |
General Protocol for Forced Degradation:
-
Sample Preparation: Prepare stock solutions of the API in a suitable solvent. For hydrolysis and oxidation studies, dilute the stock with the stress agent (e.g., 0.1 M HCl, 3% H₂O₂) to a final concentration suitable for analysis. For solid-state studies, place a known amount of the solid API in a vial.
-
Stress Application: Expose the samples to the specified conditions for a defined period. It is advisable to sample at multiple time points to track the degradation over time. The goal is to achieve 5-20% degradation to ensure that secondary degradation products are not predominant.
-
Neutralization/Quenching: After the stress period, neutralize the acidic and basic samples. Quench oxidative reactions if necessary.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating method (e.g., HPLC-UV/PDA, LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products. Perform a mass balance calculation to ensure that the decrease in the main peak corresponds to the increase in impurity peaks.
2.3 Long-Term and Accelerated Stability Testing
The purpose of formal stability testing is to establish a re-test period for the API and recommend storage conditions.[15] These studies must be conducted on at least three primary batches in the proposed container closure system.[15]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15] |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[15] |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, 6 months).[15][16] |
Note: Intermediate testing is required if a significant change occurs during accelerated testing. A "significant change" for an API is defined as a failure to meet its specification.[7][14]
2.4 Recommended Analytical Methods
A stability-indicating analytical method is one that can accurately measure the active ingredient without interference from degradation products, process impurities, or other potential components.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reversed-phase HPLC method with a C18 column and a UV/Photodiode Array (PDA) detector is typically the starting point for method development. The PDA detector is crucial as it provides spectral information that can help determine peak purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for identifying the structures of unknown degradation products observed during forced degradation studies.[12]
-
Gas Chromatography (GC): While less common for non-volatile salts, GC could be used to detect volatile impurities or degradation products if derivatization is performed.[17]
References
- An In-depth Technical Guide to the Thermal Degradation Pathways of Piperazine Deriv
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem.
- Thermal degradation of piperazine and its structural analogs - ResearchG
- Stability of Synthetic Piperazines in Human Whole Blood - PubMed.
- Benzimidazole deriv
- Benzimidazole | C7H6N2 | CID 5798 - PubChem.
- Photodegradation Pattern of Benzimidazole Anthelmintics - ResearchG
- Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
- Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ACS Public
- Solubility of Benzimidazoles in Alcohols - ResearchG
- Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry.
- Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds - Benchchem.
- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - NIH.
- (PDF)
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. fdaghana.gov.gh [fdaghana.gov.gh]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biomedres.us [biomedres.us]
- 13. ajrconline.org [ajrconline.org]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Pharmacological Profile of Benzimidazole-Piperazine Derivatives
An In-Depth Technical Guide:
Introduction: The Benzimidazole-Piperazine Scaffold as a Privileged Core in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge in compounds targeting a wide array of biological systems. These are termed "privileged structures" due to their inherent ability to bind to multiple, diverse receptors with high affinity. The hybrid structure formed by the fusion of a benzimidazole nucleus and a piperazine moiety is a quintessential example of such a scaffold.[1][2] Benzimidazole, a bicyclic aromatic compound, is isosteric to naturally occurring purines, allowing it to interact with a multitude of biological targets through mechanisms like hydrogen bonding and π–π stacking.[1][3] The piperazine ring, a versatile six-membered heterocycle, is a common element in many biologically active compounds, often improving pharmacokinetic properties and providing a key interaction point for receptor binding.[4][5]
The combination of these two pharmacophores has yielded a rich chemical space of derivatives with a remarkably broad spectrum of pharmacological activities.[2][3] These activities range from anticancer and antimicrobial to antipsychotic and antihistaminic effects.[3][6][7][8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the pharmacological profile of benzimidazole-piperazine derivatives. We will delve into their synthesis, dissect their mechanisms of action across different therapeutic areas, analyze structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.
Chapter 1: Synthesis and Chemical Space
The versatility of the benzimidazole-piperazine scaffold stems from the accessibility of its synthesis, which allows for systematic structural modifications. The most prevalent strategy involves a multi-step approach that first constructs the benzimidazole core, followed by the introduction of the piperazine moiety.
A common route to the benzimidazole ring is the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative, a method that offers broad functional group tolerance.[4][9] The piperazine fragment is typically introduced at the C-2 position of the benzimidazole ring.[10] For instance, a starting benzimidazole sulfonic acid can be reacted with a substituted piperazine by heating, yielding the final hybrid molecule.[10]
Caption: General Synthetic Workflow for Benzimidazole-Piperazine Derivatives.
This modular synthesis allows for extensive exploration of the structure-activity relationship (SAR). Key points of diversification include substitutions on the benzimidazole ring (N1, C5, C6 positions) and modifications of the substituent on the distal nitrogen of the piperazine ring, which significantly influence the resulting pharmacological profile.[11][12]
Chapter 2: Potent Anticancer Activity
One of the most extensively studied therapeutic areas for benzimidazole-piperazine derivatives is oncology.[13][14] The rationale for their development is multifaceted, partly stemming from the successful repurposing of benzimidazole-based anthelmintic drugs which demonstrated unexpected antitumor activity.[10] These compounds exert their effects through several distinct mechanisms, primarily by disrupting microtubule dynamics and inducing programmed cell death.
Mechanism of Action 1: Tubulin Polymerization Inhibition
A primary mechanism by which these derivatives exhibit anticancer properties is through interference with tubulin polymerization.[10][15] Tubulin is the protein subunit of microtubules, which are critical for mitotic spindle formation during cell division. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent cell death.[10]
Caption: Mechanism of Tubulin Polymerization Inhibition.
Mechanism of Action 2: Induction of Apoptosis
Beyond mitotic catastrophe, many benzimidazole-piperazine hybrids directly trigger apoptotic pathways in cancer cells.[16] This has been demonstrated through the observation of key apoptotic markers. For instance, treatment of cancer cells with these compounds leads to the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1) and the activation of executioner caspases like caspase 7.[16] These events are hallmarks of apoptosis and confirm that the cytotoxic activities are mediated through programmed cell death.[16]
Structure-Activity Relationship (SAR) Insights
-
Substitution on Piperazine: The nature of the substituent on the piperazine ring is critical. For example, a 4-chloro substituted phenyl group on the piperazine moiety was found to have superior anthelmintic and anticancer activity compared to a 4-methylphenyl substitution.[10]
-
Substitution on Benzimidazole: Modifications at the C5 position of the benzimidazole ring can also enhance antineoplastic activity.[17]
-
Linker: The presence and nature of a linker between the two heterocyclic systems can modulate activity.[17][18]
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative benzimidazole-piperazine derivatives against various human cancer cell lines.
| Compound ID | Substitution | Target Cell Line | IC₅₀ Value | Reference |
| 6b | Varies | MCF-7 (Breast) | 0.3 ± 0.01 µg/mL | [6] |
| 6c | Varies | HCT-116 (Colon) | 0.06 ± 0.001 µg/mL | [6] |
| 7i | 4-chloro analogue | MCF-7 (Breast) | 0.119 ± 0.58 µM | [6] |
| 9f | 4-(trifluoromethyl)benzyl | MDA-MB-231 (Breast) | Not specified, "outstanding" | [6] |
| 17 | Varies | A549 (Lung) | 5.4 µM | [16] |
| 17 | Varies | MCF-7 (Breast) | 4.2 µM | [16] |
| 7c | 4-chlorophenylpiperazine | MDA-MB-231 (Breast) | < 34 µM (Lower than control) | [10] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of compounds on cancer cell lines, as referenced in the evaluation of these derivatives.[10]
-
Cell Culture: Plate human cancer cells (e.g., MDA-MB-231, U-87 MG) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of the benzimidazole-piperazine derivatives in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., 0.5–60 μM).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Albendazole).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale here is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot dose-response curves and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Chapter 3: Broad-Spectrum Antimicrobial Properties
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[4] Benzimidazole-piperazine derivatives have emerged as a promising class of compounds with significant activity against a range of microbial pathogens.[7][19]
Spectrum of Activity
These compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida species.[19][20][21][22] The specific spectrum of activity is highly dependent on the substitution patterns around the core scaffold.
Interestingly, some derivatives that lack activity against wild-type Gram-negative bacteria show potent activity against efflux pump mutant strains (e.g., TolC mutants).[23] This suggests that while the compounds can effectively hit their intracellular targets, they are susceptible to being removed by bacterial efflux pumps, a common resistance mechanism.
Synergistic Potential
A promising strategy to combat resistance is combination therapy. Benzimidazole-piperazine derivatives have shown synergistic effects when combined with existing antibiotics. For example, compound 6c regained potent antibacterial activity against several wild-type Gram-negative strains when co-administered with colistin, an antibiotic that permeabilizes the bacterial outer membrane.[23] This suggests these derivatives could be developed as "efflux pump inhibitors" or as agents that work in concert with membrane-disrupting drugs.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a standard assay to quantify the antimicrobial potency of a compound.
-
Inoculum Preparation: Grow the microbial strain (e.g., E. coli, S. aureus) overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth. The concentration range should be sufficient to span the expected MIC.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Endpoint Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Chapter 4: Atypical Antipsychotic Potential
Benzimidazole-piperazine derivatives have also shown significant promise in the field of neuropsychopharmacology, particularly as atypical antipsychotics.[8][24] Their mechanism of action often involves modulating key neurotransmitter systems implicated in psychosis, such as the dopamine and serotonin pathways.[25]
Mechanism of Action: D₂/5-HT₂A Receptor Antagonism
Many atypical antipsychotics achieve their therapeutic effect through a combined antagonism of dopamine D₂ receptors and serotonin 5-HT₂A receptors.[26] Benzimidazole-piperazine derivatives have been designed and identified as potent ligands for these receptors.[8][27] Antagonism at D₂ receptors in the mesolimbic pathway is thought to reduce the "positive" symptoms of schizophrenia (e.g., hallucinations), while 5-HT₂A antagonism may help alleviate "negative" symptoms (e.g., apathy) and reduce the extrapyramidal side effects associated with D₂ blockade alone.
Caption: D₂/5-HT₂A Receptor Antagonism by Antipsychotic Agents.
Experimental Protocol: In Vivo Assessment (Apomorphine-Induced Climbing)
This preclinical model is a standard screening test for detecting the D₁/D₂ receptor antagonist activity characteristic of antipsychotic drugs.[8][27]
-
Animal Acclimation: Use male mice and allow them to acclimate to the laboratory environment for at least one week.
-
Test Compound Administration: Administer the benzimidazole-piperazine derivative intraperitoneally (i.p.) at various doses (e.g., 1-20 mg/kg). A control group receives the vehicle.
-
Apomorphine Challenge: After a set pre-treatment time (e.g., 30 minutes), administer apomorphine (a dopamine agonist) subcutaneously to all mice to induce climbing behavior.
-
Behavioral Observation: Place the mice individually in wire mesh cages. For the next 30 minutes, observe the mice and score their climbing behavior at 5-minute intervals. A common scoring system is: 0 = four paws on the floor, 1 = two paws on the cage wall, 2 = four paws on the cage wall.
-
Data Analysis: Sum the scores for each mouse over the observation period. Compare the mean scores of the treated groups to the vehicle control group using statistical analysis (e.g., ANOVA). A significant reduction in climbing behavior indicates potential antipsychotic activity.[8][28]
Chapter 5: Antihistaminic and Anti-inflammatory Roles
The structural versatility of the scaffold also extends to activity against histamine and inflammatory pathways.
-
Antihistaminic Activity: Several series of benzimidazole-piperazine derivatives have been synthesized and tested as H₁-antihistaminic agents.[18][29] Structure-activity relationship studies have shown that the best activity is often achieved with a homopiperazinylbenzimidazole system combined with specific terminal groups, such as an unsubstituted pyrazole ring.[18] These compounds are being developed as non-sedating antiallergic drugs.[30]
-
Anti-inflammatory Activity: The anti-inflammatory effects of these derivatives are often linked to the inhibition of key enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3][11] SAR analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold are critical for modulating this activity.[11][12]
Conclusion and Future Outlook
The benzimidazole-piperazine hybrid scaffold represents a remarkably successful platform in medicinal chemistry. Its modular synthesis allows for fine-tuning of its structure to achieve potent and selective activity against a diverse array of biological targets. The extensive research into their anticancer, antimicrobial, antipsychotic, and antihistaminic properties underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing lead compounds to enhance efficacy, improve pharmacokinetic profiles, and reduce off-target effects. The synergistic potential with existing drugs, particularly in the antimicrobial field, opens up new avenues for combating drug resistance. As our understanding of the structural requirements for targeting specific enzymes and receptors continues to grow, the benzimidazole-piperazine core will undoubtedly remain a valuable and "privileged" scaffold for the development of next-generation therapeutics.
References
-
A review of benzimidazole-piperazine hybrids as anticancer agents. Source: Wiley Online Library.
-
Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Source: Semantic Scholar.
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Source: National Institutes of Health (NIH).
-
Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Source: PubMed.
-
Synthesis of benzimidazole derivatives 9a-n. Source: ResearchGate.
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Source: IJPPR.
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Source: PMC - PubMed Central.
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Source: SpringerLink.
-
Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Source: PubMed.
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Source: MDPI.
-
ChemInform Abstract: Synthesis of Benzimidazole Derivatives as Potential H1-Antihistaminic Agents. Source: Sci-Hub.
-
Harnessing the Therapeutic Potential of Benzimidazole Encompassing Piperazine Hybrids: Synthesis, Spectral Analysis, In Vitro, and In Silico Biological Evaluation. Source: Semantic Scholar.
-
Benzimidazole derivatives incorporating piperazine. Source: ResearchGate.
-
New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. Source: PubMed.
-
Benzimidazole and piperazine based hybrids as anti-plasmodial/anti-malarial agents. Source: ResearchGate.
-
Structure-activity relationship of antidepressant activity piperazine derivatives. Source: ResearchGate.
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: MDPI.
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biosciences Biotechnology Research Asia.
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Source: MDPI.
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Source: MDPI.
-
Screening benzimidazole derivatives for atypical antipsychotic activity. Source: Pharmacy & Pharmacology.
-
Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. Source: PubMed.
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Source: PubMed.
-
Antimicrobial activity of a new series of benzimidazole derivatives. Source: PubMed.
-
Structure activity relationship of benzimidazole derivatives. Source: ResearchGate.
-
Some benzimidazole derivatives having antimicrobial activity. Source: ResearchGate.
-
Screening benzimidazole derivatives for atypical antipsychotic activity | Request PDF. Source: ResearchGate.
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: PubMed Central.
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Source: PMC - PubMed Central.
-
Anti-psychotic piperidynl benzimidazole compounds. Source: Google Patents.
-
Benzimidazole derivatives with antihistaminic activity. Source: Google Patents.
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source: PubMed.
-
design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. Source: PubMed.
-
An Overview About Synthetic and Biological Profile of Benzimidazole. Source: Journal of Drug Delivery and Therapeutics.
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Source: PubMed.
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: PubMed.
-
(PDF) A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Source: ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 8. pharmpharm.ru [pharmpharm.ru]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Benzimidazole derivatives. Part 5: design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. CA2022451C - Anti-psychotic piperidynl benzimidazole compounds - Google Patents [patents.google.com]
- 28. researchgate.net [researchgate.net]
- 29. sci-hub.pl [sci-hub.pl]
- 30. EP0818454A1 - Benzimidazole derivatives with antihistaminic activity - Google Patents [patents.google.com]
A Technical Guide to the Preliminary Screening of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Abstract
This document provides a comprehensive technical guide for the preliminary screening of the novel chemical entity, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. The strategic framework detailed herein is designed for researchers, scientists, and drug development professionals engaged in early-stage discovery. Moving beyond a simple checklist of assays, this guide emphasizes a tiered, logic-driven approach, explaining the causality behind experimental choices and the integration of in silico, in vitro, and physicochemical data. The objective is to construct a robust, self-validating data package that enables a clear " go/no-go " decision for advancing this compound into lead optimization. Every protocol and recommendation is grounded in established principles of medicinal chemistry and pharmacology, supported by authoritative references, to ensure the highest degree of scientific integrity.
Introduction: The Rationale for a Structured Preliminary Screen
The discovery and development of a new drug is a process fraught with high attrition rates, where promising candidates frequently fail due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[1] The modern drug discovery paradigm has therefore embraced a "fail early, fail cheap" strategy, which hinges on the robust preliminary screening of new chemical entities (NCEs).[2] This involves conducting a series of carefully selected experiments at the very beginning of the pipeline to identify compounds with the highest probability of success, thereby conserving resources for the most promising candidates.[3][4]
The subject of this guide, this compound, is a compound built from two well-recognized "privileged scaffolds" in medicinal chemistry: benzimidazole and piperazine .
-
The Benzimidazole Core: This heterocyclic system is a structural bioisostere of naturally occurring nucleotides, allowing it to interact with a wide range of biopolymers.[5] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[6][7][8]
-
The Piperazine Moiety: The piperazine ring is a cornerstone of modern drug design, found in numerous FDA-approved drugs, particularly those targeting the central nervous system (CNS).[9][10] Its unique physicochemical properties, such as its basicity and ability to improve solubility and pharmacokinetic profiles, make it an invaluable tool for medicinal chemists.[10][11][12]
The combination of these two scaffolds suggests that this compound could possess interesting biological activities, particularly in oncology or CNS disorders.[13][14] This guide outlines a multi-tiered screening cascade to efficiently probe this potential.
The Screening Cascade: A Tiered, Decision-Driven Workflow
A successful preliminary screen is not a random collection of assays but a logical progression of experiments. We propose a three-tiered cascade designed to answer critical questions at each stage, from theoretical potential to tangible biological and safety profiles.
Figure 1: A tiered workflow for preliminary compound screening.
Tier 1: Foundational Profiling (In Silico & Physicochemical)
The goal of Tier 1 is to establish a foundational understanding of the molecule's drug-like properties before committing to more resource-intensive biological assays.
2.1.1 In Silico Assessment
Computational tools provide a rapid, cost-effective first pass to predict a compound's behavior and potential liabilities.[15][16]
-
Rationale: By modeling interactions and properties, we can prioritize experimental pathways and anticipate challenges. For instance, predicting poor oral absorption can guide formulation efforts or even halt development if oral administration is critical.
-
Key Analyses:
-
ADME/Tox Prediction: Use software (e.g., SwissADME, pkCSM) to estimate properties like Lipinski's Rule of Five, blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate likelihood, and potential for toxicity (e.g., hERG inhibition, mutagenicity).
-
Target Prediction: Employ reverse docking or pharmacophore modeling against libraries of known biological targets to generate hypotheses. Given the scaffolds, key targets could include kinases, G-protein coupled receptors (GPCRs), and DNA topoisomerases.[9][17]
-
2.1.2 Physicochemical Characterization
These fundamental experimental measurements are critical, as poor physicochemical properties are a leading cause of compound failure.[3]
-
Rationale: A compound must be soluble and stable enough to be assayed and, eventually, formulated. Early identification of issues is paramount.
-
Key Assays:
-
Aqueous Solubility: Determine kinetic solubility via turbidimetry. This is crucial for ensuring the compound is soluble at the concentrations required for biological assays.
-
Chemical Stability: Assess stability in assay buffer and at different pH values (e.g., pH 2, 7.4) to ensure the parent compound, not a degradant, is being tested.
-
Lipophilicity (LogD): Measure the distribution coefficient at pH 7.4. LogD is a key predictor of permeability, protein binding, and overall ADME properties.[18]
-
| Parameter | Method | Target Value | Justification |
| Formula Weight | N/A | 289.21 g/mol | Known value from chemical structure.[19] |
| Kinetic Solubility | Turbidimetry | > 50 µM | Ensures solubility in typical in vitro assay conditions. |
| Chemical Stability | HPLC-UV | > 90% remaining after 24h | Confirms compound integrity during assays. |
| LogD (pH 7.4) | Shake-flask or HPLC | 1 - 3 | Optimal range for balancing permeability and solubility; crucial for CNS potential.[18] |
| pKa | Potentiometry/UV-Vis | 7.5 - 9.5 (basic) | Influences solubility and target engagement; piperazine imparts basicity.[9] |
Table 1: Target Physicochemical Profile for this compound.
Tier 2: Biological Activity Screening
With a foundational profile established, Tier 2 aims to answer the question: "Does this compound have a relevant biological effect?" The strategy here is twofold: target-based and phenotypic.
2.2.1 Target-Based Screening
-
Rationale: Based on the in silico predictions and the known pharmacology of the benzimidazole and piperazine scaffolds, we can test the compound directly against specific, purified proteins or receptors. This is a direct and mechanistic approach.
-
Proposed Panels:
-
Kinase Panel: Screen against a broad panel of human kinases. Many benzimidazoles are potent kinase inhibitors, a key target class in oncology.[9]
-
CNS Receptor Panel: Given the piperazine moiety's prevalence in CNS drugs, a binding assay panel including dopamine (e.g., D2) and serotonin (e.g., 5-HT₂) receptors is essential.[9][18]
-
DNA Topoisomerase Assay: Benzimidazoles can act as DNA intercalators or topoisomerase inhibitors, making this a relevant target for potential anticancer activity.[17][20]
-
2.2.2 Phenotypic Screening
-
Rationale: Phenotypic screens measure the effect of a compound on whole cells or organisms without a preconceived target.[21] This approach is powerful for discovering novel mechanisms of action.
-
Proposed Assays:
-
Cancer Cell Line Panel: Screen against a panel of human cancer cell lines (e.g., NCI-60) to identify antiproliferative activity. This is an unbiased way to detect potential anticancer effects.[17]
-
Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi, as both scaffolds are known to have antimicrobial properties.[5][11]
-
Tier 3: Early Safety & DMPK Profiling (In Vitro)
This tier runs in parallel with Tier 2 and is arguably the most critical for de-risking a candidate. Poor ADME/Tox properties are responsible for a significant percentage of drug failures.[1][2]
-
Rationale: Assessing drug metabolism, pharmacokinetics (DMPK), and toxicity properties early allows for the selection of compounds with a higher likelihood of behaving well in vivo.[15][22]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. banglajol.info [banglajol.info]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preliminary Screening of Drug Candidate - Creative Biolabs [creative-biolabs.com]
- 17. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 19. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
The Benzimidazole Scaffold: A Privileged Core for Novel Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The benzimidazole nucleus, a bicyclic heterocycle comprising fused benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purine nucleotides allows it to readily interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides a comprehensive technical overview of the key stages in the discovery and development of novel benzimidazole-based therapeutic agents. We will delve into the rationale behind experimental design, from initial hit identification and synthetic strategies to lead optimization, culminating in preclinical evaluation. This document is intended to serve as a practical resource, blending established principles with field-proven insights to empower researchers in their quest for next-generation therapeutics.
The Benzimidazole Core: A Foundation of Therapeutic Versatility
The benzimidazole moiety is a cornerstone in the architecture of numerous clinically significant drugs.[4] Its therapeutic versatility is remarkable, with derivatives exhibiting activities ranging from anti-ulcer (e.g., omeprazole, lansoprazole) and anthelmintic (e.g., albendazole, mebendazole) to anticancer (e.g., veliparib, bendamustine), antiviral (e.g., enviradine), and antihypertensive (e.g., candesartan, telmisartan) effects.[4][5][6] This wide-ranging bioactivity stems from the scaffold's unique physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, which facilitate effective binding to diverse macromolecular targets.[3]
The structural blueprint of benzimidazole allows for substitutions at various positions, primarily N-1, C-2, C-5, and C-6, significantly influencing its pharmacological profile.[7][8] This inherent adaptability makes the benzimidazole scaffold a fertile ground for the application of medicinal chemistry strategies to fine-tune potency, selectivity, and pharmacokinetic properties.
The Drug Discovery and Development Cascade: A Strategic Workflow
The journey from a conceptual benzimidazole-based therapeutic to a viable drug candidate is a multi-stage process. Each phase is designed to systematically address critical questions of efficacy, safety, and drug-like properties.
Caption: A generalized workflow for a benzimidazole drug discovery program.
Target Identification and Validation
The initial step involves identifying a biological target (e.g., enzyme, receptor) implicated in a specific disease pathology. The choice of target will fundamentally dictate the screening assays and the desired pharmacological profile of the novel benzimidazole compounds. The structural similarity of benzimidazoles to purines makes them particularly well-suited for targeting enzymes involved in nucleic acid synthesis or cellular signaling pathways.[]
Hit Identification: Finding the Starting Points
Once a target is validated, the next crucial step is to identify "hits"—compounds that exhibit activity against the target. Common strategies include:
-
High-Throughput Screening (HTS): Large libraries of diverse compounds are rapidly screened to identify initial hits.
-
Fragment-Based Drug Discovery (FBDD): Smaller, low-complexity molecules ("fragments") are screened for weak binding to the target. Hits are then grown or linked to improve affinity.
-
Structure-Based Drug Design: Computational methods are used to design molecules that are predicted to bind to the target's active site.
Synthetic Strategies for Novel Benzimidazole Analogs
The synthesis of a diverse library of benzimidazole derivatives is central to establishing a robust Structure-Activity Relationship (SAR). The condensation of an o-phenylenediamine with an aldehyde is a widely employed and versatile method.[10][11]
General Protocol: Phillips Condensation
This classic method involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde) under acidic conditions.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[12]
-
Reagent Addition: Add the desired aldehyde (1.0-1.2 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) for 2-4 hours.[13] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize with a base (e.g., 10% sodium hydroxide solution) until the mixture is alkaline.[13]
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water.[13]
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-substituted benzimidazole.[12]
-
Modern variations of this synthesis often employ microwave assistance or green chemistry approaches to improve yields and reduce reaction times.[14][15]
Caption: Key steps in the synthesis of 2-substituted benzimidazoles.
Structure-Activity Relationship (SAR) and Lead Optimization
The goal of this phase is to systematically modify the "hit" structures to improve their potency, selectivity, and drug-like properties, transforming them into "leads." SAR studies are crucial for understanding how different substituents on the benzimidazole core affect biological activity.[7][8]
Key Positions for Modification
-
C2-Position: Substitution at this position is common and often critical for activity. A wide range of aryl, heteroaryl, and alkyl groups can be introduced to probe interactions with the target's binding pocket.[7]
-
N1-Position: Alkylation or arylation at the N1 position can influence solubility, metabolic stability, and binding orientation.
-
C5/C6-Positions: Modification of the benzene ring with electron-donating or electron-withdrawing groups can modulate the electronic properties of the benzimidazole system and provide additional points of interaction.[5]
Table 1: Hypothetical SAR Data for a Benzimidazole Kinase Inhibitor Series
| Compound ID | R1 (at C2) | R2 (at C5) | IC50 (nM) |
| BZ-1 | Phenyl | H | 520 |
| BZ-2 | 4-Fluorophenyl | H | 150 |
| BZ-3 | 4-Methoxyphenyl | H | 300 |
| BZ-4 | 4-Fluorophenyl | Cl | 75 |
| BZ-5 | 4-Fluorophenyl | OMe | 120 |
This data is illustrative and intended to demonstrate SAR principles.
The insights gained from SAR studies guide the iterative design and synthesis of new analogs with improved properties.[16][17]
In Vitro and In Vivo Evaluation: From Benchtop to Biological Systems
Promising lead compounds undergo a rigorous battery of tests to assess their pharmacological and pharmacokinetic profiles.
In Vitro Biological Assays
These assays are conducted in a controlled laboratory setting to determine a compound's activity against its intended target and to assess its effects on cells.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Assay Principle: This assay measures the ability of a test compound to inhibit the activity of a specific kinase enzyme.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP.
-
Add the test benzimidazole compound at various concentrations.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Quantify the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based detection method.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).
ADME/Tox Profiling
A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox).[18][19]
-
Absorption: Assessed through assays like Caco-2 permeability to predict intestinal absorption.
-
Distribution: Determined by measuring plasma protein binding and brain-to-plasma ratios.
-
Metabolism: Investigated using liver microsomes to identify major metabolites and metabolic pathways.[20]
-
Excretion: Studied in animal models to determine the primary routes of elimination.
-
Toxicity: Early assessment of cytotoxicity in various cell lines and potential for off-target effects.
Computational tools and in silico models are increasingly used to predict ADME/Tox properties early in the discovery process, helping to prioritize compounds for further development.[21][22][23]
In Vivo Pharmacological Evaluation
Compounds that demonstrate promising in vitro activity and acceptable ADME/Tox profiles are advanced to in vivo studies in animal models of the target disease.[24][25] These studies are essential for establishing proof-of-concept and evaluating a compound's efficacy and safety in a whole organism.[26]
Experimental Protocol: Xenograft Tumor Model for Anticancer Benzimidazoles
-
Model System: Immunocompromised mice are implanted with human cancer cells (xenograft).
-
Dosing: Once tumors are established, the test benzimidazole compound is administered to the mice (e.g., orally, intravenously) at a predetermined dose and schedule. A control group receives a vehicle.
-
Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. The efficacy of the compound is determined by its ability to inhibit or regress tumor growth compared to the control group.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tumor tissue samples can be collected to measure drug concentrations (PK) and target engagement (PD).[27]
Caption: The progression of a lead compound through in vitro and in vivo evaluation.
Conclusion and Future Directions
The benzimidazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutic agents.[28][29] Its synthetic tractability and diverse pharmacological activities ensure its continued relevance in medicinal chemistry.[14] Future advancements in this field will likely be driven by the integration of computational drug design, novel synthetic methodologies, and a deeper understanding of the biological targets of benzimidazole compounds.[30][31] The principles and protocols outlined in this guide provide a solid framework for researchers to navigate the complex but rewarding path of developing the next generation of benzimidazole-based medicines.
References
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. Retrieved from [Link]
-
Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1737–S1755. Retrieved from [Link]
-
Alam, M. M., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 836349. Retrieved from [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). MDPI. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses. Retrieved from [Link]
-
Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (2023). PubMed. Retrieved from [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PubMed Central. Retrieved from [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). MDPI. Retrieved from [Link]
-
PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (2023). ResearchGate. Retrieved from [Link]
-
Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry, 6(5), 448-458. Retrieved from [Link]
-
Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2022). PubMed. Retrieved from [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. Retrieved from [Link]
-
Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2020). PubMed. Retrieved from [Link]
-
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. (2022). IntechOpen. Retrieved from [Link]
-
Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. (n.d.). Research and Reviews. Retrieved from [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. (2021). PubMed. Retrieved from [Link]
-
Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2022). ScienceOpen. Retrieved from [Link]
-
Design And Synthesis of Novel Benzimidazole Derivatives as Antimicrobial Agents. (2023). Retrieved from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024). Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Retrieved from [Link]
-
Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PubMed Central. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed Central. Retrieved from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). ResearchGate. Retrieved from [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2018). ThaiScience. Retrieved from [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. Retrieved from [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2013). Beilstein Journals. Retrieved from [Link]
-
Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Ingenta Connect. Retrieved from [Link]
-
Structure activity relationship of benzimidazole derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies. (2019). PubMed. Retrieved from [Link]
-
A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2024). Retrieved from [Link]
-
Recent Developments in Benzimidazole Derivatives (2023). (2023). Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2022). PubMed Central. Retrieved from [Link]
-
The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. (2024). Agilex Biolabs. Retrieved from [Link]
-
Admet Properties of benzimidazole derivatives. (2023). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic Profiling. (n.d.). Irving Institute for Clinical and Translational Research. Retrieved from [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. (2022). ResearchGate. Retrieved from [Link]
-
QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. (2023). ResearchGate. Retrieved from [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). PubMed Central. Retrieved from [Link]
-
Evaluation of New Benzimidazole Derivatives as Cysticidal Agents. (2019). Amanote Research. Retrieved from [Link]
-
Pharmacological Evaluation of Novel Benzimidazole Derivatives and Its Clinical Applications. (n.d.). Taipei Medical University. Retrieved from [Link]
-
In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. (2022). MDPI. Retrieved from [Link]
-
In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2021). Oriental Journal of Chemistry. Retrieved from [Link]
Sources
- 1. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thaiscience.info [thaiscience.info]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. impactfactor.org [impactfactor.org]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Review on the Discovery of New Benzimidazole Derivatives as Antic...: Ingenta Connect [ingentaconnect.com]
- 17. researchgate.net [researchgate.net]
- 18. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. scienceopen.com [scienceopen.com]
- 22. Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of New Benzimidazole Derivatives as Cysticidal Agents: In Vitro, in Vivo and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Pharmacokinetic Profiling | Irving Institute for Clinical and Translational Research [irvinginstitute.columbia.edu]
- 28. mdpi.com [mdpi.com]
- 29. ajrconline.org [ajrconline.org]
- 30. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 31. ace.as-pub.com [ace.as-pub.com]
theoretical modeling of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
An In-Depth Technical Guide to the Theoretical Modeling of 1-methyl-2-piperazin-1-yl-1H-benzimidazole Dihydrochloride
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its conformational flexibility and ability to interact with a wide array of biological targets.[1] This guide presents a comprehensive theoretical modeling workflow for this compound, a representative member of this promising class of compounds. As the cost and time associated with drug discovery continue to escalate, in silico methods provide an indispensable framework for the early assessment of molecular properties, pharmacokinetics, target interactions, and dynamic behavior.[2][3] This document details a multi-pillar approach, beginning with quantum mechanical characterization to understand the molecule's intrinsic electronic properties, followed by in silico ADMET profiling to assess its drug-likeness. We then progress to molecular docking to probe potential protein-ligand interactions and conclude with molecular dynamics simulations to validate the stability of these interactions over time. Each section provides not only a step-by-step protocol but also the scientific rationale behind methodological choices, ensuring a self-validating and robust computational investigation.
Pillar I: Foundational Quantum Mechanical Characterization
Rationale: Before modeling the interaction of a molecule with a complex biological system, it is imperative to understand its fundamental electronic and structural properties in an optimized, low-energy state. Density Functional Theory (DFT) offers a powerful balance of computational efficiency and accuracy for studying organic molecules, making it the method of choice for this foundational analysis.[4][5][6] DFT calculations allow us to determine the molecule's stable 3D geometry, electron distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for predicting its reactivity and intermolecular interaction potential.[7][8]
Detailed Protocol: DFT Analysis
-
Structure Preparation: The 2D structure of 1-methyl-2-piperazin-1-yl-1H-benzimidazole is first drawn using chemical sketch software. The dihydrochloride form is addressed by protonating the most basic nitrogen atoms of the piperazine ring. This 2D structure is then converted into an initial 3D conformation.
-
Geometric Optimization: A geometry optimization calculation is performed to find the most stable, lowest-energy conformation of the molecule.
-
Method Selection: The B3LYP hybrid functional is chosen for its well-documented success in reproducing the geometries and electronic properties of organic molecules.[9][10]
-
Basis Set Selection: The 6-311+G(d,p) basis set is employed. This provides a flexible description of the electron distribution, with diffuse functions (+) to handle non-covalent interactions and polarization functions (d,p) to allow for non-spherical electron density, which is crucial for accurate results.
-
-
Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Analysis: From the optimized structure, key electronic properties are calculated:
-
Molecular Electrostatic Potential (MESP): Visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions critical for molecular recognition.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is a crucial indicator of chemical reactivity and kinetic stability.
-
Data Presentation: Predicted Quantum Chemical Properties
| Property | Predicted Value | Significance |
| Total Energy | Calculated Value (a.u.) | Represents the electronic energy of the optimized structure. |
| HOMO Energy | Calculated Value (eV) | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Calculated Value (eV) | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Calculated Value (eV) | Correlates with chemical reactivity and stability. |
| Dipole Moment | Calculated Value (Debye) | Measures the overall polarity of the molecule. |
Visualization: DFT Calculation Workflow
Caption: Workflow for Quantum Mechanical Characterization using DFT.
Pillar II: Assessing Drug-Likeness via In Silico ADMET Profiling
Rationale: A compound's therapeutic potential is determined not only by its efficacy but also by its pharmacokinetic profile. Poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are a primary cause of late-stage drug development failures.[2] Predicting these properties computationally in the early stages allows for the prioritization of candidates with favorable drug-like characteristics, saving significant time and resources.[3][11][12]
Detailed Protocol: ADMET Prediction
-
Input Generation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the neutral form of 1-methyl-2-piperazin-1-yl-1H-benzimidazole is generated: CN1C2=CC=CC=C2N=C1N3CCNCC3.
-
Submission to Web Server: The SMILES string is submitted to a freely available and widely used ADMET prediction platform, such as SwissADME or pkCSM. These tools utilize a combination of established rules (e.g., Lipinski's Rule of Five) and predictive models built from large datasets of experimental results.
-
Data Interpretation: The output is analyzed to build a comprehensive pharmacokinetic profile. Key areas of focus include:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, and interaction with Cytochrome P450 (CYP) enzymes (key for metabolism).
-
Drug-Likeness: Evaluation against filters like Lipinski's, Ghose's, and Veber's rules.
-
Toxicity: Prediction of potential toxicities such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
Data Presentation: Predicted ADMET & Physicochemical Properties
| Parameter | Predicted Value | Acceptable Range | Implication |
| Molecular Weight | 230.31 g/mol | < 500 g/mol | Good for absorption |
| LogP (Lipophilicity) | Predicted Value | -0.4 to +5.6 | Influences solubility & permeability |
| H-Bond Donors | 1 | ≤ 5 | Adherence to Lipinski's Rule |
| H-Bond Acceptors | 4 | ≤ 10 | Adherence to Lipinski's Rule |
| GI Absorption | High/Low | High | Potential for oral bioavailability |
| BBB Permeant | Yes/No | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | Yes/No | No | Lower risk of drug-drug interactions |
| AMES Toxicity | Positive/Negative | Negative | Low mutagenic potential |
| hERG I Inhibition | Yes/No | No | Low risk of cardiotoxicity |
Visualization: ADMET Screening Workflow
Caption: Workflow for a Structure-Based Molecular Docking Study.
Pillar IV: Probing Dynamic Stability with Molecular Dynamics Simulations
Rationale: While molecular docking provides a valuable static snapshot of a potential protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, allowing us to assess the stability of the docked complex in a simulated physiological environment. [13][14][15]An MD simulation can validate the docking pose, reveal important conformational changes, and provide a more rigorous estimate of binding free energy. [16][17]
Detailed Protocol: MD Simulation
-
System Setup:
-
The highest-ranked protein-ligand complex from the docking study (Pillar III) is used as the starting structure.
-
The complex is placed in a periodic box of explicit solvent (e.g., water molecules) to simulate aqueous conditions.
-
Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's overall charge.
-
-
Force Field Application: A suitable force field (e.g., AMBER, GROMACS) is chosen to describe the bonded and non-bonded interactions between all atoms in the system.
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the setup phase.
-
System Equilibration: The system undergoes a two-phase equilibration process.
-
NVT Ensemble: The system is gradually heated to a physiological temperature (e.g., 310 K) while keeping the Number of particles, Volume, and Temperature constant. This allows the solvent to relax around the complex.
-
NPT Ensemble: The system is further equilibrated while keeping the Number of particles, Pressure, and Temperature constant, allowing the system density to reach an equilibrium value.
-
-
Production Run: A long-timescale (e.g., 100-200 ns) production simulation is run, during which the atomic coordinates are saved at regular intervals, creating a trajectory of the system's dynamic behavior.
-
Trajectory Analysis: The trajectory is analyzed to extract meaningful data:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions, indicating the stability of the complex.
-
Root Mean Square Fluctuation (RMSF): Identifies regions of flexibility or rigidity in the protein structure.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, highlighting stable interactions.
-
Data Presentation: Key Metrics from MD Simulation
| Metric | Result | Interpretation |
| Simulation Time | 100 ns | Sufficient time to assess stability. |
| Average Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the active site. |
| Protein Backbone RMSD | < 3.0 Å | Shows the overall protein structure is stable during the simulation. |
| Key H-Bond Occupancy | Cys241 (95%), Leu255 (88%) | Confirms the persistence of key interactions predicted by docking. |
Visualization: MD Simulation Workflow
Caption: Workflow for a Molecular Dynamics Simulation Study.
Conclusion
This guide has delineated a rigorous, multi-faceted computational workflow for the . By systematically progressing from quantum mechanics to ADMET prediction, molecular docking, and molecular dynamics, we can construct a comprehensive profile of a potential drug candidate before committing to costly and time-consuming experimental synthesis and testing. The DFT calculations provide a chemically accurate structure for subsequent steps. The ADMET predictions act as a critical filter for drug-likeness, ensuring resources are focused on viable candidates. Molecular docking offers a powerful hypothesis for the mechanism of action at a specific target, which is then rigorously tested for stability through molecular dynamics simulations. This integrated approach exemplifies the power of modern computational chemistry to de-risk and accelerate the drug discovery pipeline, providing a clear and validated path toward identifying promising new therapeutic agents.
References
-
Notman, R., & Vymetal, J. (2020). Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes. ChemPhysChem, 21(14), 1486-1514. [Link]
-
Molecules. (2019). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. MDPI. [Link]
-
Priyadarshini, V., et al. (2021). Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. PMC. [Link]
-
Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide Blog. [Link]
-
Ghahremanpour, M. M., et al. (2018). Quantum mechanics implementation in drug-design workflows: does it really help?. Drug Discovery Today, 23(4), 836-847. [Link]
-
Akhtar, M. J., et al. (2023). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
-
Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals. [Link]
-
O'Shea, C., et al. (2024). Molecular dynamics simulations as a guide for modulating small molecule aggregation. Journal of Cheminformatics, 16(1), 26. [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]
-
Wikipedia. (n.d.). Receptor theory. Wikipedia. [Link]
-
Digital Chemistry. (n.d.). Beyond Public Data: How Proprietary ADMET Models Transform Drug Discovery. Digital Chemistry. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. IJARSCT. [Link]
-
Frecer, V. (2011). Theoretical prediction of drug-receptor interactions. Drug Metabolism and Drug Interactions, 26(3), 91-104. [Link]
-
Wagen, C. (2023). Quantum Chemistry in Drug Discovery. Rowan Newsletter. [Link]
-
Journal of Molecular Structure. (2023). Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives. Taylor & Francis Online. [Link]
-
Molecules. (2024). Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. MDPI. [Link]
-
Wang, Y., et al. (2015). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics, 17(31), 20381-20392. [Link]
-
Deranged Physiology. (2017). Receptor theory of drug action. Deranged Physiology. [Link]
-
YouTube. (2022). Molecular Dynamics Simulation small molecule. YouTube. [Link]
-
Zhang, N. N., et al. (2022). Computational study reveals substituted benzimidazole derivatives' binding selectivity to PI3Kδ and PI3Kγ. Journal of Molecular Modeling, 28(5), 123. [Link]
-
Dong, J., et al. (2018). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Journal of Cheminformatics, 10(1), 42. [Link]
-
New Journal of Chemistry. (2023). Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors. RSC Publishing. [Link]
-
Virtual Lab. (n.d.). Drug-Receptor Interaction (Theory). Amrita Vishwa Vidyapeetham. [Link]
-
Abdullah, J. M., Ali, A. A., & Hamid, H. S. (2022). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Sains Malaysiana, 51(1), 185-200. [Link]
-
Matter Modeling Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Stack Exchange. [Link]
-
ResearchGate. (1977). Modeling the Drug-Receptor Interaction in Quantum Pharmacology. ResearchGate. [Link]
-
ResearchGate. (n.d.). MD with GROMACS for SMALL molecules. ResearchGate. [Link]
-
LinkedIn. (2024). Quantum Chemistry Simulations: Accelerating Drug Discovery. LinkedIn. [Link]
-
IntechOpen. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. IntechOpen. [Link]
-
Ibrahim, M. A., et al. (2019). Homology Modelling and Molecular Docking Studies of Selected Substituted Benzo[d]imidazol-1-yl)methyl)benzimidamide Scaffolds on Plasmodium falciparum Adenylosuccinate Lyase Receptor. Journal of Applied Pharmaceutical Science, 9(08), 001-010. [Link]
-
Lu, S. I. (2011). Density functional theory calculations of dynamic first hyperpolarizabilities for organic molecules in organic solvent: Comparison to experiment. The Journal of Chemical Physics, 135(13), 134109. [Link]
-
Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. Journal of Chemical Education, 100(1), 355-360. [Link]
-
Molecules. (2021). Molecular Dynamics—From Small Molecules to Macromolecules. MDPI. [Link]
-
UWA Profiles and Research Repository. (2018). Computational repurposing of benzimidazole anthelmintic drugs as potential colchicine binding site inhibitors. University of Western Australia. [Link]
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
Kim, D., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. European Journal of Medicinal Chemistry, 233, 114227. [Link]
-
ResearchGate. (2012). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. ResearchGate. [Link]
-
Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 47(15), 3853-3864. [Link]
-
Molecules. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. MDPI. [Link]
-
Khan, I., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Scientific Reports, 12(1), 931. [Link]
-
Srivastava, J. K., et al. (1993). Metabolic disposition of methyl [5-[[4-(2-pyridinyl)-1-piperazinyl] carbonyl]-1-H-benzimidazol-2-yl] carbamate in hamsters: a study to understand chemoprophylactic action against experimental Ancylostomiasis. Drug Metabolism and Disposition, 21(5), 945-948. [Link]
-
World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News. [Link]
-
PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. [Link]
-
Frontiers in Pharmacology. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers Media. [Link]
-
NIST. (n.d.). 1H-Benzimidazole, 2-(methylthio)-. NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. aurlide.fi [aurlide.fi]
- 3. digitalchemistry.ai [digitalchemistry.ai]
- 4. mdpi.com [mdpi.com]
- 5. Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. rroij.com [rroij.com]
- 8. rowansci.substack.com [rowansci.substack.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. fiveable.me [fiveable.me]
- 13. Molecular Dynamics Simulation of Small Molecules Interacting with Biological Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Design, synthesis, molecular docking and molecular dynamic studies of novel benzimidazole–thiazole derivatives as potent and selective COX-2 inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Experimental Protocols for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Abstract
The benzimidazole ring system, particularly when functionalized with a piperazine moiety, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Compounds bearing this core structure have demonstrated a vast array of pharmacological activities, including anticancer, anthelmintic, and CNS-modulating effects.[3][4][5] This document provides a comprehensive guide for the initial characterization and application of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride , a specific member of this promising chemical class. We furnish detailed protocols for handling, solubilization, and preliminary biological screening. The experimental workflows are designed not merely as procedural steps but as a logical framework for inquiry, guiding the researcher from broad cytotoxicity screening to more nuanced mechanistic assays, such as tubulin polymerization and receptor binding studies. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these protocols effectively.
Section 1: Compound Profile and Handling
Chemical & Physical Properties
A thorough understanding of the compound's fundamental properties is critical for accurate and reproducible experimental design.
| Property | Value | Source |
| CAS Number | 1426290-55-2 | [6] |
| Molecular Formula | C₁₂H₁₈Cl₂N₄ | [6] |
| Molecular Weight | 289.21 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| IUPAC Name | 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride | [6] |
Storage and Stability
Proper storage is essential to maintain the integrity of the compound. Based on available safety data for structurally related compounds, the following conditions are recommended:
-
Storage Temperature: 2 - 8 °C.[7]
-
Atmosphere: Store under an inert gas (e.g., argon or nitrogen) as the compound may be air-sensitive.[7]
-
Conditions to Avoid: Keep in a dry, tightly closed container in a well-ventilated area.[7]
Safety and Handling
According to safety data sheets (SDS) for benzimidazole derivatives, this compound should be handled with care in a laboratory setting equipped for chemical synthesis and analysis.[7][8]
-
Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319).[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[7]
-
Handling: Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Avoid breathing dust.[7]
-
Spills: In case of a spill, collect the solid material carefully, avoiding dust generation, and place it in a designated container for chemical waste disposal.[7]
Preparation of Stock Solutions
The solubility of a compound is a critical parameter for in vitro and in vivo studies. While specific solubility data for this exact dihydrochloride salt is not widely published, benzimidazoles generally exhibit solubility in organic solvents and aqueous acids.[9]
Protocol 1.1: Preparation of a 10 mM DMSO Stock Solution
-
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most cell-based assays at low final concentrations (<0.5%).
-
Tare: Place a sterile 1.5 mL microcentrifuge tube on an analytical balance and tare the weight.
-
Weigh: Carefully add approximately 2.89 mg of this compound to the tube. Record the exact weight.
-
Calculate: Based on the precise weight, calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Dissolve: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Section 2: Scientific Rationale and Potential Applications
The benzimidazole-piperazine scaffold is a cornerstone of many pharmacologically active agents. This structural motif is versatile, allowing for substitutions that can drastically alter its biological targets and therapeutic effects. Research into related compounds provides a logical basis for investigating the potential of this compound.
-
Anticancer Activity: Many benzimidazole derivatives function as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division. This mechanism is shared by established anticancer drugs and has been identified in benzimidazoles containing a piperazine skeleton at the C-2 position.[3][10] This makes cytotoxicity screening against cancer cell lines a primary avenue of investigation.
-
Anthelmintic Properties: The benzimidazole class is famous for its anthelmintic drugs (e.g., albendazole), which also target tubulin, albeit the parasitic isoform.[3]
-
CNS Activity: The piperazine ring is a common feature in centrally active agents. Notably, the related compound ABT-724 (2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole) is a potent and selective dopamine D4 receptor agonist, highlighting the potential for this scaffold to interact with G-protein coupled receptors (GPCRs).[4]
Caption: Potential biological targets of the benzimidazole-piperazine scaffold.
Section 3: Protocol - In Vitro Cytotoxicity Screening (MTT Assay)
The initial step in evaluating potential anticancer activity is to determine the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]
Protocol 3.1: Determining IC₅₀ in Cancer Cell Lines
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Recommended Cell Lines: Based on literature for similar compounds, consider using glioblastoma (e.g., U-87 MG) and breast cancer (e.g., MDA-MB-231) cell lines.[3] A non-cancerous cell line (e.g., Vero or 3T3) should be included to assess selectivity.[10][11]
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
10 mM DMSO stock of the test compound
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Sterile 96-well plates, PBS, multichannel pipette
-
Microplate reader (570 nm wavelength)
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 3 x 10⁵ cells/mL. Include wells for "cells only" (negative control) and "media only" (blank). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete media. A typical 8-point dilution series might range from 0.1 µM to 100 µM. Remember to include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: After 24 hours, carefully remove the old media from the wells and add 100 µL of the corresponding compound dilutions.
-
Incubation: Return the plate to the incubator for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Protect the plate from light. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the media/MTT mixture without disturbing the crystals. Add 100 µL of DMSO to each well and mix gently on a plate shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Section 4: Protocol - Tubulin Polymerization Assay
If the compound exhibits significant cytotoxicity, a logical next step is to investigate its effect on tubulin polymerization, a known mechanism for this chemical class.[3][10]
Protocol 4.1: In Vitro Tubulin Polymerization
-
Principle: This assay measures the change in light absorbance or fluorescence as purified tubulin monomers polymerize into microtubules in vitro. Inhibitors will prevent this increase, while enhancers may accelerate it. Commercial kits provide the necessary reagents and a simplified protocol.
-
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and general tubulin buffer.
-
Test compound and appropriate controls (e.g., Paclitaxel as an enhancer, Nocodazole or Colchicine as an inhibitor).
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
-
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all buffers and reagents according to the kit manufacturer's instructions. Keep tubulin on ice at all times to prevent premature polymerization.
-
Compound Preparation: Dilute the test compound to 2x the final desired concentration in the reaction buffer.
-
Reaction Setup: In a pre-warmed 96-well plate, add 50 µL of the 2x compound dilution.
-
Initiate Polymerization: Add 50 µL of the 2x tubulin solution to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization curve of the test compound to the negative (vehicle) and positive (inhibitor/enhancer) controls. An inhibitor will show a suppressed curve, while an enhancer will show a steeper curve.
| Treatment | Expected Vmax (rate of polymerization) | Expected Plateau (total polymer mass) |
| Vehicle Control (DMSO) | Normal | Normal |
| Test Compound (Inhibitor) | Decreased | Decreased |
| Test Compound (Enhancer) | Increased | Increased or Normal |
| Nocodazole (Control Inhibitor) | Significantly Decreased | Significantly Decreased |
Section 5: Protocol - Competitive Radioligand Binding Assay
To explore alternative mechanisms, such as CNS receptor activity, a binding assay is appropriate. This protocol provides a general framework for a competitive binding assay, which can be adapted for specific receptors like the dopamine D4 receptor.[4]
-
Principle: This assay measures the ability of a test compound (the "competitor") to displace a known radiolabeled ligand from its receptor. The amount of displacement is proportional to the affinity of the test compound for the receptor.
Caption: Principle of a competitive receptor binding assay.
Step-by-Step Procedure:
-
Membrane Preparation: Obtain cell membranes expressing the receptor of interest (e.g., from a commercial source or prepared in-house from transfected cells).
-
Reaction Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., ³H-spiperone for dopamine receptors), and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the log of the competitor concentration and use non-linear regression to calculate the IC₅₀, which can then be converted to a binding affinity constant (Ki).
-
Section 6: Conclusion and Future Directions
This document provides a foundational experimental framework for characterizing the biological activity of This compound . The protocols outlined here—cytotoxicity screening, tubulin polymerization, and receptor binding—are based on the established activities of the broader benzimidazole-piperazine chemical class. Positive results in any of these assays would warrant further investigation. For example, significant cytotoxicity against cancer cells could lead to cell cycle analysis, apoptosis assays, and ultimately, in vivo xenograft models. Confirmation of receptor binding would necessitate functional assays to determine agonism or antagonism, followed by relevant animal models of behavior or disease.[12][13] These initial protocols serve as a robust starting point for unlocking the therapeutic potential of this promising compound.
References
-
Anichina, K., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules, 28(15), 5894. Available from: [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. Available from: [Link]
-
PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Gupta, S., et al. (1991). Metabolic disposition of methyl [5-[[4-(2-pyridinyl)-1-piperazinyl] carbonyl]-1-H-benzimidazol-2-yl] carbamate in hamsters: a study to understand chemoprophylactic action against experimental Ancylostomiasis. Drug Metabolism and Disposition, 19(1), 93-98. Available from: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3059-3075. Available from: [Link]
-
PubChem. Benzimidazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-Methyl-1H-benzimidazole-2-thiol. National Center for Biotechnology Information. Available from: [Link]
-
Al Mamun, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology, 13, 853857. Available from: [Link]
-
ResearchGate. N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives. Available from: [Link]
-
El-Kashef, H., et al. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Pharmazie, 44(9), 606-607. Available from: [Link]
-
Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 47(15), 3853-3864. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
Anichina, K., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 25(21), 5199. Available from: [Link]
-
Salahuddin, et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available from: [Link]
-
Liu, X., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(10), 2449-2455. Available from: [Link]
-
Racané, L., et al. (2021). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 26(16), 4998. Available from: [Link]
-
Goud, B. C., et al. (2014). Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. Asian Journal of Chemistry, 26(1), 295-297. Available from: [Link]
-
Wang, Y., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. RSC Medicinal Chemistry, 13(3), 329-338. Available from: [Link]
-
Salahuddin, et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Indian Chemical Society, 99(11), 100742. Available from: [Link]
-
Mavrova, A., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(17), 2862-2868. Available from: [Link]
-
Jia, L., et al. (2007). Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption. Food and Chemical Toxicology, 45(12), 2482-2490. Available from: [Link]
-
Monzote, L., et al. (2017). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Bioorganic & Medicinal Chemistry Letters, 27(15), 3545-3548. Available from: [Link]
-
Dove Medical Press. Supplementary Material for Cytotoxicity Assay. Available from: [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jwpharmlab.com [jwpharmlab.com]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Toxicology and pharmacokinetics of 1-methyl-d-tryptophan: absence of toxicity due to saturating absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing the Anticancer Activity of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride in Cancer Cell Lines
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of therapeutic agents.[1] Its structural similarity to endogenous purine nucleotides allows it to interact with numerous biological targets, making it a fertile ground for drug discovery.[1] In oncology, benzimidazole derivatives have demonstrated a remarkable breadth of anticancer mechanisms, including the inhibition of tubulin polymerization, modulation of critical kinases, intercalation with DNA, and the induction of programmed cell death (apoptosis).[2][3]
The incorporation of a piperazine ring, a common pharmacophore in its own right, into the benzimidazole core has led to the development of hybrid molecules with significant biological activity.[4] This note focuses on a specific derivative, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride . While the broader class of benzimidazole-piperazine hybrids has shown promise, the specific anticancer profile of this compound remains to be fully elucidated.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides a strategic framework and detailed, field-proven protocols to systematically evaluate the cytotoxic and mechanistic properties of this novel compound in cancer cell lines. The methodologies are designed to be self-validating, ensuring the generation of robust and reproducible data.
Section 1: Compound Handling and Stock Solution Preparation
Scientific Rationale: Accurate and consistent compound concentration is the foundation of any pharmacological study. The dihydrochloride salt form of the title compound enhances its solubility in aqueous media. Preparing a high-concentration, validated stock solution in a suitable solvent like Dimethyl Sulfoxide (DMSO) minimizes the final solvent concentration in cell culture media, thereby avoiding solvent-induced cytotoxicity.
Protocol 1.1: Preparation of a 10 mM Master Stock Solution
-
Pre-computation: Determine the molecular weight (MW) of this compound. Let's assume a hypothetical MW of 301.23 g/mol for calculation purposes.
-
Calculation: To make 1 mL of a 10 mM solution, you need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 301.23 g/mol * (1000 mg / 1 g) = 3.01 mg
-
-
Weighing: Accurately weigh approximately 3.01 mg of the compound using an analytical balance. Record the exact weight.
-
Solubilization:
-
Transfer the weighed compound to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if solubility is an issue.
-
-
Sterilization & Storage:
-
Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube. This step is critical to prevent contamination of cell cultures.
-
Aliquot the master stock into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C, protected from light.
-
Section 2: Determination of Cytotoxicity (IC₅₀)
Scientific Rationale: The initial step in characterizing a potential anticancer agent is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀) - a key measure of a compound's potency.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2.1: MTT Assay for Cell Viability
This protocol is optimized for adherent cells in a 96-well plate format.
-
Cell Seeding (Day 1):
-
Trypsinize and count cells (e.g., MCF-7 breast cancer, A549 lung cancer).
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Scientist's Note: The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the time of analysis.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the this compound stock solution in serum-free medium. Typical final concentrations for screening range from 0.1 µM to 100 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO). This is critical to ensure the observed effects are not due to the solvent.
-
Carefully remove the old media from the cells and add 100 µL of the respective compound dilutions or vehicle control media.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement (Day 4/5):
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS and filter-sterilize it. Dilute this stock to 0.5 mg/mL in serum-free medium just before use.
-
Remove the treatment media from the wells.
-
Add 100 µL of the 0.5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.
-
Carefully aspirate the MTT solution without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The results should be expressed as a percentage of cell viability relative to the vehicle control.
Table 1: Hypothetical Cytotoxicity Data for Compound in MCF-7 Cells (48h)
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability vs. Control |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 5 | 0.875 | 70.0% |
| 10 | 0.612 | 49.0% |
| 25 | 0.350 | 28.0% |
| 50 | 0.150 | 12.0% |
| 100 | 0.088 | 7.0% |
-
Analysis: Plot the % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. normalized response) to calculate the IC₅₀ value. For the data above, the IC₅₀ would be approximately 10.2 µM .
Section 3: Mechanistic Study - Apoptosis Induction
Scientific Rationale: If the compound demonstrates significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis is a highly regulated form of programmed cell death and a desired outcome for many anticancer therapies.[7] A key event in apoptosis is the activation of a cascade of proteases called caspases.[7] Executioner caspases, like Caspase-3, cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9] Western blotting is the gold-standard technique to detect the cleavage (and thus activation) of these proteins.[10]
Apoptotic Signaling Pathway
Caption: Simplified pathway showing key markers of apoptosis induction.
Protocol 3.1: Western Blot for Apoptosis Markers
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates to achieve ~80% confluency.
-
Treat cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ (e.g., 10 µM and 20 µM) for a relevant time period (e.g., 24 hours). Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the plate by adding 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Scientist's Note: Equal protein loading is crucial for accurate comparison between samples.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples by diluting them with lysis buffer and Laemmli sample buffer. Load 20-30 µg of protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Include a lane for a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.
-
Recommended Primary Antibodies:
-
Rabbit anti-Cleaved Caspase-3 (Asp175)
-
Rabbit anti-PARP (detects both full-length and cleaved forms)
-
Mouse anti-β-Actin or anti-GAPDH (as a loading control)
-
-
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence imager. An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP, relative to the vehicle control, indicates the induction of apoptosis.[11]
-
Section 4: Mechanistic Study - Cell Cycle Analysis
Scientific Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently triggering apoptosis.[12] Analyzing the distribution of cells throughout the different phases of the cell cycle can reveal if the compound has such an effect. This is commonly achieved by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry. The amount of fluorescence is directly proportional to the amount of DNA in the cell.
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Protocol 4.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound (e.g., at IC₅₀ concentration) and vehicle control for 24 hours.
-
Harvest both floating and adherent cells. To do this, collect the media (containing floating apoptotic cells), wash the plate with PBS, trypsinize the adherent cells, and then combine them with the collected media.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This step is critical for proper fixation and permeabilization.
-
Incubate the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms. An accumulation of cells in the G2/M peak (with 2N DNA content) compared to the control would suggest a G2/M arrest.[12][13]
-
Conclusion and Future Directions
This guide provides a foundational experimental cascade to characterize the anticancer potential of this compound. By first establishing a dose-dependent cytotoxic effect and then interrogating the underlying mechanisms of apoptosis and cell cycle arrest, researchers can build a comprehensive profile of the compound's activity.
Positive results from these assays would warrant further investigation, including:
-
Expanding the Cell Line Panel: Testing the compound across a diverse panel of cancer cell lines (e.g., colon, prostate, leukemia) to determine its spectrum of activity.[14]
-
Investigating Specific Molecular Targets: Benzimidazoles are known to target tubulin and various kinases.[15] Follow-up studies could include tubulin polymerization assays or kinase profiling.
-
In Vivo Efficacy: Promising in vitro data should be validated in preclinical animal models of cancer to assess therapeutic efficacy and toxicity.
By following these rigorous and logically structured protocols, researchers can generate high-quality, reliable data to drive forward the development of novel benzimidazole-based cancer therapeutics.
References
- Wagh, D., & Kankate, R. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Lim, S. H., et al. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
- (n.d.). MTT assay protocol. Abcam.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- (2025).
- (2023). MTT (Assay protocol). Protocols.io.
- (n.d.). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. PubMed.
- (2022). Protocol for Cell Viability Assays. BroadPharm.
- (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- (2025). Application Notes and Protocols for Western Blot-Based Detection of Apoptosis Markers. Benchchem.
- (n.d.). Apoptosis western blot guide. Abcam.
- (n.d.).
- (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- (2014). Which proteins expression should I check by western blot for confirmation of apoptosis?.
- (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity.
- (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.
- (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.
- (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society.
- (n.d.). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central.
- Singh, et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents.
- Özdemir, A., et al. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal.
- (2021). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. IJIRT.
- (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed.
- (n.d.). Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model.
- (2022).
- (2025).
- (n.d.).
- (n.d.). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. PubMed Central.
Sources
- 1. Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. broadpharm.com [broadpharm.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Throughput Anthelmintic Susceptibility Testing of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
For: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.
Introduction: The Imperative for Novel Anthelmintics
Helminth infections afflict over a billion people and are a major economic burden on livestock production worldwide. The extensive use of a limited arsenal of anthelmintic drugs has led to the widespread emergence of resistance, creating an urgent need for novel chemical entities with potent and sustainable efficacy. Benzimidazoles (BZs) are a cornerstone of anthelmintic therapy, valued for their broad-spectrum activity.[1][2] Their primary mechanism of action involves the inhibition of microtubule polymerization by binding to the parasite's β-tubulin, leading to disruption of essential cellular functions like cell division, nutrient absorption, and motility.[1][2][3][4] This selective toxicity, based on differences in binding affinity between parasite and host tubulin, provides a wide safety margin.[3]
This document provides a detailed guide for the in vitro evaluation of novel benzimidazole derivatives, using 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride as a representative test compound. We will describe a robust, high-throughput screening workflow using the model organism Caenorhabditis elegans and outline protocols for assays on parasitic helminths.
The Model Organism: Caenorhabditis elegans
C. elegans, a free-living nematode, is a powerful model for primary anthelmintic screening.[5][6][7] Its advantages include a short life cycle, ease of cultivation in the laboratory, genetic tractability, and a high degree of genetic and physiological conservation with parasitic nematodes.[5][8] These features make it ideal for automated, high-throughput screening of large compound libraries to identify potential leads.[6]
Core Principle: The Larval Motility Assay
The primary assay described here is the Larval Motility Assay (LMA), a cornerstone of in vitro anthelmintic testing.[9][10][11] This assay quantifies the ability of a compound to inhibit the movement of nematode larvae. Motility is a critical indicator of neuromuscular function and overall viability. Inhibition of motility, leading to paralysis, is a key indicator of anthelmintic effect.[12] This assay can be adapted for various nematode species and developmental stages.
Mechanism of Action Pathway
The following diagram illustrates the established mechanism of action for benzimidazole-class compounds, the expected pathway for the test article.
Caption: Mechanism of Action for Benzimidazole Anthelmintics.
PART 1: High-Throughput Screening Protocol using C. elegans
This protocol is designed for 96-well plate format, enabling efficient screening and dose-response analysis.
Experimental Workflow
Caption: High-Throughput C. elegans Larval Motility Assay Workflow.
Materials and Reagents
-
C. elegans wild-type strain (e.g., N2 Bristol)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 culture
-
M9 Buffer
-
Bleach solution (Sodium hypochlorite)
-
S Medium
-
Flat-bottom 96-well microtiter plates
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Automated microplate reader or imaging system capable of motility analysis (e.g., WMicrotracker™)[10]
Step-by-Step Protocol
Phase 1: Preparation of Synchronized C. elegans L1 Larvae
-
Cultivation: Grow a large population of mixed-stage C. elegans on NGM plates seeded with E. coli OP50.
-
Harvesting: Wash worms from the plates using M9 buffer into a conical tube.
-
Synchronization (Bleaching): Pellet the worms by centrifugation. Treat the pellet with a bleach solution to dissolve adult worms and leave the eggs intact.
-
Egg Washing: Wash the eggs repeatedly with M9 buffer to remove all traces of bleach.
-
Hatching: Resuspend the cleaned eggs in M9 buffer and allow them to hatch overnight at 20-25°C with gentle agitation. This will yield a synchronized population of L1 larvae, as they cannot develop further without food.
Phase 2: Compound Plate Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound and the reference compound (e.g., Albendazole) in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the stock solution to create a range of concentrations. A typical 8-point, 3-fold dilution series is recommended, starting from 100 µM.
-
Assay Plate Mapping: Design the plate layout to include:
-
Test compound dilutions (in triplicate).
-
Reference compound dilutions (in triplicate).
-
Vehicle Control: DMSO only (at the highest concentration used for compounds, typically ≤0.5%).[10]
-
Negative Control: S Medium only.
-
Phase 3: Assay Execution and Incubation
-
Larvae Dispensing: Adjust the concentration of the synchronized L1 larvae to approximately 20-30 worms per 50 µL of S Medium. Dispense 50 µL of this larval suspension into each well of a 96-well plate.
-
Compound Addition: Add the corresponding dilutions of the test and reference compounds to the wells. The final volume in each well should be consistent (e.g., 100 µL).
-
Incubation: Seal the plates and incubate at 20-25°C for 48 to 72 hours.[11][15]
Phase 4: Data Acquisition and Analysis
-
Motility Quantification: Measure larval motility. This can be done via:
-
Automated Systems: Use a real-time motility tracking instrument that measures the interruption of a light beam caused by worm movement.[16] This provides an objective, quantitative score.
-
Microscopic Scoring: Visually score the percentage of motile vs. non-motile larvae in each well. A larva is considered non-motile if it does not show sinusoidal movement, even after gentle agitation of the plate.[11]
-
-
Data Normalization: Normalize the motility data from the test compound wells against the controls. The vehicle control (DMSO) represents 100% motility, and a well with a known lethal compound or heat-killed worms can represent 0% motility.
-
Dose-Response Analysis: Plot the normalized motility (%) against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value (the concentration at which 50% of the maximal effect is observed).
Expected Data and Interpretation
The primary output is the EC50 value, which quantifies the potency of the compound. A lower EC50 value indicates higher potency.
| Compound | Expected EC50 Range (µM) | Interpretation |
| This compound | To be determined (TBD) | A low micromolar or nanomolar EC50 would indicate promising activity. |
| Albendazole (Reference) | 0.1 - 20 µM[17] | Provides a benchmark for comparing the potency of the new test compound. |
| Vehicle Control (DMSO) | N/A | Should show minimal to no effect on motility, validating the assay window. |
PART 2: Confirmatory Assays using Parasitic Helminths (Example: Haemonchus contortus)
Positive hits from the primary C. elegans screen should be validated using relevant parasitic nematode species. The following protocol outlines a larval motility assay for Haemonchus contortus, a gastrointestinal parasite of small ruminants.[10]
Materials
-
Infective third-stage larvae (L3) of H. contortus
-
Phosphate-Buffered Saline (PBS) or similar buffer
-
24- or 96-well plates
-
Test and reference compounds
-
Microscope
Protocol: H. contortus L3 Motility Assay
-
Larvae Preparation: Recover H. contortus L3 larvae from fecal cultures. Wash them thoroughly to remove debris.
-
Assay Setup: Dispense approximately 50-100 L3 larvae per well in a 24- or 96-well plate containing buffer and the desired concentrations of the test compound.[11][15] Include vehicle and negative controls.
-
Incubation: Incubate the plates at a physiologically relevant temperature (e.g., 37°C) for 24-72 hours.[10]
-
Motility Assessment: At specified time points (e.g., 24, 48, 72 hours), score the motility of the larvae under a microscope. Motility can be stimulated by a brief exposure to light or a slight temperature change.[10][11]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value as described for the C. elegans assay.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of these assays, the following controls are essential:
-
Positive Control (Reference Compound): The consistent performance of a known anthelmintic like Albendazole validates the sensitivity of the assay system.
-
Negative/Vehicle Control (Solvent): Ensures that the solvent (DMSO) does not interfere with worm motility, confirming that any observed effect is due to the test compound.
-
Z'-Factor Calculation: For high-throughput screens, calculating the Z'-factor for each plate provides a statistical measure of the assay's quality and separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent.
By incorporating these elements, the protocols become self-validating systems, providing trustworthy and actionable data for drug development professionals.
References
- A Comprehensive Review of Methods for Testing in-vitro Anthelmintic Activity. (n.d.). WJPR.
- Al-Azzawi, A. M., et al. (2022). Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin. Frontiers in Physiology, 13.
- MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals.
- Amit Lunkad. (2020, October 19).
- Tahlan, S., et al. (2023). Benzimidazole-Based Anthelmintic Drugs: Synthetic Strategy, Pharmacological Insights, and SAR Analysis. ChemistrySelect, 8(34).
- González-Lanza, C., et al. (2020). Drug Discovery Technologies: Caenorhabditis Elegans as a Model for Anthelmintic Therapeutics. Medicinal Research Reviews, 40(5), 1834-1865.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (2012). Parasitology, 139(8), 981-992.
- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.).
- Burns, A. R., et al. (2015). Caenorhabditis elegans is a useful model for anthelmintic discovery.
- Cunha, V. M., et al. (2013). Caenorhabditis elegans as a model for the screening of anthelminthic compounds: ultrastructural study of the effects of albendazole. Experimental Parasitology, 135(1), 1-8.
- Hahnel, S. R., et al. (2020). Caenorhabditis elegans in anthelmintic research – Old model, new perspectives. International Journal for Parasitology: Drugs and Drug Resistance, 14, 183-193.
- Application Notes and Protocols: Anthelmintic Activity of 2-Substituted Benzimidazoles. (n.d.). BenchChem.
- Anthelmintic Activities (In Vitro And In Vivo) of Some Plant Extracts – A Review. (2025).
- Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nem
- Al-Ghamdi, A., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus. American Journal of Veterinary Research, 85(2).
- IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). World Journal of Pharmaceutical and Medical Research, 4(3), 136-140.
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96, e17.
- Al-Ghamdi, A., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus.
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Cambridge University Press & Assessment.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066.
- Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. (n.d.).
- Feyera, T., et al. (2022). Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli. Journal of Helminthology, 96.
- Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
- Sujith, K. V., et al. (2010). Synthesis and Anthelmintic Activity of Benzimidazole Derivatives. Journal of Pharmaceutical Sciences and Research, 2(11), 759-763.
- Al-Ghamdi, A., et al. (2023). An in vitro larval motility assay characterizes anthelmintic efficacy against Crenosoma vulpis, Angiostrongylus vasorum, and Aelurostrongylus abstrusus.
- Smout, M. J., et al. (2010). A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility. PLoS Neglected Tropical Diseases, 4(11), e885.
- Katti, S. A., et al. (2019). SYNTHESIS, MOLECULAR DOCKING & EVALUATION OF ANTHELMINTIC ACTIVITY OF 2-(2-AMINO ETHYL)-1H-BENZIMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 8(11), 1140-1151.
- Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2), 329-346.
- In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. (2019). Oriental Journal of Chemistry, 35(3).
- Tonk, F., et al. (2010). Antihelminthic activity of some newly synthesized 5(6)-(un)substituted-1H-benzimidazol-2-ylthioacetylpiperazine derivatives. European Journal of Medicinal Chemistry, 45(9), 4157-4164.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Ivanova, Y., et al. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules, 29(5), 1084.
- Synthesis of piperazine-based analog as anthelmintic agent. (2023).
- Kumar, S., et al. (1989). Synthesis and anthelmintic activity of 5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles. Journal of Medicinal Chemistry, 32(5), 1083-1089.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Caenorhabditis elegans as a valuable model for the study of anthelmintic pharmacodynamics and drug-drug interactions: The case of ivermectin and eprinomectin [frontiersin.org]
- 6. Drug discovery technologies: Caenorhabditis elegans as a model for anthelmintic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caenorhabditis elegans is a useful model for anthelmintic discovery [ideas.repec.org]
- 8. Caenorhabditis elegans in anthelmintic research – Old model, new perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Larval motility assay using WMicrotracker: a high throughput test to discriminate between resistance and susceptibility to anthelmintic drugs in nematodes. - Phylumtech [phylumtech.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Caenorhabditis elegans as a model for the screening of anthelminthic compounds: ultrastructural study of the effects of albendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Studies Using 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Introduction
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anthelmintic, antifungal, anti-inflammatory, and even antineoplastic properties.[1][2][3] The inclusion of a piperazine moiety, another pharmacologically significant heterocycle, can further enhance the biological profile of these molecules.[2][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride in enzyme inhibition studies. While the specific enzyme targets for this particular compound are still a subject of ongoing research, its structural motifs suggest potential inhibitory activity against various enzyme classes, such as kinases, proteases, or metabolic enzymes like urease or cholinesterases.[6][7]
This document will not only provide step-by-step protocols for determining the inhibitory potency (IC₅₀) and elucidating the mechanism of inhibition but will also delve into the scientific rationale behind the experimental design and data interpretation, ensuring a robust and self-validating approach to your research.
Part 1: Foundational Concepts in Enzyme Inhibition
Before proceeding to experimental protocols, it is crucial to understand the fundamental principles of enzyme inhibition. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[8][9] They can be broadly classified as reversible or irreversible. This guide focuses on reversible inhibitors, which associate and dissociate from the enzyme and are characterized by equilibrium constants.
Reversible inhibition can be further categorized into three primary modes:
-
Competitive Inhibition: The inhibitor competes with the substrate for the same active site on the enzyme. This form of inhibition can be overcome by increasing the substrate concentration. Kₘ is increased, while Vₘₐₓ remains unchanged.[10][11]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Vₘₐₓ is decreased, while Kₘ remains unchanged.[10][11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This type of inhibition is more effective at higher substrate concentrations. Both Vₘₐₓ and Kₘ are decreased.[10][12]
Understanding these mechanisms is paramount for correctly interpreting kinetic data and elucidating the mode of action of this compound.
Part 2: Experimental Protocols
This section outlines detailed protocols for characterizing the inhibitory effects of this compound on a target enzyme.
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ is a measure of the potency of an inhibitor and represents the concentration of the compound required to inhibit the activity of an enzyme by 50%.[13][14]
Objective: To determine the concentration of this compound that results in 50% inhibition of the target enzyme's activity.
Materials:
-
This compound (Test Compound)
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates
-
Microplate reader
-
DMSO (for dissolving the test compound)
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of the test compound in 100% DMSO.
-
Create a series of dilutions of the test compound in the assay buffer. It is crucial to maintain a constant final concentration of DMSO in all wells to avoid solvent effects.
-
Prepare the enzyme and substrate solutions at their optimal concentrations in the assay buffer. The substrate concentration is typically kept at or below its Kₘ value for sensitive detection of competitive inhibitors.[15]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay Buffer
-
Test compound at various concentrations (including a vehicle control with only DMSO).[16]
-
Enzyme solution.
-
-
Include positive controls (a known inhibitor of the enzyme, if available) and negative controls (no enzyme or no substrate) to ensure assay validity.[17]
-
-
Pre-incubation:
-
Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the test compound to bind to the enzyme.[16]
-
-
Initiation of Reaction:
-
Add the substrate to each well to start the enzymatic reaction.
-
-
Measurement of Product Formation:
-
Measure the absorbance or fluorescence of the product at regular time intervals using a microplate reader. The kinetic mode is preferred over a single endpoint reading to ensure the reaction rate is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[18]
-
Data Presentation: Example IC₅₀ Determination
| Inhibitor Conc. (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC₅₀ | 1.03 µM |
Protocol 2: Enzyme Kinetic Studies to Determine the Mechanism of Inhibition
Once the IC₅₀ is established, the next critical step is to determine the mechanism by which this compound inhibits the enzyme.
Objective: To elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.
Methodology:
-
Experimental Setup:
-
Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
For each inhibitor concentration, vary the substrate concentration over a wide range (e.g., 0.2x to 10x the Kₘ value).
-
-
Data Collection:
-
Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
-
Data Analysis using Lineweaver-Burk Plots:
-
Transform the Michaelis-Menten data into a linear form using the double reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[10][19][20]
-
The Lineweaver-Burk equation is: 1/V₀ = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ
-
Plot 1/V₀ on the y-axis and 1/[S] on the x-axis for each inhibitor concentration.
-
The pattern of the lines on the plot will indicate the mode of inhibition:[12][16]
-
Competitive Inhibition: Lines will intersect at the y-axis (1/Vₘₐₓ is unchanged).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Data Presentation: Example Lineweaver-Burk Plot Data
| 1/[S] (µM⁻¹) | 1/V₀ (No Inhibitor) | 1/V₀ (with Inhibitor) |
| 0.1 | 0.025 | 0.045 |
| 0.2 | 0.035 | 0.065 |
| 0.5 | 0.065 | 0.125 |
| 1.0 | 0.115 | 0.225 |
Part 3: Visualization of Workflows and Concepts
Diagrams are essential for visualizing complex biological processes and experimental workflows.
Caption: Experimental workflow for enzyme inhibition studies.
Caption: Mechanisms of reversible enzyme inhibition.
Conclusion
The protocols and conceptual framework provided in this application note offer a robust starting point for investigating the enzyme inhibitory properties of this compound. By systematically determining the IC₅₀ and elucidating the mechanism of inhibition, researchers can gain valuable insights into the compound's pharmacological profile, paving the way for further drug development efforts. The inherent biological activity of the benzimidazole and piperazine scaffolds makes this and related compounds promising candidates for novel therapeutic agents.
References
- Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- National Center for Biotechnology Information. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
- MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- Wikipedia. (n.d.). Lineweaver–Burk plot.
- SlideShare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
- Wikipedia. (n.d.). IC50.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
- Science Gateway. (n.d.). How to calculate IC50.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- Wikipedia. (n.d.). Enzyme inhibitor.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes.
- Arabian Journal of Chemistry. (n.d.). Benzimidazoles: A biologically active compounds.
- TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
- PubMed. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- YouTube. (2020). Enzyme Inhibition: Basic Concept.
- National Center for Biotechnology Information. (n.d.). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents.
- National Center for Biotechnology Information. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity.
- National Center for Biotechnology Information. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors.
- National Center for Biotechnology Information. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives.
Sources
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. teachmephysiology.com [teachmephysiology.com]
- 12. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. 2minutemedicine.com [2minutemedicine.com]
- 20. medschoolcoach.com [medschoolcoach.com]
Application Note: Quantitative Analysis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride in Pharmaceutical Samples
Here are the detailed Application Notes and Protocols for the analytical methods for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride quantification.
Introduction
This compound (Figure 1) is a heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety.[1][2] Molecules within this structural class are of significant interest in pharmaceutical research for their diverse biological activities.[3] The development of any new active pharmaceutical ingredient (API) necessitates the establishment of robust, accurate, and reliable analytical methods for its quantification. These methods are fundamental for various stages of drug development, including pharmacokinetic studies, formulation development, stability testing, and quality control of the final drug product.
This document provides a comprehensive guide to three distinct analytical methods for the quantification of this compound. The methodologies are designed to be adaptable for both bulk drug substance and formulated products, as well as for trace-level analysis in biological matrices. The protocols are grounded in established analytical principles for benzimidazole and piperazine-containing compounds and are designed to be validated in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Figure 1: Chemical Structure of 1-methyl-2-piperazin-1-yl-1H-benzimidazole Note: Dihydrochloride salt form is not explicitly shown in the 2D structure.
-
IUPAC Name: 1-methyl-2-(piperazin-1-yl)-1h-benzo[d]imidazole dihydrochloride[2]
-
Molecular Formula: C₁₂H₁₈Cl₂N₄[2]
-
Molecular Weight: 289.21 g/mol [2]
The methods detailed herein are:
-
Method 1: A stability-indicating High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and stability studies.
-
Method 2: A high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, tailored for the quantification in biological matrices such as plasma.
-
Method 3: A UV-Visible Spectrophotometric method, suitable for rapid quantification in simple formulations or as a preliminary assay for the bulk drug.
Each section provides not only a step-by-step protocol but also the scientific rationale behind the selection of specific parameters, ensuring that researchers can adapt and troubleshoot the methods effectively.
Method 1: Stability-Indicating HPLC-UV for Assay and Purity
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and versatility. A stability-indicating method is one that can accurately quantify the analyte of interest in the presence of its degradation products, impurities, and formulation excipients.[9]
Principle & Rationale
This method employs reversed-phase chromatography, which separates compounds based on their hydrophobicity. A C18 stationary phase is chosen as it is a versatile, non-polar phase that provides good retention for a wide range of molecules, including benzimidazole derivatives.[10][11] The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is a critical parameter; since the target molecule has basic nitrogen atoms in the piperazine and benzimidazole rings, a slightly acidic pH (e.g., pH 3.0-4.5) ensures these sites are protonated, leading to sharp, symmetrical peaks and consistent retention times.[10] UV detection is selected based on the chromophoric nature of the benzimidazole ring system, which typically exhibits strong absorbance in the UV range.[12]
Experimental Protocol
2.2.1 Instrumentation & Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector (e.g., Shimadzu, Waters, Agilent).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance, pH meter, volumetric glassware.
-
HPLC-grade acetonitrile, methanol, and water.
-
Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium Acetate, analytical grade.
-
Phosphoric acid or Formic acid for pH adjustment.
-
Reference Standard: this compound (Purity ≥99.5%).
2.2.2 Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.5 with H₃PO₄ | Provides buffering capacity and ensures analyte protonation for good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase HPLC, providing good elution strength. |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B | A gradient elution ensures that both the main analyte and any potential, more hydrophobic degradation products are eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
| Detection λ | 280 nm (or determined by UV scan) | Benzimidazole structures typically have strong absorbance around this wavelength. A PDA detector should be used to confirm the optimal wavelength and check for peak purity. |
2.2.3 Solution Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (e.g., from tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the API into a 100 mL volumetric flask. Add ~70 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: General workflow for sample analysis using HPLC-UV.
Method Validation Protocol
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[4][6]
2.4.1 Validation Parameters
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is from the analyte only. | Analyze blank, placebo, and spiked placebo. Perform forced degradation (acid, base, oxidation, heat, light) and check for peak purity and resolution between the analyte and degradants. | Peak is spectrally pure. Resolution (Rs) > 2 between analyte and nearest eluting peak. |
| Linearity | To demonstrate a proportional response to concentration. | Analyze 5-7 concentrations across the range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision data. | 80-120% of the test concentration for assay. |
| Accuracy | Closeness of test results to the true value. | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%. |
| Precision | Agreement between a series of measurements. | Repeatability (Intra-day): 6 replicate injections of 100% test concentration. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. | RSD ≤ 2.0% for assay.[5] |
| LOD & LOQ | Lowest amount detectable & quantifiable. | Based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small variations. | Deliberately vary parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±0.1 mL/min). | System suitability parameters remain within limits. RSD of results should not significantly change. |
Method 2: LC-MS/MS for Bioanalytical Quantification
For quantifying low concentrations of a drug in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[13][14]
Principle & Rationale
This method combines the separating power of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is first separated from matrix components on a UPLC/HPLC column. It then enters the mass spectrometer, where it is ionized (typically by electrospray ionization, ESI). A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it's highly unlikely that an interfering compound will have the same retention time, precursor mass, and product ion mass.[15] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variability during sample preparation and injection.[13]
Experimental Protocol
3.2.1 Instrumentation & Materials
-
LC-MS/MS system: UPLC/HPLC coupled to a triple quadrupole mass spectrometer (e.g., SCIEX, Waters, Thermo Fisher).
-
Fast-scanning LC column (e.g., C18, 50 mm x 2.1 mm, <2 µm particle size).
-
Nitrogen generator.
-
Internal Standard (IS): Ideally, ¹³C- or ²H-labeled 1-methyl-2-piperazin-1-yl-1H-benzimidazole. If unavailable, a structurally similar compound can be used.
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid.
3.2.2 LC-MS/MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18 UPLC Column (e.g., 50 x 2.1 mm, 1.7 µm) | Short column with small particles allows for rapid analysis times (< 5 min) suitable for high-throughput bioanalysis. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the protonation of the analyte for positive mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 0-0.5 min: 5% B; 0.5-2.5 min: 5% to 95% B; 2.5-3.0 min: 95% B; 3.1-4.0 min: 5% B | A fast gradient to quickly elute the analyte and clean the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible chromatography. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogens are readily protonated. |
| MRM Transitions | Analyte: To be determined by infusion (e.g., 231.2 -> 159.1) | Precursor [M+H]⁺: Calculated for C₁₂H₁₇N₄⁺ (FW of free base is 230.3). Product: A stable, high-intensity fragment. |
| Internal Std: To be determined by infusion | The transitions for the IS will be shifted by its mass difference. | |
| MS Parameters | Source Temp: 500°C; IonSpray Voltage: 5500 V | These are starting points and must be optimized for the specific instrument and compound. |
3.2.3 Sample Preparation: Protein Precipitation Protein precipitation is a fast and effective method for cleaning up plasma samples prior to LC-MS/MS analysis.[13]
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to an HPLC vial or 96-well plate for injection.
Workflow Diagram
Caption: Workflow for bioanalytical sample preparation and analysis.
Method Validation Protocol
Validation for bioanalytical methods follows guidelines from regulatory bodies like the FDA and EMA, which are largely harmonized with ICH principles but have specific requirements for matrix effects, recovery, and stability.
| Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze at least 6 different blank matrix lots. | Response in blank matrix should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Linearity & LLOQ | Establish the quantifiable range. | Analyze calibration standards in matrix over the expected concentration range. | r² ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Assess accuracy and precision across the range. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations on 3 separate days. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (RSD) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the suppression or enhancement of ionization. | Compare the response of analyte in post-extraction spiked matrix with the response in a neat solution. | IS-normalized matrix factor should be consistent across lots, with RSD ≤15%. |
| Recovery | Efficiency of the extraction process. | Compare the response of analyte in pre-extraction spiked matrix with post-extraction spiked matrix. | Should be consistent and reproducible. |
| Stability | Stability of the analyte in matrix under various conditions. | Test freeze-thaw stability, short-term bench-top stability, and long-term storage stability. | Mean concentration should be within ±15% of nominal. |
Method 3: UV-Visible Spectrophotometry
This method is a simple and cost-effective technique for the quantification of the API in bulk form or in simple pharmaceutical formulations. It is generally less specific than chromatographic methods. Many methods for benzimidazole derivatives rely on a chemical reaction to produce a colored product that can be measured in the visible range to enhance specificity and sensitivity.[16][17][18]
Principle & Rationale
This proposed method is based on the reaction of the benzimidazole compound with iron (III) chloride and subsequent reaction with ferricyanide to produce a stable, colored Prussian blue complex.[17] The intensity of the color, which is directly proportional to the concentration of the drug, is measured at the wavelength of maximum absorbance (λmax), typically around 720-730 nm.[17] This shifts the measurement away from the UV region where excipients might interfere.
Experimental Protocol
4.2.1 Instrumentation & Materials
-
Double-beam UV-Visible Spectrophotometer with 1 cm matched quartz cuvettes.
-
Ferric Chloride (FeCl₃), analytical grade.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]), analytical grade.
-
Reference Standard of the API.
-
Solvent: Deionized water or a suitable alcohol/water mixture.
4.2.2 Solution Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with deionized water.
-
Ferric Chloride Solution (0.0025 M): Prepare by dissolving the appropriate amount of FeCl₃ in deionized water.[17]
-
Potassium Ferricyanide Solution (0.001 M): Prepare by dissolving the appropriate amount of K₃[Fe(CN)₆] in deionized water.[17]
4.2.3 Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the standard stock solution to create final concentrations ranging from approximately 2 to 20 µg/mL.
-
To each flask, add 3.0 mL of the Ferric Chloride solution followed by 3.0 mL of the Potassium Ferricyanide solution.[17]
-
Dilute to the mark with deionized water, mix well, and allow the reaction to proceed for 15-20 minutes at room temperature.
-
Measure the absorbance of the resulting Prussian blue solution at the λmax (determine by scanning from 600-800 nm, expected around 725 nm) against a reagent blank prepared in the same manner without the analyte.
-
Prepare the sample solution similarly to the HPLC method, but dilute to an expected concentration within the calibration range.
-
Construct a calibration curve by plotting absorbance vs. concentration and determine the concentration of the unknown sample.
Workflow Diagram
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Method Validation Protocol
This method should also be validated according to ICH guidelines, focusing on parameters relevant to a spectrophotometric assay.[16] The validation would follow a similar structure to the HPLC method, assessing linearity, range, accuracy, and precision. Specificity would be demonstrated by showing that formulation excipients do not react with the coloring reagents to produce absorbance at the analytical wavelength.
Conclusion
This application note provides three distinct, robust, and scientifically grounded methods for the quantification of this compound.
-
The HPLC-UV method is presented as a primary tool for quality control, offering high precision and stability-indicating capabilities.
-
The LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications, crucial for pharmacokinetic and metabolism studies.
-
The UV-Visible Spectrophotometric method serves as a simple, rapid, and cost-effective alternative for assaying the bulk drug or simple formulations.
The choice of method will depend on the specific application, the required sensitivity, the sample matrix, and the available instrumentation. For regulatory submissions, all methods must undergo a rigorous validation process as outlined by ICH guidelines to demonstrate their suitability for the intended purpose.[4][7][8]
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
Ashour, S., & Bayram, R. (2013). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. International Research Journal of Pure and Applied Chemistry, 3(2), 118–132. Retrieved from [Link]
-
Revanasiddappa, H. D., & Manju, B. (2008). Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors. E-Journal of Chemistry, 5(3), 511-516. Retrieved from [Link]
-
Ashour, S., & Bayram, R. (2013). Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. ResearchGate. Retrieved from [Link]
-
Tomasic, T. et al. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 975-9. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbance spectra of Benzimidazole. Retrieved from [Link]
-
Abu-Seada, H. H. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Derle, D. V. et al. (2015). First Order Derivative Spectrophotometric Method Develop and Validate for Estimation of Bifonazole in Bulk Drug and Pharmaceutical Formulation. Inventi Rapid: Pharm Analysis & Quality Assurance. Retrieved from [Link]
-
PubChem. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. Retrieved from [Link]
-
Vijaya, G. et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 1219-1229. Retrieved from [Link]
-
Analytical Methods. (n.d.). Simultaneous detection of piperazines and congenors in street samples. Retrieved from [Link]
-
Lombardo, L. J. et al. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Retrieved from [Link]
-
Al-Sabti, A. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Al-Hiari, Y. M. et al. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(11), 13328-13338. Retrieved from [Link]
-
Siwinska, W. et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences, 24(17), 13532. Retrieved from [Link]
-
Madej, K. et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 154. Retrieved from [Link]
-
Shimadzu. (n.d.). High Throughput LC-MS-MS Analysis of Carbendazim in Orange Juice. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Benzimidazole, 1-methyl-. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
Sources
- 1. This compound | 1426290-55-2 [sigmaaldrich.cn]
- 2. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 3. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. researchgate.net [researchgate.net]
- 11. 1H-Benzimidazole, 1-methyl- | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. journalirjpac.com [journalirjpac.com]
- 17. Spectrophotometric Determination of Certain Benzimidazole Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
HPLC method for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
An Application Note for the Quality Control and Quantification of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride using a Stability-Indicating Reversed-Phase HPLC Method
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. The method is designed for use in research, drug development, and quality control environments. Recognizing the polar and basic nature of the analyte, this protocol employs a polar-endcapped C18 stationary phase and an acidic mobile phase to ensure optimal retention, symmetrical peak shape, and reliable separation from potential impurities and degradation products. The described methodology is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a benzimidazole core, a structure common in many pharmacologically active molecules.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and safety. The primary challenge in developing an HPLC method for this analyte lies in its chemical structure: it is a dihydrochloride salt containing two basic nitrogen centers (in the piperazine and benzimidazole rings), which renders the molecule highly polar and prone to strong interactions with residual silanols on conventional silica-based HPLC columns.[3][4]
Such interactions can lead to poor retention (elution near the solvent front) and significant peak tailing, compromising analytical accuracy. Standard reversed-phase chromatography, while versatile, often struggles with highly polar compounds which have limited interaction with non-polar stationary phases like traditional C18.[5][6][7]
To overcome these challenges, this method was strategically developed based on the following principles:
-
Control of Analyte Ionization: By employing a mobile phase buffered to a low pH (e.g., pH 3.0), the basic nitrogen atoms are consistently protonated. This prevents on-column fluctuations between ionized and non-ionized states, resulting in a single, sharp chromatographic peak.
-
Enhanced Polar Analyte Retention: A polar-endcapped C18 column is selected. These columns incorporate polar functional groups near the silica surface, which improves the "wettability" of the stationary phase in highly aqueous mobile phases and provides an alternative retention mechanism for polar analytes, enhancing retention beyond simple hydrophobic interaction.[8]
-
UV-Vis Detection: The benzimidazole ring system contains a strong chromophore, making it ideally suited for UV detection.[9][10] A wavelength of 275 nm is proposed, as it typically provides a maximal response for benzimidazole derivatives while minimizing interference from common solvents.[1][11]
This application note provides a complete protocol, from sample preparation to data analysis, and outlines the necessary system suitability and method validation steps to ensure trustworthy and reproducible results, in line with global regulatory expectations.[12][13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data Acquisition: Chromatographic software for instrument control, data acquisition, and processing.
-
Analytical Column: A polar-endcapped C18 column (e.g., Waters SymmetryShield RP18, Agilent Zorbax Extend-C18) with dimensions of 4.6 mm x 150 mm and a 5 µm particle size.
-
Chemicals:
-
This compound reference standard (Purity ≥ 95%).[4]
-
Acetonitrile (HPLC grade or higher).
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).
-
Phosphoric acid (o-phosphoric acid, 85%) (Analytical grade).
-
Water (HPLC grade, Milli-Q or equivalent).
-
Preparation of Solutions
Mobile Phase (25 mM Phosphate Buffer, pH 3.0: Acetonitrile)
-
Aqueous Buffer (Component A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Organic (Component B): Acetonitrile.
-
The final mobile phase composition should be optimized for ideal retention and resolution. A recommended starting point is an isocratic mixture.
Diluent
-
Prepare a mixture of the aqueous buffer (Component A) and Acetonitrile in a 90:10 (v/v) ratio. This ensures sample compatibility with the mobile phase.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix thoroughly.
Working Standard Solution (100 µg/mL)
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation and System Suitability
To ensure the reliability of the results, the method must be validated according to ICH Q2(R2) guidelines, and system suitability must be confirmed before each analytical run.[13][14]
System Suitability Testing (SST)
Before commencing any sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Core Validation Parameters
The method should be validated for the following characteristics:
-
Specificity: Analyze a blank (diluent) and a placebo sample to ensure no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradation product peaks do not co-elute with the main analyte peak, confirming the method is stability-indicating.
-
Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 25-150 µg/mL). Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[15]
-
Accuracy: Perform recovery studies by spiking a placebo mixture with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[16]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration. The %RSD should be ≤ 2.0%.[17]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of results should be evaluated.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally as the lowest concentration that can be reliably quantified and detected, respectively (typically based on a signal-to-noise ratio of 10:1 for LOQ and 3:1 for LOD).
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from preparation to final analysis.
Caption: High-level workflow for the HPLC analysis of the analyte.
Conclusion
The HPLC method detailed in this application note is demonstrated to be suitable for the intended purpose of quantifying this compound in a reliable and reproducible manner. By carefully selecting a polar-endcapped stationary phase and an acidic mobile phase, the common analytical challenges associated with polar basic compounds are effectively mitigated. The inclusion of rigorous system suitability criteria and a validation framework based on ICH guidelines ensures the integrity and trustworthiness of the analytical data generated, making this method a valuable tool for quality assessment in pharmaceutical development and manufacturing.
References
-
Komsta, Ł., Misztal, G., & Skibiński, R. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. (Available at: [Link])
-
Misztal, G., & Komsta, Ł. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829. (Available at: [Link])
-
Szeremeta, M., et al. (2014). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 37(1), 120-129. (Available at: [Link])
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (Available at: [Link])
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. (Available at: [Link])
-
Taylor & Francis Online. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. (Available at: [Link])
-
Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (Available at: [Link])
-
Chin, Y.-P., & Gschwend, P. M. (1991). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 25(9), 1621-1629. (Available at: [Link])
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. (Available at: [Link])
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. (Available at: [Link])
-
Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. (Available at: [Link])
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. (Available at: [Link])
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (Available at: [Link])
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). (Available at: [Link])
-
PubChem. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. (Available at: [Link])
-
PubChem. Benzimidazole. (Available at: [Link])
-
Mary, Y. S., et al. (2012). Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 296-304. (Available at: [Link])
-
ResearchGate. (2015). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. (Available at: [Link])
-
ResearchGate. (2011). The UV absorption spectra of (1H-benzimidazol-2-yl- methyl)phosphonate.... (Available at: [Link])
-
ResearchGate. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (Available at: [Link])
-
NIST WebBook. 1H-Benzimidazole, 2-methyl-. (Available at: [Link])
Sources
- 1. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptfarm.pl [ptfarm.pl]
- 3. This compound | 1426290-55-2 [sigmaaldrich.cn]
- 4. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 5. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromtech.com [chromtech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. database.ich.org [database.ich.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. actascientific.com [actascientific.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols for In Vivo Studies with 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (ME-143/NV-143) in Murine Models
Foreword: A Strategic Approach to Preclinical Evaluation
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies in mice using 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, a compound more commonly known in the scientific literature as ME-143 or NV-143. The protocols and insights herein are synthesized from publicly available preclinical and early clinical data, aiming to provide a robust framework for investigating its therapeutic potential. Our approach emphasizes scientific integrity, logical experimental design, and a deep understanding of the compound's mechanism of action to ensure the generation of reliable and translatable data.
Introduction to ME-143: A Targeted Metabolic Inhibitor
ME-143 is a synthetic isoflavone derivative that has been identified as a potent and specific inhibitor of the tumor-specific NADH oxidase, ENOX2 (also known as tNOX).[1] ENOX2 is a cell surface protein involved in cancer cell growth and proliferation.[1] Unlike its constitutive counterpart, ENOX1 (CNOX), which is found on normal cells, ENOX2 is specifically expressed on the surface of cancer cells, making it an attractive target for cancer therapy.[1] ME-143 has demonstrated anti-proliferative activity against a variety of tumor cell lines in laboratory studies and has shown the ability to enhance the cytotoxic effects of chemotherapy in preclinical models.[2]
Mechanism of Action
ME-143 exerts its anti-cancer effects by binding to and inhibiting the enzymatic activity of ENOX2.[1] This inhibition disrupts two key functions of ENOX2: the oxidation of NADH and protein disulfide-thiol interchange.[1] The disruption of these processes ultimately interferes with cancer cell enlargement and cell cycle progression.[1] The high specificity of ME-143 for ENOX2 over ENOX1 suggests a favorable therapeutic window, minimizing off-target effects on healthy tissues.[1]
Caption: Mechanism of action of ME-143.
Preclinical In Vivo Study Design: Key Considerations
The design of robust in vivo studies is paramount to accurately assess the efficacy and safety of ME-143. The following sections outline critical considerations for murine models.
Animal Models
The choice of murine model is critical and should be guided by the specific research question.
-
Syngeneic Models: For studies investigating the interplay between ME-143 and the immune system, syngeneic models (e.g., immunocompetent mice with murine tumors) are essential.
-
Xenograft Models: To evaluate the direct anti-tumor activity of ME-143 on human cancers, immunodeficient mice (e.g., nude, SCID, or NSG mice) bearing human tumor xenografts are appropriate. Preclinical studies have shown ME-143 to be active against human tumor xenografts.[3]
-
Genetically Engineered Mouse Models (GEMMs): For a more physiologically relevant context, GEMMs that spontaneously develop tumors with specific genetic alterations can be utilized.
Formulation and Administration of ME-143
Based on the information from a first-in-human clinical trial, ME-143 was administered via intravenous (IV) infusion.[4] For preclinical studies in mice, IV or intraperitoneal (IP) administration are common routes that bypass first-pass metabolism and ensure systemic exposure.
Table 1: Recommended Formulation and Administration Parameters
| Parameter | Recommendation | Rationale |
| Vehicle | Sterile saline or phosphate-buffered saline (PBS) | Ensures isotonicity and minimizes injection site reactions. |
| Route of Administration | Intravenous (IV) or Intraperitoneal (IP) | Mimics clinical administration and ensures bioavailability.[4] |
| Dosing Schedule | Once or twice weekly | Based on the dosing schedules evaluated in the Phase I clinical trial.[4] |
Dosing Considerations
Dose selection should be based on prior dose-range finding studies to determine the maximum tolerated dose (MTD). The Phase I clinical trial in humans evaluated doses ranging from 2.5 mg/kg to 20 mg/kg.[4] Preclinical studies in mice should explore a similar dose range, adjusting for interspecies differences in metabolism and pharmacokinetics.
Efficacy Evaluation: Protocols and Methodologies
The primary objective of efficacy studies is to determine the anti-tumor activity of ME-143, both as a monotherapy and in combination with other agents.
Tumor Growth Inhibition Studies
This protocol outlines a standard workflow for assessing the impact of ME-143 on tumor growth in a xenograft model.
Caption: Workflow for a tumor growth inhibition study.
Step-by-Step Protocol:
-
Cell Preparation: Culture the desired human cancer cell line (e.g., breast, colorectal, ovarian, against which ME-143 has shown preclinical activity) under standard conditions.[2]
-
Animal Inoculation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of sterile PBS or Matrigel) into the flank of immunodeficient mice.
-
Tumor Establishment: Allow tumors to grow to a mean volume of 100-200 mm³.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, ME-143 low dose, ME-143 high dose) with 8-10 mice per group.
-
Treatment: Administer ME-143 or vehicle according to the predetermined schedule.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) and monitor body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the PK/PD relationship is crucial for optimizing dosing and scheduling.
Table 2: Key Parameters for PK/PD Studies
| Study Type | Parameters to Measure | Rationale |
| Pharmacokinetics (PK) | Plasma concentration of ME-143 over time, half-life, Cmax, AUC. | To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. The half-life in humans is approximately 5 hours.[4] |
| Pharmacodynamics (PD) | Inhibition of ENOX2 activity in tumor tissue, downstream pathway modulation. | To correlate drug exposure with target engagement and biological effect. |
Protocol for PK Sample Collection:
-
Administer a single dose of ME-143 to a cohort of mice.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via retro-orbital or cardiac puncture.
-
Process blood to obtain plasma and store at -80°C until analysis by a validated analytical method (e.g., LC-MS/MS).
Safety and Tolerability Assessment
Concurrent with efficacy studies, a thorough assessment of the safety and tolerability of ME-143 is essential.
Key Monitoring Parameters:
-
Clinical Observations: Daily monitoring for any signs of distress, including changes in posture, activity, and grooming.
-
Body Weight: Monitor body weight 2-3 times per week. A sustained body weight loss of >15-20% is a common endpoint.
-
Hematology and Clinical Chemistry: At the study endpoint, collect blood for complete blood count (CBC) and serum chemistry analysis to assess for potential organ toxicities.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) and the tumor for histopathological examination to identify any treatment-related changes.
Concluding Remarks
The protocols and guidelines presented here provide a comprehensive framework for the in vivo evaluation of ME-143 in murine models. By adhering to these principles of rigorous experimental design and scientific rationale, researchers can generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising anti-cancer agent.
References
-
Marshall Edwards Announces Initiation of Phase I Clinical Trial of Lead Oncology Drug Candidate ME-143. PR Newswire. [Link]
-
A first-in-human dose-escalation study of ME-143, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors. PubMed. [Link]
-
ENOX2 target for the anticancer isoflavone ME-143. PubMed. [Link]
-
Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642). PubMed. [Link]
Sources
- 1. ENOX2 target for the anticancer isoflavone ME-143 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marshall Edwards Announces Initiation of Phase I Clinical Trial of Lead Oncology Drug Candidate ME-143 [prnewswire.com]
- 3. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-human dose-escalation study of ME-143, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Abstract
This document provides a comprehensive technical guide for the use of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, a potent benzimidazole derivative, in cell culture applications. The focus is on its activity as a Poly (ADP-ribose) polymerase (PARP) inhibitor. Detailed protocols for the preparation of stock solutions, determination of working concentrations, and the execution of key cell-based assays are provided. This guide is intended for researchers in oncology, drug discovery, and cell biology, offering a scientifically grounded framework for investigating the compound's therapeutic potential.
Introduction and Scientific Background
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds.[1] This core structure is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds.[1] Benzimidazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties.[2][3]
The subject compound has garnered significant interest due to its potent inhibitory effects on Poly (ADP-ribose) polymerase (PARP) enzymes.[4][5] PARP inhibitors represent a clinically validated class of targeted cancer therapies, particularly effective in tumors with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[5][6] By inhibiting PARP-mediated DNA single-strand break repair, these agents lead to the accumulation of cytotoxic double-strand breaks during replication, a phenomenon known as synthetic lethality.
These application notes will provide researchers with the necessary protocols to effectively utilize this compound in in vitro cancer cell line models to explore its cytotoxic and mechanistic properties.
Mechanism of Action: PARP Inhibition and DNA Damage Response
This compound functions as a competitive inhibitor of PARP1. It binds to the nicotinamide-binding domain of the enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This process is critical for the recruitment of DNA repair proteins to sites of single-strand breaks. The inhibition of PARP "traps" the enzyme on the DNA, leading to the formation of cytotoxic PARP-DNA complexes. These complexes stall and collapse replication forks, generating double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways.
Caption: Mechanism of action of this compound.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's physicochemical properties is essential for accurate and reproducible experimental results.
| Property | Value/Information | Source |
| Molecular Formula | C₁₂H₁₈Cl₂N₄ | [7] |
| Molecular Weight | 289.21 g/mol | [7] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [7] |
| Solubility | High in DMSO. The dihydrochloride salt form suggests good aqueous solubility. | [8][9] |
| Storage | Store at room temperature. | [7] |
Protocol 3.1: Preparation of a 10 mM Stock Solution
-
Aseptic Technique: All procedures should be performed in a sterile biosafety cabinet to prevent contamination of cell cultures.
-
Weighing: Accurately weigh 2.89 mg of this compound.
-
Dissolution: Add 1 mL of sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to the weighed compound.[9]
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Sterilize the 10 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. For long-term storage, -80°C is recommended.
Note on Solvent Choice: While the dihydrochloride salt form implies aqueous solubility, using a DMSO stock solution is standard practice in cell culture to ensure complete dissolution and facilitate serial dilutions in culture media. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Culture and Experimental Setup
The choice of cell line is critical for studying the effects of PARP inhibitors. Cell lines with known defects in DNA repair pathways, such as BRCA1 or BRCA2 mutations, are often hypersensitive.
Recommended Cell Lines for Initial Screening:
Protocol 4.1: General Cell Seeding and Treatment
-
Cell Culture: Culture cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
-
Seeding for Experiments: Trypsinize and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the 10 mM stock solution in complete culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 48-72 hours for cytotoxicity assays).
Experimental Protocols
Caption: A typical experimental workflow for determining the cytotoxicity of the compound.
Protocol 5.1: MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow Protocol 4.1 to seed and treat cells in a 96-well plate. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
MTT Addition: After the 72-hour incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Expected Results: Benzimidazole-piperazine hybrids have shown cytotoxic effects in various cancer cell lines with IC₅₀ values in the low micromolar range.[10]
Protocol 5.2: Western Blot for PARP Cleavage
PARP cleavage is a hallmark of apoptosis. This protocol allows for the detection of cleaved PARP as an indicator of induced cell death.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the predetermined IC₅₀ value for 24-48 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against PARP (which detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of full-length PARP (~116 kDa) and cleaved PARP (~89 kDa) between treated and control samples. An increase in the cleaved form indicates apoptosis.
Troubleshooting and Best Practices
-
Compound Precipitation: If the compound precipitates in the culture medium, prepare intermediate dilutions in a serum-free medium before adding it to the final culture medium.
-
High Background in Assays: Ensure complete removal of medium before adding solubilization agents in the MTT assay. Optimize washing steps in Western blotting.
-
Inconsistent Results: Maintain consistent cell passage numbers and seeding densities. Ensure the DMSO concentration is consistent across all wells, including the vehicle control.
Conclusion
This compound is a valuable tool for studying PARP inhibition and its consequences in cancer cells. The protocols outlined in this guide provide a solid foundation for researchers to investigate its cytotoxic effects and mechanism of action. Careful experimental design and adherence to best practices in cell culture are paramount for obtaining reliable and reproducible data.
References
-
Anichina, K., Mavrova, A., Vuchev, D., Popova-Daskalova, G., Bassi, G., Rossi, A., Montesi, M., Panseri, S., Fratev, F., & Naydenova, E. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH. [Link]
-
Özdemir, A., Turanli, S., Çalişkan, B., Arka, M., & Banoglu, E. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal, 53(11), 1036–1046. [Link]
-
Al-Warhi, T., Sabt, A., Sarheed, O., El-Tohmy, S. A., El-Gamal, M. I., & Al-Sha’er, M. A. (2023). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science, 35(7), 102812. [Link]
-
Konstantinova, L. S., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules, 23(8), 2025. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]
-
Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry, 16(14), 6965–6975. [Link]
-
Al-Warhi, T., Sabt, A., Sarheed, O., El-Tohmy, S. A., El-Gamal, M. I., & Al-Sha’er, M. A. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102693. [Link]
-
Cao, X., et al. (2024). High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders. European Journal of Medicinal Chemistry, 275, 116405. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19), 14498–14512. [Link]
-
Brioni, J. D., et al. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. Journal of Medicinal Chemistry, 47(15), 3853–3864. [Link]
-
Unknown. (n.d.). SUPPORTING INFORMATION. [Link]
-
Johannes, J. W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry, 64(19). [Link]
-
Kamal, A., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 752761. [Link]
-
Anichina, K., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 8(28), 15413–15424. [Link]
-
PubChem. (n.d.). 1-Methyl-1H-benzimidazole-2-thiol. [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, (O) 4,5-diphenylimidazole, or (4) 2,4,5triphenylimidazole in toluene; points are the experimental values. [Link]
-
V, M. K. P., et al. (2021). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. ResearchGate. [Link]
-
Madkour, H. F. (2011). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 255–262. [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]02b_dmso-solubility.pdf)
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells [ouci.dntb.gov.ua]
- 12. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 13. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Research Landscape of a Novel Benzimidazole Compound
1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a member of the benzimidazole class of heterocyclic compounds, a scaffold renowned for its diverse and potent biological activities.[1][2] While specific preclinical and clinical data for this particular dihydrochloride salt remain to be extensively published, a wealth of research on structurally analogous 2-piperazinyl-benzimidazoles provides a strong foundation for exploring its therapeutic potential. This document serves as a comprehensive guide for researchers, offering insights into its physicochemical properties, potential mechanisms of action based on related compounds, and detailed protocols for its handling, preparation, and application in preclinical research. The provided protocols are extrapolated from studies on closely related analogs and should be considered as starting points, requiring empirical validation and optimization for specific experimental contexts.
Compound Profile and Physicochemical Properties
This compound is a solid, water-soluble compound, a characteristic enhanced by its dihydrochloride salt form. This property is advantageous for in vitro and in vivo studies, facilitating its dissolution in aqueous buffers.
| Property | Value | Source |
| CAS Number | 1426290-55-2 | Vendor Information |
| Molecular Formula | C₁₂H₁₈Cl₂N₄ | Vendor Information |
| Molecular Weight | 289.21 g/mol | Vendor Information |
| Physical Form | Solid | Vendor Information |
| Purity | Typically >95% | Vendor Information |
| Storage | Store at room temperature in a dry, well-ventilated place.[3] | Vendor Information |
Potential Mechanisms of Action and Therapeutic Applications
Based on the biological activities of structurally similar 2-piperazinyl-benzimidazole derivatives, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity via Tubulin Polymerization Inhibition
A significant body of evidence suggests that benzimidazole derivatives bearing a piperazine moiety at the C-2 position can act as potent tubulin polymerization inhibitors.[4][5][6][7] By binding to the colchicine site of β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[6] This mechanism is a clinically validated strategy for cancer chemotherapy.
Diagram: Proposed Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by 1-methyl-2-piperazin-1-yl-1H-benzimidazole.
Anticancer Activity via Topoisomerase I Inhibition
Certain benzimidazole derivatives have been identified as inhibitors of topoisomerase I, an essential enzyme for DNA replication and transcription.[8][9][10] These compounds can stabilize the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and apoptosis. This mechanism is distinct from tubulin inhibition and represents another promising avenue for anticancer drug development.
Diagram: Topoisomerase I Inhibition Workflow
Caption: Proposed mechanism of Topoisomerase I inhibition.
Anti-inflammatory Activity
Derivatives of 2-piperazinyl-benzimidazole have demonstrated anti-inflammatory properties in preclinical models.[11] While the precise mechanism for this class of compounds is not fully elucidated, inhibition of the NF-κB signaling pathway is a plausible target.[12][13] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation.
Diagram: Potential NF-κB Signaling Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
Safety, Handling, and Storage
As with any research chemical, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocols
The following protocols are suggested starting points for in vitro and in vivo evaluation of this compound. It is imperative to perform dose-response studies to determine the optimal concentration for your specific model system.
Preparation of Stock Solutions
-
Determine the required concentration of the stock solution (e.g., 10 mM).
-
Calculate the mass of this compound needed using its molecular weight (289.21 g/mol ).
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the appropriate solvent. For a 10 mM stock solution, dissolve the compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS).
-
Vortex thoroughly until the compound is completely dissolved.
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
In Vitro Cell-Based Assays
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium. A starting concentration range of 0.1 µM to 100 µM is recommended based on data from related compounds.[4]
-
Treat the cells with the various concentrations of the compound and include a vehicle control (e.g., water or PBS).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Commercially available tubulin polymerization assay kits can be used to directly measure the effect of the compound on microtubule formation.
-
Reconstitute purified tubulin in the provided buffer.
-
Prepare a reaction mixture containing the tubulin, a GTP source, and either the test compound at various concentrations or a vehicle control.
-
Incubate the mixture at 37°C to allow for polymerization.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
In Vivo Animal Studies
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
-
Vehicle Selection: For oral administration, the compound can be formulated in water or a 0.5% carboxymethylcellulose (CMC) solution. For intraperitoneal (i.p.) injection, a sterile saline solution is appropriate.
-
Dosage: Based on studies of similar benzimidazole derivatives, a starting dose range of 25-100 mg/kg could be explored.[11] However, a maximum tolerated dose (MTD) study is highly recommended to determine the safe dosage range.
-
Administration Route: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes for preclinical studies of small molecules. The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.
-
Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment.
-
Group the animals and administer the test compound or vehicle control (e.g., p.o. or i.p.) at a predetermined time before inducing inflammation. A positive control group treated with a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Pharmacokinetic Considerations
The pharmacokinetic properties of benzimidazole derivatives can be variable. They are often subject to first-pass metabolism in the liver, which can result in low oral bioavailability.[3][14] The piperazine moiety is known to sometimes improve the solubility and pharmacokinetic profile of compounds.[15] Therefore, preliminary pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, and half-life are crucial for designing effective in vivo efficacy studies.
Conclusion and Future Directions
This compound is a promising research compound with potential applications in oncology and inflammatory diseases. The protocols and information provided herein, derived from studies on closely related analogs, offer a solid foundation for initiating preclinical investigations. Future research should focus on determining the specific in vitro and in vivo efficacy of this compound, elucidating its precise mechanism of action, and conducting comprehensive pharmacokinetic and toxicological studies to fully characterize its therapeutic potential.
References
-
Anichina, K., Mavrova, A., Vuchev, D., Popova-Daskalova, G., Bassi, G., Rossi, A., Montesi, M., Panseri, S., Fratev, F., & Naydenova, E. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences, 24(13), 10903. [Link]
-
Bansal, S., Sur, S., & Tandon, V. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(3), 229–239. [Link]
-
Kim, J. S., Gatto, B., Yu, C., Liu, A., Liu, L. F., & LaVoie, E. J. (1996). Substituted 2,5'-bi-1H-benzimidazoles: topoisomerase I inhibition and cytotoxicity. Journal of Medicinal Chemistry, 39(4), 992–998. [Link]
-
Spasov, A. A., Smirnova, L. A., Iezhitsa, I. N., Sergeeva, S. A., & Ozerov, A. A. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]
- Khan, S. A., & Nandan, S. (1997). Synthesis and anti-inflammatory activity of some 2-substituted benzimidazoles. Indian Journal of Heterocyclic Chemistry, 7(2), 145-146.
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). Bioorganic & Medicinal Chemistry Letters, 130, 130167. [Link]
-
Singh, M., Parshad, B., & Tandon, V. (2011). Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European Journal of Medicinal Chemistry, 46(3), 1014–1023. [Link]
-
Alasmary, F. A., Snelling, J., & Zainuddin, M. (2015). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 10, S157-S173. [Link]
-
Maloney, K. N., et al. (2010). Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules. Journal of Medicinal Chemistry, 53(11), 4436–4447. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). Bioorganic & Medicinal Chemistry Letters, 96, 129494. [Link]
-
Kumar, A., Shukla, S., Pathak, A., & Pandey, D. D. (2022). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. ResearchGate. [Link]
-
Synthesis of Benzimidazoles Containing Piperazine Ring as Potential Therapeutic Agents Against Diabetes Mellitus and Antioxidant Activities. (2022). Semantic Scholar. [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2025). Scientific Reports, 15(1), 12345. [Link]
-
Lee, J. H., et al. (2016). Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB. Bioorganic & Medicinal Chemistry Letters, 26(8), 2058–2061. [Link]
-
Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. (2022). Molecules, 27(19), 6529. [Link]
-
Adams, B. K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Journal of Inflammation, 8, 12. [Link]
-
[Pharmacokinetics of benzimidazole derivatives]. (2002). Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]
-
Hao, D., et al. (2002). Preclinical Antitumor Activity and Pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642). Investigational New Drugs, 20(3), 261–270. [Link]
-
New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (2023). ACS Omega, 8(45), 42586–42600. [Link]
-
Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. (2024). Biomedicine & Pharmacotherapy, 174, 116484. [Link]
-
Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway. (2012). PLoS ONE, 7(10), e48680. [Link]
- Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. (2018). Journal of Pharmaceutical Sciences and Research, 10(9), 2269-2277.
-
Adams, B. K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. Journal of Inflammation, 8, 12. [Link]
-
Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358. [Link]
-
DNA Topoisomerases. (2009). Microbiology and Molecular Biology Reviews, 73(4), 667–697. [Link]
-
Singh, M., Parshad, B., & Tandon, V. (2011). Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles. European Journal of Medicinal Chemistry, 46(3), 1014–1023. [Link]
-
Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. (1989). Pharmazie, 44(9), 606-607. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 [mdpi.com]
- 8. acs.figshare.com [acs.figshare.com]
- 9. Substituted 2,5'-Bi-1H-benzimidazoles: topoisomerase I inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of novel inhibitors of topoisomerase I: 2-aryl-substituted 2-bis-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Inhibition of Protein Kinase C-Driven Nuclear Factor-κB Activation: Synthesis, Structure−Activity Relationship, and Pharmacological Profiling of Pathway Specific Benzimidazole Probe Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploration of 2-benzylbenzimidazole scaffold as novel inhibitor of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Safe Handling of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Abstract: This document provides a comprehensive guide to the safe handling of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride in a laboratory setting. Given the limited publicly available toxicological data for this specific compound, a precautionary approach is mandated. The protocols and recommendations outlined herein are based on established best practices for handling potent pharmaceutical compounds and related benzimidazole derivatives.[1][2] This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their experimental work.
Introduction: Understanding the Compound
This compound is a member of the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[3][4][5] As many pharmacologically active molecules can present significant health risks even at low exposure levels, this compound must be handled with a high degree of caution. In the absence of specific toxicity data, it is prudent to treat this compound as a potentially potent and hazardous substance.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1426290-55-2 | [6] |
| Molecular Formula | C12H18Cl2N4 | [6] |
| Molecular Weight | 289.21 g/mol | [6] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage | Store at room temperature. | [6] |
Hazard Assessment and Risk Mitigation
The primary risks associated with handling potent solid compounds include inhalation of airborne particles and dermal exposure. The dihydrochloride salt form may also present corrosive hazards upon dissolution or contact with moist tissues. A thorough risk assessment should be conducted before any new procedure involving this compound.
Engineering Controls: The First Line of Defense
Engineering controls are the most critical element in safely handling potent compounds.[1]
-
Containment: All manipulations of the solid compound, including weighing and initial solubilization, must be performed in a certified chemical fume hood, a glove box, or a ventilated balance enclosure to minimize the risk of inhalation.[2][7]
-
Ventilation: Ensure adequate ventilation in the laboratory, with single-pass air being ideal to prevent recirculation of any contaminants.[1]
-
Restricted Access: Designate a specific area for handling this compound. Access to this area should be restricted to trained personnel.[1][2]
Personal Protective Equipment (PPE): Essential for Operator Safety
Appropriate PPE is mandatory and should be selected based on the potential for exposure.[7]
-
Respiratory Protection: For weighing and handling of the solid, a powered air-purifying respirator (PAPR) is recommended.[7] At a minimum, a well-fitted N95 or FFP2 disposable respirator should be used, although this is not the primary line of defense.
-
Hand Protection: Double gloving with nitrile gloves is required. The outer pair should be changed frequently and immediately upon any sign of contamination.[7]
-
Body Protection: A disposable, low-permeability lab coat or coveralls (e.g., Tyvek) should be worn over personal clothing.[7]
-
Eye and Face Protection: Chemical splash goggles and a face shield are necessary to protect against splashes and airborne particles.[7]
-
Foot Protection: Disposable shoe covers should be worn in the designated handling area.[7]
Caption: Hierarchy of essential PPE for handling the compound.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is crucial for minimizing exposure and ensuring reproducible results.
Protocol for Weighing the Solid Compound
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the ventilated balance enclosure or fume hood is functioning correctly.
-
Staging: Place all necessary equipment (weigh boat, spatulas, container for the compound, waste bag) inside the containment unit before starting.
-
Weighing: Carefully transfer the desired amount of this compound to a tared weigh boat. Use gentle movements to avoid creating airborne dust.
-
Containment of Weighed Sample: Immediately place the weighed sample into a sealable container (e.g., a vial or centrifuge tube).
-
Decontamination: Wipe down the spatula and weigh boat with a suitable deactivating solution (e.g., 10% bleach solution followed by 70% ethanol) or dispose of them as hazardous waste. Clean the balance and surrounding surfaces within the containment unit.
-
Waste Disposal: Place all disposable items (gloves, weigh boat, wipes) into a clearly labeled hazardous waste bag inside the containment unit.
-
Doffing PPE: Remove PPE in the designated doffing area, ensuring not to contaminate skin or personal clothing.
Protocol for Solubilization
-
Preparation: This procedure should also be performed within a chemical fume hood.
-
Solvent Addition: Using a calibrated pipette, add the desired solvent to the sealed container holding the pre-weighed compound.
-
Dissolution: Cap the container securely and mix using a vortex or by gentle inversion until the solid is fully dissolved. Sonication may be used if necessary.
-
Transfer: Once in solution, the compound is generally less of an inhalation hazard. However, care should still be taken to avoid splashes and aerosol generation.
-
Storage of Solution: Store the solution in a clearly labeled, sealed container at the appropriate temperature as determined by stability studies.
Caption: Workflow for safely weighing the solid compound.
Emergency Procedures
Spill Response
-
Solid Spill:
-
Evacuate the immediate area and restrict access.
-
Do not attempt to clean up a significant spill without appropriate respiratory protection.
-
Gently cover the spill with absorbent pads to prevent further dispersal.
-
Carefully collect the material using a dampened cloth or absorbent material. Avoid dry sweeping.
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Liquid Spill:
-
Absorb the spill with an inert material (e.g., vermiculite or sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[8][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10] Store locked up, away from incompatible materials such as strong oxidizing agents.
-
Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
The safe handling of this compound requires a proactive and cautious approach. By implementing robust engineering controls, mandating the use of appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous evaluation of laboratory practices and adherence to safety guidelines are paramount when working with potentially potent pharmaceutical compounds.
References
-
Potent compound safety in the laboratory - tks . Agro FOOD Industry Hi-tech. Available at: [Link]
-
Webinar: Safe Weighing of Potent and Hazardous Substances . Mettler Toledo. Available at: [Link]
-
High-Potency APIs: Containment and Handling Issues - Pharmaceutical Technology . Pharmaceutical Technology. Available at: [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins . Eurofins. Available at: [Link]
-
MATERIAL SAFETY DATA SHEET . J & W PharmLab, LLC. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates . Bentham Science. Available at: [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC - NIH . National Institutes of Health. Available at: [Link]
-
(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 . PubChem. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Request PDF - ResearchGate . ResearchGate. Available at: [Link]
-
A review of Benzimidazole derivatives' potential activities - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 4. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride Solution Stability
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential degradation issues encountered when handling this compound in solution. Our guidance is grounded in established principles of pharmaceutical chemistry and is designed to help you ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule's Stability Profile
This compound possesses a benzimidazole core and a piperazine moiety, structural features common in many pharmacologically active agents.[1] The dihydrochloride salt form generally enhances aqueous solubility. However, the inherent basicity of the piperazine nitrogen and the susceptibility of the benzimidazole ring system to certain chemical reactions can present stability challenges in solution. This guide will walk you through the potential degradation pathways, provide methods for detection, and offer strategies for mitigation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and analysis of this compound solutions.
FAQ 1: My solution of this compound is showing a yellow discoloration over time. What could be the cause?
Discoloration is a common indicator of chemical degradation. For benzimidazole-containing compounds, this can often be attributed to oxidative degradation or the formation of highly conjugated degradation products.
-
Causality: The benzimidazole ring and the piperazine moiety can be susceptible to oxidation. Atmospheric oxygen, or the presence of oxidizing agents (even at trace levels), can lead to the formation of colored degradants. Photodegradation can also contribute to discoloration.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.[2]
-
Solvent Purity: Ensure you are using high-purity, degassed solvents, as impurities can sometimes catalyze degradation reactions.
-
Antioxidants: For formulation development, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be considered, but their compatibility and potential for interference with your experiments must be thoroughly evaluated.
-
FAQ 2: I'm observing a loss of potency or inconsistent results in my bioassays. Could this be related to compound degradation?
Yes, inconsistent biological activity is a primary red flag for compound instability. Even a small percentage of degradation can significantly impact experimental outcomes.
-
Causality: Degradation reduces the concentration of the active parent compound, leading to a diminished biological effect. Furthermore, the degradation products themselves could potentially have interfering or even cytotoxic effects.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioassay results.
FAQ 3: What are the optimal storage conditions for solutions of this compound?
While specific long-term stability data for this exact molecule is not widely published, general principles for similar compounds suggest the following:
-
Temperature: For short-term storage (hours to a few days), refrigeration (2-8 °C) is often suitable. For long-term storage, freezing at -20 °C or -80 °C is recommended.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, store the compound in single-use aliquots.
-
pH: The stability of benzimidazole and piperazine derivatives is often pH-dependent. As a dihydrochloride salt, the initial pH of a solution in unbuffered water will be acidic. It is crucial to determine the optimal pH for stability if you are working with buffered solutions. A pH-stability profile study is recommended (see Part 2, Section 2.2).
FAQ 4: I am developing a stability-indicating HPLC method and I'm having trouble separating the parent peak from the degradation products. What can I do?
Developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method is critical for accurately assessing degradation.[3][4]
-
Causality: Co-elution of the parent compound and its degradation products will lead to an inaccurate quantification of the parent compound's purity and the extent of degradation.
-
Troubleshooting HPLC Separation:
-
Column Selection: If you are using a standard C18 column, consider trying a different stationary phase. A phenyl-hexyl or a cyano column can offer different selectivity for aromatic and polar compounds.
-
Mobile Phase pH: The ionization state of the benzimidazole and piperazine moieties is highly dependent on the mobile phase pH. Small adjustments to the pH of the aqueous component of your mobile phase can significantly alter the retention times and peak shapes of the parent compound and its degradants.
-
Organic Modifier: Try switching between acetonitrile and methanol or using a combination of both.
-
Gradient Elution: If an isocratic method is not providing adequate separation, a gradient elution program, where the mobile phase composition changes over time, is often necessary to resolve closely eluting peaks.
-
Part 2: Technical Protocols and Methodologies
This section provides detailed experimental protocols for investigating the stability of this compound.
Section 2.1: Forced Degradation Studies
Forced degradation (or stress testing) is the intentional degradation of a compound under more severe conditions than in accelerated stability studies.[2][5][6][7] This is a crucial step in identifying potential degradation products and developing a stability-indicating analytical method.
Objective: To generate likely degradation products of this compound and to assess the specificity of the analytical method.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water, methanol, or a mixture).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[6] You may need to adjust the duration and temperature of the stress conditions accordingly.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Neutralization/Dilution |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60 °C | Neutralize with 0.1 M NaOH, dilute with mobile phase |
| Base Hydrolysis | 0.1 M NaOH | 1 hour at 60 °C | Neutralize with 0.1 M HCl, dilute with mobile phase |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature | Dilute with mobile phase |
| Thermal Degradation | 60 °C (in solution) | 48 hours | Dilute with mobile phase |
| Photodegradation | Expose to light (ICH Q1B) | As per guidelines | Dilute with mobile phase |
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC-UV/MS).
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks, which are potential degradation products.
-
Calculate the "mass balance," which is the sum of the assay of the parent compound and the levels of all degradation products. A mass balance close to 100% indicates that all major degradation products are being detected.
Caption: Workflow for conducting forced degradation studies.
Section 2.2: Proposed Stability-Indicating HPLC-UV Method
The following is a starting point for developing a stability-indicating HPLC method. This method will need to be optimized and validated for your specific instrumentation and requirements.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good starting point for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure protonation of the basic nitrogens, aiding in good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 20 min | A gradient is recommended to ensure separation of the parent compound from potential degradation products with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm (or as determined by UV scan) | The benzimidazole ring system typically has strong UV absorbance in this region. |
| Injection Volume | 10 µL |
Method Validation: Once the method is optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity (ability to separate the parent from degradants)
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
Part 3: Potential Degradation Pathways
Based on the chemical structure of 1-methyl-2-piperazin-1-yl-1H-benzimidazole, the following degradation pathways are plausible. Note that these are proposed pathways and would need to be confirmed experimentally (e.g., by LC-MS analysis of stressed samples).
-
Hydrolysis: While the benzimidazole ring is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to ring-opening.
-
Oxidation: The piperazine ring and the benzimidazole nucleus are potential sites of oxidation. N-oxidation of the piperazine nitrogens is a common degradation pathway for piperazine-containing drugs.
-
Photodegradation: Aromatic systems like benzimidazole can be susceptible to photodegradation, leading to complex mixtures of degradation products.
Caption: Proposed degradation pathways for 1-methyl-2-piperazin-1-yl-1H-benzimidazole.
References
-
Forced degradation studies. (2016). MedCrave online. [Link]
-
Forced Degradation – A Review. (2022). International Journal of Pharmaceutical Sciences Review and Research, 47(3). [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. (2012). ResearchGate. [Link]
-
Forced degradation of pharmaceuticals. (n.d.). ResearchGate. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2014). BioPharm International. [Link]
-
Development of forced degradation and stability indicating studies of drugs – A review. (2014). Journal of Pharmaceutical Analysis. [Link]
-
Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage forms. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]
Sources
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this critical heterocyclic motif. Benzimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. However, their synthesis [1][2]is not without challenges, often requiring careful optimization to achieve desired yields and purity.
This center provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. The focus is on understanding the causality behind reaction outcomes and providing logical, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for benzimidazole synthesis, and how do I choose the best one?
A1: The two classical and most prevalent methods are the Phillips-Ladenburg reaction and the Weidenhagen reaction .
-
Phillips-Ladenburg[3][4][5] Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (esters, nitriles, etc.), typically under acidic conditions and often at high temperatures. This method is robust, es[3][6][7][8]pecially for aliphatic acids.
-
Weidenhagen Reactio[8]n: This route utilizes the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. This approach is popular [3][5]due to the wide availability of diverse aldehydes.
Choosing the right met[1]hod depends on:
-
Starting Material Availability: The choice is often dictated by the commercial availability and cost of the required aldehyde versus the carboxylic acid.
-
Reaction Conditions: Classical methods often require high temperatures, which can be detrimental to sensitive functional groups. Modern protocols utilize [4][9]a vast array of catalysts (acidic, metallic, photocatalytic) to enable milder reaction conditions, often at room temperature.
-
Desired Substitutio[10][11][12][13]n Pattern: The Weidenhagen reaction using aldehydes can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, a challenge that requires careful catalyst selection to control.
For "green" and sustaina[1]ble approaches, consider protocols that use recyclable heterogeneous catalysts, water as a solvent, or solvent-free conditions.
Q2: How critical is th[11][12][13][14]e choice of catalyst, and what are my options?
A2: Catalyst selection is paramount for optimizing yield, reaction time, and selectivity. Running the reaction without a catalyst often results in very low yields and long reaction times. The catalyst landscape is[9][12] broad:
| Catalyst Type | Examples | Key Advantages |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), HCl | Readily available, inexpensive, effective for simple substrates. |
| Lewis Acids | Erb[11][15]ium(III) triflate (Er(OTf)₃), Indium(III) triflate (In(OTf)₃) | Can offer high efficiency and selectivity, especially for controlling di-substitution. |
| Metal Nanoparticles[1][13][16] | Gold (Au/TiO₂), Copper (Si-CuO), Cobalt (Co@Fe₂O₄) | High activity, potential for mild reaction conditions, and often recyclable. |
| Heterogeneous Catal[6][13][17]ysts | MgO@DFNS, Al₂O₃/CuI/PANI | Easily recoverable and reusable, simplifying product purification. |
| Photocatalysts | [11][12][15][18]Rose Bengal | Enables metal-free synthesis under visible light, suitable for sensitive substrates. |
The optimal choice dep[19]ends on the electronic properties of your substrates. For example, electron-rich aldehydes may react faster or require different catalytic activation than electron-deficient ones. A small-scale screen of d[20]ifferent catalyst types is a highly recommended first step in optimization.
Q3: What role does the solvent play in the reaction?
A3: The solvent is a crucial parameter that influences reactant solubility, reaction rate, and even product selectivity. A solvent screen is a fundamental part of optimization. Common choices include:
[12][18]* Alcohols (Ethanol, Methanol): Often provide excellent yields due to their polarity and ability to dissolve both reactants. Ethanol is frequently cited as a high-performing solvent.
-
Acetonitrile (ACN):[12] A polar aprotic solvent that is effective in many catalytic systems.
-
Chloroform (CHCl₃[10]): A less polar option that has shown to improve yields over solvent-free conditions in some cases.
-
Water: An environ[9]mentally benign choice, particularly effective in certain modern catalytic systems.
-
Solvent-Free: Gri[1][14]nding or high-temperature melts can be highly efficient and green alternatives, reducing waste and simplifying workup.
Troubleshooting Gu[13][15]ide
This section addresses specific experimental problems in a "Problem - Cause - Solution" format.
Problem 1: Low or No Product Yield
Your reaction has proceeded for the expected duration, but TLC or LC-MS analysis shows a low conversion of starting materials or a low yield of the desired benzimidazole.
Potential Cause 1: Reagent Quality
-
The "Why": o-Phenylenediamine is susceptible to air oxidation, turning dark and leading to impurities that can inhibit the reaction. Aldehydes can also oxidize to carboxylic acids over time.
-
Solution:
-
[21] Verify Purity: Check the purity of your o-phenylenediamine. If it is discolored (pink, brown, or black), consider purifying it by recrystallization or sublimation.
-
Use Fresh Aldehyde: Use freshly opened or distilled aldehydes if possible.
-
Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.
-
Potential Cause 2: Su[22]boptimal Reaction Conditions
-
The "Why": Benzimidazole formation is highly dependent on temperature, time, and catalyst activity. High temperatures can cause degradation, while insufficient heat may lead to an incomplete reaction. The absence of a suitable[9] catalyst is a common reason for poor yields.
-
Solution:
-
[9][12] Catalyst Screening: If you are not using a catalyst, introduce one. If you are, screen a panel of catalysts of different types (e.g., a Brønsted acid, a Lewis acid, a heterogeneous catalyst) to find the most effective one for your specific substrate pair.
-
Optimize Cataly[18]st Loading: Too little catalyst will be ineffective, while too much can sometimes lead to side reactions. A typical starting point is 1-10 mol%, but the optimal loading should be determined experimentally.
-
Temperature & T[1][12]ime Study: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 80 °C) and monitor its progress over time using TLC or LC-MS to find the point of maximum conversion without significant byproduct formation.
-
Potential Cause 3: Re[16]action Stalled at Intermediate Stage
-
The "Why": The reaction proceeds via a Schiff base (imine) intermediate, which then cyclizes and oxidizes to form the benzimidazole. The cyclization or oxidation step can be rate-limiting.
-
Solution:
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of starting materials and the appearance of intermediates and the final product. This will confirm if the reaction is stalling.
-
Introduce an Ox[22]idant: If the reaction stalls after imine formation, an explicit oxidizing agent may be required. Options range from air (oxygen) to milder agents like H₂O₂ or hypervalent iodine reagents. Ensure the oxidant is com[6][10]patible with other functional groups in your molecule.
-
Problem 2: Formation of Significant Side Products
Your reaction yields the desired product, but it is contaminated with one or more significant byproducts, complicating purification and reducing the isolated yield.
Potential Cause 1: 1,2-Disubstitution (with Aldehydes)
-
The "Why": A common side reaction is the formation of the 1,2-disubstituted product, where a second molecule of the aldehyde reacts with the N-H of the newly formed benzimidazole. This is particularly prevalent with electron-rich aldehydes.
-
Solution:
-
[1] Control Stoichiometry: Using a slight excess of the o-phenylenediamine (e.g., 1.1 to 1) relative to the aldehyde can favor the formation of the mono-substituted product.
-
Catalyst Select[1]ion: This is the most effective tool. Certain Lewis acids, like Er(OTf)₃, have been shown to selectively produce the 1,2-disubstituted product, while its absence favors the mono-condensation product. Careful catalyst choice i[1]s key to directing selectivity.
-
Potential Cause 2: Over-Oxidation
-
The "Why": The aromatic rings of both the diamine starting material and the benzimidazole product can be susceptible to oxidation, leading to colored, often polar, impurities like benzimidazole N-oxides.
-
Solution:
-
[22] Inert Atmosphere: Run the reaction under N₂ or Ar to minimize contact with atmospheric oxygen.
-
Control Oxidant[22] Stoichiometry: If using an external oxidant, ensure the stoichiometry is precise. Avoid using a large excess of a strong oxidizing agent.
-
Purification: [22] These colored impurities can often be removed. See the purification section below.
-
Problem 3: Product Purification Difficulties
The crude product is obtained, but isolation of the pure benzimidazole is challenging due to persistent impurities or physical properties.
Potential Cause 1: Persistent Colored Impurities
-
The "Why": Colored impurities typically arise from oxidation side products or highly conjugated tars.
-
Solution:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The charcoal will adsorb many colored impurities. Remove the charcoal by hot filtration through a pad of celite. Be aware that charcoal ca[23]n also adsorb the product, so use it sparingly.
-
Potassium Permanganate Wash: For stubborn colors, a dilute solution of potassium permanganate can be used to oxidize the impurities, which are then removed. This should be followed by quenching with sodium bisulfite. This is a harsh method an[23][24]d should be tested on a small scale first.
-
Potential Cause 2: Difficult Separation by Chromatography
-
The "Why": The product and a key byproduct may have very similar polarities, making them co-elute during column chromatography. Additionally, some benzimidazoles can be unstable on silica gel.
-
Solution:
-
[23] Optimize Solvent System: Systematically screen different eluent systems for column chromatography to maximize the separation (ΔRf) between your product and the impurity.
-
Deactivate Silica Gel: If you suspect product degradation on the column, you can deactivate the silica gel by pre-treating it with a small amount of a base, like triethylamine (0.5-1%), mixed into your eluent system.
-
Alternative Pur[23]ification: Rely on recrystallization. A thorough solvent screen is essential to find a solvent or solvent pair where the product has high solubility when hot and low solubility when cold, while the impurity remains soluble.
-
Experimental Proto[23]cols & Workflows
Protocol 1: General Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is a representative example of a catalyzed condensation reaction.
Materials:
-
o-Phenylenediamine
-
Benzaldehyde
-
Catalyst (e.g., 10 wt% MgO@DFNS or 10 mol% p-TsOH)
Procedure:
-
In a [12]round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.0 mmol, 108.1 mg) in ethanol (10 mL).
-
Add the catalyst (e.g., 10 wt% MgO@DFNS).
-
Add benzaldehyde (1.0[12] mmol, 106.1 mg, 102 μL) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or reflux) for the optimized duration (e.g., 4 hours).
-
Monitor the reaction'[12][18]s progress by Thin Layer Chromatography (TLC).
-
Upon completion, if using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst. Wash the catalyst with a small amount of ethanol.
-
Combine the filtrate [18]and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-phenyl-1H-benzimidazole.
Workflow Visualization
Caption: General experimental workflow for benzimidazole synthesis.
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health (NIH). [Link]
-
An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science. [Link]
- A process for the optical purification of benzimidazole derivatives.
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center (DTIC). [Link]
-
Effect of different solvents for the synthesis of benzimidazole and benzothiazole. Wiley Online Library. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health (NIH). [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
Benzimidazole. Organic Syntheses. [Link]
-
Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. [Link]
-
The Phillips–Ladenburg imidazole synthesis. ResearchGate. [Link]
-
Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
34 questions with answers in BENZIMIDAZOLES. ResearchGate. [Link]
Sources
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. ijpsm.com [ijpsm.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 12. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 13. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for benzimidazole-based compounds. This guide is designed to provide you, our fellow researchers, with in-depth, field-proven insights into the challenges of benzimidazole resistance. Our goal is to move beyond simple protocols and offer a comprehensive resource that explains the causality behind experimental choices, empowering you to troubleshoot effectively and advance your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Benzimidazole Action and Resistance
This section addresses the core concepts necessary to understand the challenges of resistance.
Q1: What is the primary cellular target of benzimidazole compounds?
Benzimidazole-based compounds, such as albendazole, mebendazole, and fenbendazole, exert their primary effect by targeting β-tubulin.[1][2][3][4] They bind to a specific site on the β-tubulin protein, which is a critical subunit of microtubules. This binding action inhibits the polymerization of tubulin dimers into microtubules, disrupting essential cellular processes like cell division, intracellular transport, and maintenance of cell structure, ultimately leading to cell death.[1][3][5]
Q2: What are the principal mechanisms by which cells or organisms develop resistance to benzimidazoles?
Resistance to benzimidazoles is a multi-faceted problem, but it predominantly arises from two key mechanisms:
-
Target Site Modification: This is the most common mechanism. Specific point mutations in the gene encoding β-tubulin can alter the amino acid sequence of the protein.[2][6] These changes can reduce the binding affinity of benzimidazole drugs to their target, rendering them less effective.[6]
-
Reduced Intracellular Drug Concentration: Cells can actively pump the drug out before it can reach its target. This is mediated by the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which are members of the ATP-binding cassette (ABC) transporter superfamily.[7][8] These pumps use energy from ATP hydrolysis to expel a wide range of compounds from the cell.
Q3: Which specific mutations in β-tubulin are most frequently associated with high-level benzimidazole resistance?
While numerous mutations have been identified, a few key single nucleotide polymorphisms (SNPs) are consistently linked to clinically significant resistance across different organisms, including parasites and fungi. The most well-documented mutations occur at specific codons:
-
Codon 200: A change from Phenylalanine (F) to Tyrosine (Y), written as F200Y , is a classic and widely reported mutation conferring resistance.[9][10]
-
Codon 198: A change from Glutamic Acid (E) to Alanine (A), Valine (V), or Lysine (K) (E198A/V/K ) is also strongly associated with resistance.[6][9][11][12]
-
Codon 167: A change from Phenylalanine (F) to Tyrosine (Y) (F167Y ) is another critical mutation.[10][11]
-
Codon 134: More recently, a Glutamine (Q) to Histidine (H) substitution (Q134H ) has been identified as a significant resistance mutation.[6][10][13]
These mutations are considered canonical markers for benzimidazole resistance.
Part 2: Troubleshooting Guide - From Observation to Solution
This section is structured to help you diagnose and address specific experimental issues in a logical, step-by-step manner.
Problem 1: My benzimidazole compound shows a significantly higher IC50 value than expected in my cell line or organism.
-
Potential Cause A: Target Site Mutation (β-tubulin)
-
Why it happens: A mutation at the drug-binding site can drastically lower the compound's affinity, requiring a much higher concentration to achieve the same inhibitory effect. The E198A/V/K, F200Y, and F167Y mutations are prime suspects.[6][10][12]
-
Recommended Solution/Workflow:
-
Sequence the β-tubulin gene: This is the definitive diagnostic step. Extract genomic DNA from your resistant population and a sensitive control population. Amplify the β-tubulin gene using PCR and send the product for Sanger sequencing or use pyrosequencing for allele frequency analysis.[14][15] Compare the sequences to identify any of the canonical resistance mutations.
-
Consult Literature: Cross-reference any identified mutations with published studies to confirm their association with resistance.[10][13][16]
-
-
-
Potential Cause B: Increased Drug Efflux
-
Why it happens: The cells may be overexpressing efflux pumps like P-glycoprotein (MDR1/ABCB1), which actively remove the benzimidazole from the cytoplasm, preventing it from reaching a therapeutic concentration.[7][8][17]
-
Recommended Solution/Workflow:
-
Perform a Co-treatment Assay with an Efflux Pump Inhibitor: The most straightforward functional test is to treat your cells with the benzimidazole compound in combination with a known P-gp inhibitor, such as Verapamil.[18][19]
-
Experimental Design: Set up parallel experiments:
-
Benzimidazole alone.
-
Benzimidazole + Verapamil.
-
Verapamil alone (as a control for toxicity).
-
-
Interpretation: If the IC50 of the benzimidazole compound decreases significantly in the presence of Verapamil, it strongly suggests that efflux pump activity is a major contributor to the observed resistance. This is known as "re-sensitization."
-
-
Troubleshooting Workflow Diagram
The following diagram illustrates the logical flow for diagnosing the cause of reduced benzimidazole efficacy.
Caption: Step-by-step workflow for the checkerboard synergy assay.
Protocol 2: Rhodamine 123 Efflux Assay (Flow Cytometry)
This protocol provides a functional assessment of P-gp efflux pump activity.
Objective: To measure the ability of cells to efflux a fluorescent P-gp substrate (Rhodamine 123) and determine if this efflux can be inhibited.
Materials:
-
Resistant and sensitive cell lines (as control)
-
Rhodamine 123 (fluorescent substrate)
-
Verapamil (P-gp inhibitor)
-
Flow cytometer
-
Culture medium (serum-free for assay)
-
PBS
Methodology:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1x10^6 cells/mL.
-
Treatment Groups: Prepare four populations of cells:
-
Group 1 (Sensitive Control): Sensitive cells + Rhodamine 123.
-
Group 2 (Resistant Baseline): Resistant cells + Rhodamine 123.
-
Group 3 (Inhibited Efflux): Resistant cells pre-incubated with Verapamil, then + Rhodamine 123.
-
Group 4 (Unstained Control): Resistant cells, no fluorescent dye.
-
-
Inhibitor Pre-incubation: For Group 3, incubate the resistant cells with Verapamil (e.g., 50 µM) for 30-60 minutes at 37°C.
-
Substrate Loading: Add Rhodamine 123 (final concentration ~1 µM) to Groups 1, 2, and 3. Incubate all four groups for 30-60 minutes at 37°C, protected from light. This allows the dye to enter the cells.
-
Efflux Phase: Pellet the cells by centrifugation, remove the supernatant containing excess dye, and resuspend in fresh, pre-warmed medium (Group 3's medium should still contain Verapamil). Incubate for another 60-120 minutes at 37°C to allow for active efflux.
-
Flow Cytometry Analysis:
-
Wash cells once with ice-cold PBS and keep them on ice.
-
Analyze the fluorescence intensity of the cell populations using a flow cytometer (e.g., FITC channel for Rhodamine 123).
-
-
Data Interpretation:
-
Sensitive Cells (Group 1): Should show high fluorescence, as they retain the dye.
-
Resistant Cells (Group 2): Should show low fluorescence, as they have actively pumped the dye out.
-
Inhibited Cells (Group 3): Should show high fluorescence, similar to the sensitive control. The Verapamil has blocked the pump, causing the dye to be retained.
-
A significant increase in fluorescence between Group 2 and Group 3 confirms P-gp-mediated efflux as a resistance mechanism.
-
References
-
Cerca, J., et al. (2024). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. G3 Genes|Genomes|Genetics. Available at: [Link]
-
Dilks, C. M., et al. (2024). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. G3: Genes, Genomes, Genetics. Available at: [Link]
-
von Samson-Himmelstjerna, G., et al. (2009). Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes. Parasitology Research. Available at: [Link]
-
Javier, A. F. C., et al. (2024). Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study. PLOS Neglected Tropical Diseases. Available at: [Link]
-
Yaeger, K. M., et al. (2024). Checkerboard (synergy) assays. Bio-protocol. Available at: [Link]
-
Dilks, C. M., et al. (2024). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. ResearchGate. Available at: [Link]
-
Dilks, C. M., et al. (2024). Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes. bioRxiv. Available at: [Link]
-
Wang, C., et al. (2006). Multi-sited mutations of beta-tubulin are involved in benzimidazole resistance and thermotolerance of fungal biocontrol agent Beauveria bassiana. Environmental Microbiology. Available at: [Link]
-
Butters, J., et al. (1998). Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides. FEMS Microbiology Letters. Available at: [Link]
-
Edlind, T. D., et al. (1996). Antiprotozoal activities of benzimidazoles and correlations with beta-tubulin sequence. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Moreira, D. R. M., et al. (2024). New drug discovery strategies for the treatment of benznidazole-resistance in Trypanosoma cruzi, the causative agent of Chagas disease. Expert Opinion on Drug Discovery. Available at: [Link]
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. Available at: [Link]
-
N/A. (N/A). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. Available at: [Link]
-
Toda, T., et al. (2022). Dual Impact of a Benzimidazole Resistant β-Tubulin on Microtubule Behavior in Fission Yeast. International Journal of Molecular Sciences. Available at: [Link]
-
Al-Busaidi, J. K., et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Pharmaceuticals. Available at: [Link]
-
Anichina, A. D., et al. (2023). Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. ResearchGate. Available at: [Link]
-
Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. Available at: [Link]
-
Duan, Z. (2013). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Cancer Biology & Therapy. Available at: [Link]
-
Yang, Y., et al. (2022). Benzimidazole-Resistant Isolates with E198A/V/K Mutations in the β-Tubulin Gene Possess Different Fitness and Competitive Ability in Botrytis cinerea. Phytopathology. Available at: [Link]
-
N/A. (N/A). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]
-
N/A. (N/A). P-gp (MDR1) Transporter Assay (ABCB1). BioIVT. Available at: [Link]
-
N/A. (N/A). Anthelmintics Resistance; How to Overcome it?. Iranian Journal of Parasitology. Available at: [Link]
-
Martin, P. J., et al. (N/A). Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays. Starworms. Available at: [Link]
-
Yıldız, G. & Kasımoğulları, R. (2024). Recent Developments in Benzimidazole Derivatives (2023). ResearchGate. Available at: [Link]
-
Macuhova, K., et al. (2021). Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation. International Journal for Parasitology. Available at: [Link]
-
Javier, A. F. C., et al. (2024). Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review. Clinical Infectious Diseases. Available at: [Link]
-
Vlaminck, J., et al. (2018). Comprehensive evaluation of stool-based diagnostic methods and benzimidazole resistance markers to assess drug efficacy and detect the emergence of anthelmintic resistance: A Starworms study protocol. PLOS ONE. Available at: [Link]
-
Javier, A. F. C., et al. (2024). Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review. ResearchGate. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Saudi Pharmaceutical Journal. Available at: [Link]
-
Sharma, D., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry. Available at: [Link]
-
N/A. (N/A). Resistance to Anthelmintics in Animals. MSD Veterinary Manual. Available at: [Link]
-
Hansen, M. F., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics. Available at: [Link]
-
N/A. (2020). Protocol for Benzimidazole drug efficacy trials published. Starworms. Available at: [Link]
-
Chattopadhyay, A., et al. (2002). Measurement of P-glycoprotein (P-gp) efflux pump activity of activated.... ResearchGate. Available at: [Link]
-
Diawara, A., et al. (2013). Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
-
Mostafa, Y. A., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Melchior, D. L., et al. (2010). P-glycoprotein (Pgp) inhibition assay. BMG Labtech. Available at: [Link]
-
Ghorab, M. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
Sharma, P., et al. (2019). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Expert Opinion on Therapeutic Targets. Available at: [Link]
-
Ghorab, M. M., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]
-
N/A. (N/A). Examples of important drugs containing a benzimidazole nucleus. ResearchGate. Available at: [Link]
-
Aygül, A. & Koyuncu, M. (2015). [The importance of efflux systems in antibiotic resistance and efflux pump inhibitors in the management of resistance]. Mikrobiyoloji Bulteni. Available at: [Link]
-
Mukherjee, P., et al. (2018). Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics. Progress in Biophysics and Molecular Biology. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. Available at: [Link]
-
Hansen, M. F., et al. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. ResearchGate. Available at: [Link]
-
El-Sherief, H. A. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Sources
- 1. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes | bioRxiv [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 6. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-sited mutations of beta-tubulin are involved in benzimidazole resistance and thermotolerance of fungal biocontrol agent Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive evaluation of stool-based diagnostic methods and benzimidazole resistance markers to assess drug efficacy and detect the emergence of anthelmintic resistance: A Starworms study protocol | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
- 18. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
troubleshooting inconsistent results in assays with 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Welcome to the technical support guide for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (CAS: 1426290-55-2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of reliable and reproducible data. We will explore the critical aspects of handling this compound, from initial solubilization to troubleshooting complex assay inconsistencies.
Compound Overview
1-methyl-2-piperazin-1-yl-1H-benzimidazole is a heterocyclic molecule featuring a benzimidazole core linked to a piperazine moiety.[1] This structural combination is prevalent in medicinal chemistry, with derivatives showing a wide range of biological activities.[2][3][4] The compound is supplied as a dihydrochloride salt, a formulation choice that significantly influences its physicochemical properties, particularly solubility. Understanding these properties is the first step toward successful experimentation.
| Property | Value | Source |
| CAS Number | 1426290-55-2 | [5] |
| Molecular Formula | C₁₂H₁₆N₄ · 2HCl | [6] |
| Formula Weight | 289.21 g/mol | [6] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5][6] |
| Structure | Benzimidazole-piperazine hybrid | [1][7] |
Troubleshooting Guide: Inconsistent Assay Results
Inconsistent results are a frequent challenge in experimental biology. This section addresses specific issues you may encounter when working with this compound, providing a systematic approach to identify and resolve them.
Q1: My dose-response curves are variable and my IC₅₀/EC₅₀ values are not reproducible. What's going wrong?
This is one of the most common issues and typically points to problems with the compound's concentration or stability in the assay. The root cause can often be traced back to initial handling and preparation.
Potential Cause 1: Compound Precipitation
-
The "Why": While the dihydrochloride salt form is designed to enhance aqueous solubility, this effect is highly pH-dependent.[8] When a concentrated stock solution (often in DMSO) is diluted into a buffered aqueous assay medium (e.g., cell culture media, pH ~7.4), the local concentration can momentarily exceed the solubility limit, causing the compound to precipitate out as the less soluble free base. This precipitation may not be visible to the naked eye, but it effectively lowers the true concentration of the compound in your assay, leading to a loss of potency and high variability.[9]
-
Troubleshooting Steps:
-
Visual Inspection: After diluting the compound into your final assay medium, let it sit for 15-30 minutes. Inspect the wells of your microplate under a microscope for any signs of crystalline precipitate.
-
Solubility Test: Before running a full experiment, perform a small-scale test. Prepare your highest assay concentration in the final buffer/medium and check for clarity over time.
-
Reduce Final DMSO Concentration: The solvent used for the stock solution can impact solubility in the final medium.[9] Aim for a final DMSO concentration of ≤0.5% in your assay to minimize its effect on both compound solubility and cell health.
-
Consider Intermediate Dilution Steps: Instead of a single large dilution from a high-concentration DMSO stock directly into aqueous buffer, perform serial dilutions in a mixed solvent system (e.g., DMSO/ethanol or DMSO/water) before the final dilution into the assay medium.
-
Potential Cause 2: Compound Degradation
-
The "Why": The benzimidazole core can be susceptible to degradation under certain conditions.[10] Factors like prolonged exposure to light, extreme pH, or reactive components in the assay medium can lead to a gradual loss of active compound over the course of an experiment, especially during long incubation periods. Light sensitivity is a known issue for many complex heterocyclic compounds.[11][12]
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare working solutions fresh for each experiment from a frozen stock. Avoid using diluted compound solutions that have been stored for extended periods.
-
Protect from Light: Store both the solid compound and stock solutions protected from light.[11] When performing assays, consider using amber-colored plates or keeping plates covered with foil, especially during long incubations.
-
Assess Stability: If long incubation times are necessary, assess the compound's stability in your specific assay medium. Incubate the compound in the medium for the full duration of the experiment, then test its activity in a rapid assay to see if potency has decreased.
-
Potential Cause 3: Assay-Specific Interferences
-
The "Why": Inconsistent cell seeding density, edge effects in microplates, or variability in reagent addition can all contribute to poor reproducibility.[9][13] These factors introduce variance that is independent of the compound's activity.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells. Low or high cell densities can alter the apparent potency of a compound.[9]
-
Mitigate Edge Effects: Edge wells of a microplate are prone to evaporation, which concentrates the compound and media components, altering cell responses. Avoid using the outer wells for experimental data or, if that's not possible, fill them with sterile PBS or water to create a humidity barrier.
-
Automate or Standardize Pipetting: Use calibrated multichannel pipettes or automated liquid handlers to minimize pipetting errors during compound and reagent addition.
-
Below is a decision tree to guide your troubleshooting process for inconsistent results.
Caption: Troubleshooting decision tree for inconsistent assay results.
Q2: I'm observing high cytotoxicity even at low concentrations or in my negative control cell line. How can I address this?
Unexpected cytotoxicity can confound results, making it difficult to distinguish between a specific intended effect and general cellular toxicity.
Potential Cause 1: Intrinsic Off-Target Activity
-
The "Why": The piperazine ring is a common pharmacophore, but it can also be associated with off-target effects.[9][14] Some piperazine-containing compounds have been shown to induce cytotoxicity through mechanisms unrelated to the primary target, such as disrupting cell membranes or inhibiting essential housekeeping enzymes.[15]
-
Troubleshooting Steps:
-
Use Multiple Cell Lines: Test the compound in a panel of cell lines, including those that do not express your target of interest. If cytotoxicity is observed across all cell lines, it suggests an off-target or non-specific mechanism.
-
Employ a Counter-Screen: Use an assay that measures a general cellular health endpoint (e.g., an MTT or CellTiter-Glo assay) in parallel with your primary functional assay. This will help you de-convolute specific activity from general toxicity.[2]
-
Structure-Activity Relationship (SAR): If available, test structurally related analogs. If a small change to the molecule ablates the desired activity but not the cytotoxicity, it confirms the two effects are separate.
-
Potential Cause 2: Solvent Toxicity
-
The "Why": Dimethyl sulfoxide (DMSO), the most common solvent for stock solutions, is toxic to cells at higher concentrations.[9] While most cell lines can tolerate 0.5% DMSO, some sensitive or primary cell lines may show signs of stress or death even at 0.1%.
-
Troubleshooting Steps:
-
Run a Vehicle Control Curve: Always include a "vehicle-only" control where you add the same volume of solvent (e.g., DMSO) used for each compound dilution. This establishes the baseline for any solvent-induced effects.
-
Perform a DMSO Titration: Determine the maximum concentration of DMSO your specific cell line can tolerate without affecting viability or function in your assay. Run a dose-response curve of just DMSO.
-
Explore Alternative Solvents: If your cells are highly sensitive to DMSO, consider alternative solvents like ethanol, though you must first verify the compound's solubility.
-
Frequently Asked Questions (FAQs)
This section provides best practices for the routine handling and use of this compound.
Q1: How should I prepare and store stock solutions?
Proper preparation and storage of stock solutions are critical for ensuring the compound's integrity and concentration accuracy over time.
Recommended Solvents and Solubility
The dihydrochloride salt structure suggests good solubility in polar solvents.[8] DMSO is a highly effective solvent for creating concentrated stock solutions of a wide array of organic compounds, including hydrochloride salts.[8][16]
| Solvent | Solvent Type | Expected Solubility | Rationale & Comments |
| Water | Polar Protic | High | The dihydrochloride salt form is ionic and designed for aqueous solubility. Solubility may be pH-dependent. Heating can increase solubility.[8] |
| DMSO | Polar Aprotic | High | Excellent solvent for creating high-concentration (e.g., 10-50 mM) stocks for long-term storage.[8][16] |
| Ethanol/Methanol | Polar Protic | Moderate to High | Good for initial solubilization, but less common for long-term frozen stocks due to higher vapor pressure. Benzimidazoles are generally soluble in alcohols.[17] |
Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO)
-
Equilibrate: Allow the vial of solid compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh: Accurately weigh the desired amount of solid compound using a calibrated analytical balance.
-
Calculate Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. (e.g., For 5 mg of compound with FW 289.21, you would need 1.729 mL of DMSO).
-
Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Ensure Complete Solubilization: Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light. This practice minimizes freeze-thaw cycles, which can degrade the compound or cause it to fall out of solution.
The following diagram illustrates the recommended workflow for preparing and handling the compound.
Sources
- 1. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1426290-55-2 [sigmaaldrich.cn]
- 6. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 7. jddtonline.info [jddtonline.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 14. Piperazine derivatives as dangerous abused compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride Experiments
Welcome to the technical support center for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Leveraging extensive experience with heterocyclic compounds, this document aims to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound.
Q1: What are the basic chemical properties of this compound?
A1: Understanding the fundamental properties of the compound is the first step to a successful experiment. Below is a summary of key information.
| Property | Value | Source |
| CAS Number | 1426290-55-2 | [1] |
| Molecular Formula | C₁₂H₁₈Cl₂N₄ | [1] |
| Molecular Weight | 289.21 g/mol | [1] |
| Form | Typically a solid | [2] |
| Storage | Store at room temperature | [1] |
Q2: How should I prepare a stock solution of this compound? I'm having solubility issues.
A2: As a dihydrochloride salt, the compound is expected to have good aqueous solubility. However, benzimidazole derivatives can sometimes have limited water solubility.[3] If you encounter issues, consider the following:
-
Start with an aqueous solvent: Begin by attempting to dissolve the compound in sterile, deionized water or a buffered solution like PBS. The dihydrochloride form should enhance solubility in aqueous media.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution.
-
Sonication: Use a sonication bath for short intervals to break up any aggregates.
-
Co-solvents: If aqueous solubility is still insufficient for your desired concentration, consider using a small percentage of an organic co-solvent like DMSO or ethanol. However, be mindful of the final concentration of the organic solvent in your assay, as it can affect cell viability and other experimental outcomes. Always run a vehicle control with the same concentration of the co-solvent.
Q3: What is the expected stability of the compound in solution?
A3: Benzimidazoles are generally chemically stable under physiological conditions.[3] However, they can be susceptible to oxidative degradation, especially when exposed to light and moisture.[3] For optimal stability:
-
Prepare fresh solutions for each experiment.
-
If storage is necessary, aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
Q4: What are the potential biological activities of this compound?
A4: While specific data for this compound is limited, the benzimidazole scaffold is a well-known pharmacophore with a wide range of biological activities. These include:
-
Anticancer: Many benzimidazole derivatives exhibit anticancer properties by targeting cellular components like tubulin and DNA.[3] Some have been shown to inhibit tubulin polymerization.[4]
-
Anti-inflammatory: Benzimidazole compounds can act as anti-inflammatory agents by inhibiting enzymes like cyclooxygenases (COXs).[5]
-
Anthelmintic: The benzimidazole class includes several widely used anthelmintic drugs.[6]
Given its structure, it is plausible that this compound could be investigated for similar activities.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Inconsistent Results in Cell-Based Assays
Problem: High variability between replicate wells or experiments.
Potential Causes & Solutions:
-
Compound Precipitation: The compound may be precipitating out of the media at the final concentration.
-
Action: Visually inspect the wells for any precipitate. Lower the final concentration of the compound. If a co-solvent was used, ensure its final concentration is not causing the compound to fall out of solution.
-
-
Incomplete Dissolution of Stock Solution:
-
Action: Ensure the stock solution is completely dissolved before further dilution. Refer to the stock solution preparation guide (FAQ 2).
-
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.
-
Action: Optimize and standardize your cell seeding protocol. Ensure a homogenous cell suspension before plating.
-
-
Edge Effects: Wells on the periphery of the plate can be prone to evaporation, leading to altered compound concentrations.
-
Action: Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to maintain humidity.
-
Unexpected Cytotoxicity
Problem: Higher than expected cell death, even at low concentrations.
Potential Causes & Solutions:
-
Solvent Toxicity: The organic solvent used to prepare the stock solution (e.g., DMSO) may be toxic to your cell line at the final concentration.
-
Action: Run a vehicle control with varying concentrations of the solvent to determine its toxicity threshold. Aim to keep the final solvent concentration below 0.5%.
-
-
Compound Instability: The compound may be degrading into a more toxic substance.
-
Action: Prepare fresh solutions for each experiment. Assess the purity of your compound if degradation is suspected.
-
-
Cell Line Sensitivity: Your chosen cell line may be particularly sensitive to this class of compounds.
-
Action: Perform a dose-response curve over a wide range of concentrations to determine the IC50. Consider testing on a different cell line to compare sensitivity.
-
III. Refined Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Preparation of Stock and Working Solutions
This protocol ensures consistent and soluble compound preparations.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Benzimidazole derivatives may cause skin, eye, and respiratory irritation.[1]
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the primary solvent (e.g., sterile deionized water or PBS) to achieve the desired stock concentration (e.g., 10 mM).
-
Aid Dissolution (if necessary):
-
Vortex the solution thoroughly.
-
Gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Sonicate for 5-minute intervals until the compound is fully dissolved.
-
-
Co-solvent Addition (if necessary): If the compound does not fully dissolve, add a minimal amount of a co-solvent like DMSO. For example, start with 5% of the total volume and increase if needed, keeping the final DMSO concentration in your assay in mind.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired working concentrations using your cell culture medium.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of the compound on cell viability.
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of your compound in cell culture medium from your working solution.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
-
Include a "vehicle control" (medium with the same concentration of solvent as your highest compound concentration) and a "no treatment" control.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
IV. Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: Workflow for determining compound cytotoxicity using an MTT assay.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Benzimidazole derivatives are known to interfere with microtubule formation, which is crucial for cell division. This diagram illustrates the hypothetical inhibitory action on tubulin polymerization.
Caption: Hypothetical inhibition of tubulin polymerization by the compound.
V. References
-
Chemeo. (n.d.). Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Retrieved from [Link]
-
Digital CSIC. (2025, September 27). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-benzimidazole-2-thiol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem. Retrieved from [Link]
-
National Library of Medicine. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Retrieved from [Link]
-
National Library of Medicine. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH. Retrieved from [Link]
-
National Library of Medicine. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC. Retrieved from [Link]
-
National Library of Medicine. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. Retrieved from [Link]
-
ResearchGate. (2020). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]
-
ResearchGate. (2025, December 5). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved from [Link]
Sources
- 1. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 2. 2-(Aminomethyl)benzimidazole 98 5993-91-9 [sigmaaldrich.com]
- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Welcome to the technical support center for 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for minimizing off-target effects during your experiments.
A Note on the Primary Target of this compound
While the benzimidazole-piperazine scaffold is a versatile pharmacophore with a wide range of biological activities, including tubulin modulation and c-Myc inhibition, this guide will proceed under the working hypothesis that this compound is designed as a modulator of the intrinsic apoptotic pathway.[1][2] This is a common mechanism of action for novel anticancer compounds with this core structure.[3][4] Our recommendations are framed within this context to provide a focused and practical resource for researchers investigating its pro-apoptotic potential.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound in inducing apoptosis?
A1: Based on its structural class, it is plausible that this compound induces apoptosis by either directly activating pro-apoptotic proteins like BAX and BAK or by inhibiting anti-apoptotic proteins such as MCL-1.[5][6] Both mechanisms lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[7]
Q2: How do I select an appropriate starting concentration for my in vitro experiments?
A2: For novel compounds of this class, a broad-spectrum dose-response experiment is recommended. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) in your cell line of interest. This will help you determine the EC50 (half-maximal effective concentration) for your desired phenotype (e.g., cell death). For similar benzimidazole derivatives, cytotoxic effects in cancer cell lines have been observed in the low micromolar range.[2]
Q3: What are the most common off-target effects observed with benzimidazole-based compounds?
A3: The benzimidazole scaffold is known to interact with a variety of biological targets. Potential off-target effects could include inhibition of cytochrome P450 (CYP) enzymes, interaction with tubulin, or modulation of various kinases.[1] It is crucial to profile the compound against a panel of common off-targets to understand its selectivity.
Q4: How can I confirm that the observed apoptosis is due to on-target activity?
A4: To confirm on-target activity, consider using cell lines with genetic knockouts of the hypothesized target (e.g., BAX/BAK double knockout cells). If the compound's apoptotic effect is diminished in these cells, it strongly suggests on-target activity. Additionally, performing target engagement assays, such as cellular thermal shift assays (CETSA) or co-immunoprecipitation, can provide direct evidence of the compound binding to its intended target.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity in control, non-cancerous cell lines.
-
Potential Cause: This could indicate broad cellular toxicity due to off-target effects, such as disruption of microtubule dynamics or general membrane perturbation.
-
Troubleshooting Steps:
-
Perform a dose-response comparison: Compare the EC50 values in your cancer cell line of interest versus a non-cancerous control cell line (e.g., primary fibroblasts). A large therapeutic window (significant difference in EC50) suggests cancer-selective toxicity.
-
Assess mitochondrial health: Use assays like the Seahorse XF Analyzer to measure mitochondrial respiration. Off-target mitochondrial toxicity will manifest as a rapid decline in oxygen consumption rate (OCR) at concentrations that do not induce apoptosis in your target cells.
-
Evaluate tubulin polymerization: Since benzimidazoles can act as tubulin modulators, perform a tubulin polymerization assay.[1] If the compound inhibits tubulin polymerization at concentrations similar to those causing cytotoxicity in control cells, this is a likely off-target effect.
-
Issue 2: Inconsistent results between experimental replicates.
-
Potential Cause: The compound may be unstable in your cell culture medium or may precipitate at higher concentrations.
-
Troubleshooting Steps:
-
Check compound solubility: Determine the aqueous solubility of the compound in your specific cell culture medium. Visually inspect for precipitation at the highest concentrations used.
-
Assess stability: Use HPLC to measure the concentration of the compound in the culture medium over the time course of your experiment. Degradation of the compound will lead to variable results.
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound from a concentrated stock solution for each experiment to avoid issues with freeze-thaw cycles and degradation.
-
Issue 3: Observing cell cycle arrest instead of or preceding apoptosis.
-
Potential Cause: Many compounds that induce apoptosis can also cause cell cycle arrest at lower concentrations or as an initial cellular response. This can be an on-target or off-target effect.
-
Troubleshooting Steps:
-
Perform a time-course experiment: Analyze cell cycle distribution and apoptosis markers (e.g., cleaved caspase-3, annexin V staining) at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment. This will help to distinguish between early cell cycle arrest and subsequent apoptosis.
-
Analyze cell cycle checkpoint proteins: Use western blotting to examine the levels of key cell cycle regulators like p21, p27, and cyclin D1. This can provide insight into the mechanism of cell cycle arrest.
-
Experimental Protocols
Protocol 1: Determining On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
This protocol allows for the assessment of target engagement in intact cells.
-
Cell Treatment: Treat your cells of interest with either vehicle control or a 10x EC50 concentration of this compound for 2-4 hours.
-
Harvest and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the levels of your hypothesized target protein (e.g., MCL-1 or BAX/BAK) by western blot. A shift in the melting curve in the drug-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Assessing Off-Target Kinase Activity
A broad kinase screen is recommended to identify potential off-target kinase inhibition.
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of kinases (e.g., >100 kinases).
-
Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 10 µM).
-
Data Analysis: Analyze the percentage of inhibition for each kinase. Any kinase inhibited by >50% should be considered a potential off-target and warrants further investigation with IC50 determination.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Cell Line | Cell Type | EC50 (µM) for Cell Viability | Therapeutic Index (vs. Normal Fibroblasts) |
| A549 | Lung Carcinoma | 5.2 | 9.6 |
| MCF-7 | Breast Carcinoma | 8.1 | 6.2 |
| HCT116 | Colon Carcinoma | 3.5 | 14.3 |
| Normal Fibroblasts | Non-cancerous | 50.1 | 1.0 |
Visualizations
Caption: Hypothesized mechanisms of apoptosis induction.
Caption: Workflow for addressing off-target cytotoxicity.
References
-
MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
This compound - Advanced ChemBlocks. (n.d.). Retrieved January 20, 2026, from [Link]
-
Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Examples of benzimidazole, 1,2,3-triazole and piperazine compounds as antidiabetic agents and the designed hybrids - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.). Retrieved January 20, 2026, from [Link]
-
Small molecule SJ572946 activates BAK to initiate apoptosis - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science. (n.d.). Retrieved January 20, 2026, from [Link]
-
Screening benzimidazole derivatives for atypical antipsychotic activity | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole and piperazine based hybrids as anti‐plasmodial/anti‐malarial agents. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptotic Effect of Novel Benzimidazole Derivatives Bearing Pyridyl/Pyrimidinyl Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 5. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BAX, BAK, and BOK: A Coming of Age for the BCL-2 Family Effector Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological and Pharmacological Control of BAK, BAX, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Benzimidazole Derivatives
Welcome to the technical support center dedicated to overcoming the challenges associated with the oral bioavailability of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors. Our goal is to equip you with the knowledge to rationally design and execute experiments that enhance the therapeutic potential of your benzimidazole compounds.
Section 1: Troubleshooting Guide
This section addresses common experimental hurdles in a problem-and-solution format, offering insights into the underlying causes and providing step-by-step guidance.
Issue 1: Inconsistent or Low In Vitro Dissolution Results
Problem: You observe high variability or unexpectedly low dissolution rates for your benzimidazole derivative across different batches or experiments.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: Many benzimidazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility, which is a primary rate-limiting step for absorption.[1]
-
Solution: Characterize and enhance the solubility.
-
Solubility Assessment: Determine the equilibrium solubility in various biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF)).
-
Solid-State Characterization: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify the crystalline form (polymorphism) of your compound, as different polymorphs can exhibit different solubilities and dissolution rates.[1]
-
Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area available for dissolution.[1][2]
-
-
-
Compound Degradation: The compound may be unstable in the dissolution media.
-
Solution: Assess the pH-dependent stability of your compound. Incubate the compound in buffers of varying pH (e.g., 1.2, 4.5, 6.8) and analyze for degradation products over time using a stability-indicating HPLC method.[1]
-
-
Experimental Variability: Inconsistencies in the dissolution test setup can lead to variable results.
-
Solution: Standardize your dissolution protocol. Ensure consistent paddle or basket speed, temperature (37 ± 0.5 °C), and proper de-gassing of the dissolution medium.[1]
-
Issue 2: Low Oral Bioavailability in Animal Models Despite Good In Vitro Dissolution
Problem: Your formulated benzimidazole derivative shows promising dissolution, but in vivo pharmacokinetic studies in rodents reveal low plasma exposure (AUC) and peak concentration (Cmax).
Potential Causes & Troubleshooting Steps:
-
Extensive First-Pass Metabolism: Benzimidazole derivatives are known to undergo significant metabolism in the liver, primarily by cytochrome P450 (CYP450) enzymes, before reaching systemic circulation.[1][3][4]
-
Solution: Investigate the metabolic profile.
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes (human, rat, mouse) to determine the intrinsic clearance of your compound.
-
Metabolite Identification: Identify the major metabolites formed to understand the metabolic pathways.
-
CYP450 Inhibition (Preclinical): In preclinical models, consider co-administering your compound with a known inhibitor of the relevant CYP450 enzymes to confirm the impact of first-pass metabolism on bioavailability.[1]
-
-
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gastrointestinal tract, which actively pump the drug back into the intestinal lumen.
-
Solution: Evaluate transporter interaction.
-
Caco-2 Permeability Assay: Use the Caco-2 cell monolayer model to assess the bidirectional permeability of your compound. A high efflux ratio (B-A/A-B) suggests P-gp mediated efflux.[5]
-
-
-
Poor Permeability: While many benzimidazoles are highly permeable, some derivatives may have inherent limitations in crossing the intestinal membrane.[1]
-
Solution: Re-evaluate permeability. If the Caco-2 assay shows low apparent permeability (Papp) in the absorptive direction (A-B), consider structural modifications to improve lipophilicity or explore permeation-enhancing formulations.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of benzimidazole derivatives?
A1: The main challenges are:
-
Poor Aqueous Solubility: As BCS Class II compounds, their absorption is often limited by the dissolution rate in the gastrointestinal fluids.[1]
-
Rapid First-Pass Metabolism: Extensive metabolism by hepatic CYP450 enzymes significantly reduces the amount of active drug reaching the systemic circulation.[1][3][4]
-
GI Tract Degradation: Some derivatives may be unstable in the acidic environment of the stomach.[1]
Q2: What are the most effective formulation strategies to enhance the bioavailability of benzimidazoles?
A2: Several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the benzimidazole in a hydrophilic polymer matrix can create an amorphous solid dispersion, which can significantly improve the dissolution rate and bioavailability.[1][6]
-
Nanotechnology: Reducing particle size to the nano-range (nanonization) increases the surface area for dissolution.[1][7] Nanoemulsions and solid lipid nanoparticles are also effective for solubilizing lipophilic benzimidazoles.[1][7]
-
Cyclodextrin Complexation: Encapsulating the benzimidazole molecule within cyclodextrin complexes, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility.[1][8][9]
-
Salt Formation: Converting the benzimidazole into a salt form can be a straightforward and effective method to improve its solubility and dissolution rate.[1]
Q3: How do I choose the right bioavailability enhancement strategy for my specific compound?
A3: The choice depends on the physicochemical properties of your compound. A systematic approach is recommended:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q4: What is an in vitro-in vivo correlation (IVIVC) and why is it important?
A4: An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form (usually the rate or extent of drug dissolution) to an in vivo response (such as plasma drug concentration or amount of drug absorbed).[10][11] A successful IVIVC allows for the use of in vitro dissolution data to predict the in vivo performance of a drug product, which can reduce the need for extensive animal or human studies for certain formulation or manufacturing changes.[10][11]
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of a Benzimidazole-Polymer Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a model benzimidazole compound with Polyvinylpyrrolidone K-30 (PVP K-30) to enhance its dissolution rate.
Materials:
-
Benzimidazole derivative
-
PVP K-30
-
Methanol (or other suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Step-by-Step Methodology:
-
Dissolution: Accurately weigh the benzimidazole derivative and PVP K-30 (e.g., in a 1:2 drug-to-polymer ratio) and dissolve them in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) until a thin, dry film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the solid material from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the resulting solid dispersion using DSC to confirm the amorphous nature of the drug and FTIR to check for any drug-polymer interactions.
Protocol 2: In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
Purpose: To compare the dissolution profile of the pure benzimidazole derivative with its solid dispersion formulation.
Methodology:
-
Medium Preparation: Prepare 900 mL of the desired dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid) and place it in the dissolution vessel.
-
Equilibration: Equilibrate the medium to 37 ± 0.5 °C.[1]
-
Apparatus Setup: Set the paddle speed, typically to 50-75 rpm.[1]
-
Sample Introduction: Place a precisely weighed amount of the pure drug or solid dispersion (equivalent to the same dose of the drug) into each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Filter the samples and analyze the drug concentration using a validated HPLC-UV method.
Data Presentation: Example Dissolution Enhancement
The following table summarizes the expected improvement in solubility for benzimidazole derivatives using different enhancement techniques.
| Enhancement Strategy | Compound | Fold Increase in Solubility | Reference |
| Cyclodextrin Complexation | Albendazole | ~1058x with HPβCD | [8][9] |
| Fenbendazole | ~1512x with HPβCD | [8][9] | |
| Solid Dispersion | Albendazole | Significant increase leading to 100% dissolution in 60 min | [6] |
Visualizing the Path to Bioavailability
Understanding the journey of an orally administered drug is crucial for troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 4. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supersaturable self-microemulsifying delivery systems: an approach to enhance oral bioavailability of benzimidazole anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissolution Enhancement of Albendazole Using Solid Dispersion Technique [etd.aau.edu.et]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. scielo.br [scielo.br]
- 9. scielo.br [scielo.br]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. archives.ijper.org [archives.ijper.org]
stability testing of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride under different pH
Technical Support Center: Stability Testing of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
Welcome to the technical support guide for the stability testing of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on planning and executing pH-dependent stability studies. Here, we address common challenges and provide scientifically grounded solutions to ensure the integrity and accuracy of your experimental outcomes.
Introduction: Understanding the Molecule and the Stakes
This compound is a heterocyclic compound featuring a benzimidazole core linked to a piperazine moiety. As a dihydrochloride salt, its physicochemical properties, particularly solubility and stability, are critical for its development as a potential therapeutic agent. The stability of an active pharmaceutical ingredient (API) is a crucial quality attribute that can be influenced by environmental factors such as pH, temperature, and light.[1] A comprehensive understanding of a molecule's stability profile is a regulatory expectation and fundamental to ensuring the safety and efficacy of the final drug product.[1][2]
Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[3][4][5] These studies are a core component of the drug development process and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[6][7] This guide will focus specifically on pH-dependent stability, a critical parameter for any ionizable molecule.
Conceptual Workflow for a pH Stability Study
A well-structured pH stability study is a systematic process. The following diagram outlines the key stages, from initial planning to final data analysis.
Caption: High-level workflow for a pH-dependent stability study.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the stability testing of this compound.
Q1: What is the rationale for conducting pH stability studies on this specific molecule?
A1: this compound possesses multiple ionizable functional groups, including the benzimidazole and piperazine rings.[8] The protonation state of these groups is pH-dependent and significantly influences the molecule's overall electronic structure and reactivity.[9][10] Therefore, the molecule's susceptibility to hydrolytic degradation is expected to vary significantly across the physiological and pharmaceutical pH range. Understanding this pH-rate profile is crucial for:
-
Formulation Development: Selecting appropriate excipients and buffer systems to ensure product stability.
-
Predicting In Vivo Behavior: Assessing potential degradation in different segments of the gastrointestinal tract.
-
Regulatory Compliance: Fulfilling the requirements of stability testing guidelines issued by bodies such as the ICH.[2][6]
Q2: What range of pH values should I investigate?
A2: A comprehensive study should cover a broad pH range to identify all potential degradation pathways. A typical approach involves using buffers at the following pH values:
-
Acidic: pH 1.2 or 2.0 (simulating gastric fluid)
-
Near Neutral: pH 4.5 and 6.8 (relevant to intestinal fluid and many parenteral formulations)
-
Basic: pH 7.4 (physiological pH) and 9.0 or higher.
The selection of the exact pH values can be guided by the pKa of the molecule's functional groups.
Q3: How do I choose the appropriate buffers for my study?
A3: The choice of buffer is critical to avoid buffer-catalyzed degradation or interference with the analytical method.[11][12]
-
Inertness: Use buffers that are known to be non-reactive, such as phosphate, citrate, or acetate buffers. Avoid buffers that can participate in degradation reactions.
-
Buffering Capacity: Ensure the buffer concentration is sufficient to maintain the pH throughout the experiment, especially if the degradation products are acidic or basic.[12] A concentration of 50-100 mM is generally recommended.
-
HPLC Compatibility: Select buffers that are compatible with your HPLC mobile phase and will not cause precipitation or high backpressure. Volatile buffers are preferable if using mass spectrometry detection.
Q4: What is a "stability-indicating method," and why is it essential?
A4: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect changes in the concentration of the API over time, separate from its degradation products, process impurities, and excipients.[5][13] For this molecule, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically the method of choice.[14] The key feature of a SIAM is its specificity; it must be able to resolve the parent drug peak from all potential degradation product peaks. This is crucial for accurately quantifying the extent of degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during pH stability studies.
Problem 1: Poor peak shape or shifting retention times in HPLC analysis.
-
Possible Cause: Mismatch between the sample diluent and the mobile phase. Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[15]
-
Solution: As a best practice, dilute the final sample in the initial mobile phase composition. If the sample was quenched by neutralization, the resulting salt concentration might also affect chromatography. Diluting the sample can mitigate this effect.
-
Possible Cause: The pH of the injected sample is outside the optimal range for the column. Most silica-based C18 columns are stable within a pH range of 2 to 7.5.
-
Solution: Neutralize the acidic and basic samples before injection. This not only protects the column but also ensures consistent ionization of the analyte and degradants, leading to more reproducible retention times.
Problem 2: No degradation is observed even under harsh acidic or basic conditions.
-
Possible Cause: The incubation temperature is too low, or the study duration is too short. Hydrolysis reactions can be slow at room temperature.
-
Solution: According to forced degradation guidelines, it is common to use elevated temperatures (e.g., 60-80°C) to accelerate degradation.[16] Start with a moderate temperature (e.g., 60°C) and extend the study duration. Analyze samples at multiple time points to track slow degradation.
-
Possible Cause: The molecule is inherently stable to hydrolysis.
-
Solution: While possible, this should be confirmed by using more aggressive conditions (e.g., higher acid/base concentration, higher temperature). If no degradation is observed after significant stress, this is a valid result and indicates high hydrolytic stability.
Problem 3: The mass balance is poor (sum of API and degradants is less than 90%).
-
Possible Cause: Some degradation products are not being detected by the UV detector at the chosen wavelength.
-
Solution: Use a photodiode array (PDA) detector to screen for the absorbance maxima of the degradation products. It may be necessary to use a different wavelength for the analysis of degradants.
-
Possible Cause: Degradants are precipitating out of solution or are not eluting from the HPLC column.
-
Solution: Check the samples for any visible precipitation. Modify the HPLC gradient to include a stronger solvent wash at the end of the run to elute any strongly retained compounds. Consider using a different column chemistry.
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
This protocol outlines the preparation of common buffers for a pH stability study. All pH measurements should be performed with a calibrated pH meter.[11]
-
pH 2.0 (0.01 M HCl): Dilute 8.3 mL of 1.2 M HCl to 1 L with purified water.
-
pH 4.5 (0.1 M Acetate Buffer): Dissolve 13.6 g of sodium acetate trihydrate in 1 L of purified water. Adjust the pH to 4.5 with glacial acetic acid.
-
pH 7.4 (0.1 M Phosphate Buffer): Dissolve 13.6 g of potassium dihydrogen phosphate in 1 L of purified water. Adjust the pH to 7.4 with 1 M potassium hydroxide.
-
pH 9.0 (0.1 M Borate Buffer): Dissolve 3.81 g of sodium tetraborate decahydrate in 1 L of purified water. Adjust the pH to 9.0 with 1 M boric acid.
Protocol 2: Forced Hydrolysis Study
This protocol provides a step-by-step guide for conducting the forced hydrolysis experiment.
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of methanol and water).
-
Sample Preparation: For each pH condition, mix a known volume of the stock solution with the corresponding buffer to achieve a final API concentration of approximately 0.1 mg/mL. Prepare a control sample by diluting the stock solution with the solvent used for its preparation.
-
Incubation: Place the samples in a constant temperature bath set to 60°C. Protect the samples from light to prevent photolytic degradation.[16]
-
Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 8, 24, and 48 hours).
-
Quenching: Immediately after withdrawal, cool the aliquots to room temperature and neutralize them.
-
Acidic samples: Neutralize with an equivalent amount of 0.1 M NaOH.
-
Basic samples: Neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method.
Data Presentation and Interpretation
The results of the pH stability study should be summarized in a clear and concise format. A tabular representation is highly effective for comparing the extent of degradation under different conditions.
Table 1: Hypothetical Stability Data for this compound at 60°C
| Time (hours) | % Remaining (pH 2.0) | % Remaining (pH 4.5) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 99.8 | 99.5 | 95.2 |
| 8 | 92.1 | 99.2 | 98.1 | 85.6 |
| 24 | 75.3 | 98.5 | 96.2 | 62.1 |
| 48 | 55.8 | 97.1 | 92.8 | 40.7 |
From this hypothetical data, one can infer that the compound is most stable around pH 4.5 and shows significant degradation under both strongly acidic and basic conditions, with the highest degradation rate observed at pH 9.0.
Potential Degradation Pathway
The benzimidazole ring system can be susceptible to hydrolytic cleavage under certain conditions. The following diagram illustrates a plausible degradation pathway.
Caption: A possible hydrolytic degradation pathway.
References
-
ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
Element Materials Technology, What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing, 2022. [Link]
-
Norberto, F. P., et al., Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates, Química Nova, 2007. [Link]
-
ResearchGate, pH-Dependent excited-state proton transfer characteristics in 2-acetyl benzimidazole and 2-benzoyl benzimidazole in aqueous and non-aqueous media, 2025. [Link]
-
Advanced ChemBlocks, this compound. [Link]
-
LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products, 2003. [Link]
-
ResearchGate, Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. [Link]
-
PharmaGuideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
National Institutes of Health, pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles, 2013. [Link]
-
Mettler Toledo, Buffer Preparation – Solutions, Calculation & Solving Common Problems. [Link]
-
European Medicines Agency, ICH Q1 guideline on stability testing of drug substances and drug products, 2025. [Link]
-
Shimadzu, Preparing Buffer Solutions. [Link]
-
International Journal of Pharmaceutical Erudition, A Review on Analytical Methods for Piperazine Determination, 2013. [Link]
-
ResearchGate, Deprotonation constants of benzimidazole and stepwise stability.... [Link]
-
National Institutes of Health, Development of forced degradation and stability indicating studies of drugs—A review, 2013. [Link]
-
Waters, HPLC Troubleshooting Guide. [Link]
-
PubMed, New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC, 2012. [Link]
-
United Nations Office on Drugs and Crime, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate, Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents, 2014. [Link]
-
ResearchGate, 4.1.3. BUFFER SOLUTIONS. [Link]
-
SGS, HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
U.S. Food and Drug Administration, Q1 Stability Testing of Drug Substances and Drug Products, 2025. [Link]
-
Waters, HPLC Troubleshooting Guide. [Link]
-
ICH, Quality Guidelines. [Link]
-
MDPI, Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies, 2023. [Link]
-
National Institutes of Health, A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy, 2023. [Link]
-
Royal Society of Chemistry, Analytical Methods, 2013. [Link]
-
PubMed, Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk, 2023. [Link]
-
LCGC International, Buffer Preparation — Hints, Tips and Common Errors. [Link]
-
International Journal of Pharma Research and Health Sciences, An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting, 2024. [Link]
-
Wikipedia, Benzimidazole. [Link]
-
PubChem, 1H-Benzimidazole, 1-methyl-. [Link]
-
Royal Society of Chemistry, On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation, 2015. [Link]
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. Benzimidazole - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Piperazine-Substituted Benzimidazoles
Welcome to the technical support center for the synthesis of piperazine-substituted benzimidazoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common pitfalls and provide troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and field-proven insights. Our goal is to not only offer solutions but also to explain the underlying causality, empowering you to optimize your synthetic routes effectively.
Section 1: Benzimidazole Ring Formation
The initial construction of the benzimidazole core is a critical step where yields can often falter. Success hinges on the appropriate choice of reactants and conditions to favor cyclization over competing side reactions.
FAQ 1: My benzimidazole cyclization reaction between an o-phenylenediamine and a carboxylic acid has a very low yield. What are the common causes and how can I fix it?
Low yields in this condensation step are a frequent issue and can typically be traced back to suboptimal reaction conditions, the purity of starting materials, or inherent properties of the substrates.[1]
Common Causes & Troubleshooting Strategies:
-
Inadequate Dehydration: The condensation of an o-phenylenediamine with a carboxylic acid to form a benzimidazole involves the elimination of two molecules of water.[2] Inefficient water removal can stall the reaction or lead to side products.
-
Expert Insight: Classical methods often require high temperatures (250–300 °C), which can degrade sensitive substrates.[1][3] Modern approaches utilize dehydrating agents or catalysts that operate under milder conditions. Polyphosphoric acid (PPA) is a highly effective medium for this condensation as it acts as both a catalyst and a powerful dehydrating agent.[4]
-
Protocol: In a typical procedure, the o-phenylenediamine and carboxylic acid are heated in PPA at 180-220°C under a nitrogen atmosphere.[4]
-
-
Substrate Reactivity: The electronic nature of both the o-phenylenediamine and the carboxylic acid (or its derivative) significantly impacts reactivity.
-
Expert Insight: Electron-withdrawing groups on the aldehyde (if used instead of a carboxylic acid) can sometimes lead to higher product yields.[1] Conversely, highly deactivated anilines may require more forcing conditions.
-
-
Side Reactions: The reaction of o-phenylenediamine with certain carbonyl compounds, like β-ketoesters, can lead to the formation of benzodiazepine-2-ones instead of the desired benzimidazole under neutral conditions.[1]
-
Expert Insight: Careful selection of the C1 source is crucial. Using formic acid for an unsubstituted C2 position, or orthoesters for substituted analogs, can be a high-yielding strategy.[2][5] For instance, reacting o-phenylenediamine with formic acid at 100°C is a standard procedure for synthesizing the parent benzimidazole.[2]
-
-
Purity of Reagents: Impurities in starting materials, particularly the o-phenylenediamine which can oxidize and darken on storage, can drastically reduce yields.[1]
-
Actionable Advice: Always use freshly purified o-phenylenediamine or material that has been stored properly under an inert atmosphere.
-
Comparative Table of Condensing Agents/Methods:
| Method/Reagent | Typical Conditions | Advantages | Disadvantages |
| Direct Thermal Condensation | Neat, >200 °C | Simple, no catalyst required | High energy, potential for degradation[1][3] |
| Mineral Acids (e.g., 4N HCl) | Reflux | Good for simple aliphatic acids[4] | Often fails for aromatic acids[4] |
| Polyphosphoric Acid (PPA) | 150-220 °C | Excellent dehydrating agent, good yields | Viscous, workup can be difficult |
| Microwave Irradiation | Solvent-free or high-boiling solvent | Drastically reduced reaction times, improved yields[5][6] | Requires specialized equipment |
| Catalytic (e.g., p-TsOH) | Reflux in a suitable solvent | Milder conditions, good yields[7] | Catalyst may need to be screened |
Section 2: Attaching the Piperazine Moiety
This stage is arguably the most complex, with selectivity being the primary challenge. Whether you are performing a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling, controlling the reaction to achieve the desired mono-substituted product is paramount.
FAQ 2: I am struggling with the selective mono-N-alkylation of piperazine. I keep getting a mixture of the mono- and di-substituted products, which is difficult to separate. What is the best strategy?
This is a classic selectivity problem in amine chemistry. Since both nitrogen atoms of piperazine are nucleophilic, competitive di-alkylation is a common outcome.[8]
The most robust and widely accepted strategy is to use a protecting group. [9][10]
-
Expert Insight: The tert-butyloxycarbonyl (Boc) group is the protecting group of choice for this purpose. By converting piperazine to mono-Boc-piperazine, you effectively "block" one nitrogen, allowing the other to react selectively. The Boc group can then be easily removed under acidic conditions. This multi-step process is often more efficient overall than attempting to control selectivity in a one-pot reaction with unprotected piperazine.[9][10]
Workflow for Selective Mono-Alkylation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. eijppr.com [eijppr.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Characterizing Novel Benzimidazole-Based Kinase Inhibitors: A Comparative Framework
Introduction: The Benzimidazole Scaffold and the Quest for Novel Kinase Inhibitors
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity. This is particularly true in the field of oncology, where the benzimidazole core is present in numerous clinically approved and investigational kinase inhibitors.[1] Kinases, the enzymes that catalyze phosphorylation, are critical nodes in the signaling pathways that drive cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[1]
This guide introduces a hypothetical novel agent, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (hereafter designated BZ-1 ), as a case study. While BZ-1 is a structurally plausible inhibitor, it lacks extensive characterization in the public domain. Therefore, this document serves as a comprehensive methodological framework for researchers and drug developers. It outlines the essential in vitro and in vivo studies required to define the pharmacological profile of a new chemical entity like BZ-1. To provide context and establish performance benchmarks, we will compare the hypothetical data for BZ-1 against a panel of well-established, FDA-approved multi-targeted tyrosine kinase inhibitors (TKIs): Sunitinib, Sorafenib, Pazopanib, and Axitinib.
Section 1: The Comparator Panel - Benchmarks in Multi-Targeted Kinase Inhibition
To effectively evaluate a novel compound, it is crucial to compare it against current standards of care that target similar oncogenic pathways. Our selected panel comprises TKIs known primarily for their anti-angiogenic and anti-proliferative effects, mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and other key kinases.[2][3][4]
Sunitinib (Sutent®): A multi-targeted inhibitor of VEGFRs, PDGFRs, c-KIT, FLT3, and RET.[2][5][6][7] It is widely used in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[6]
Sorafenib (Nexavar®): A potent inhibitor of VEGFRs, PDGFRs, and the RAF serine/threonine kinases (C-RAF, B-RAF).[3][8] This dual mechanism targets both tumor angiogenesis and the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation.[3][9]
Pazopanib (Votrient®): An inhibitor of VEGFRs, PDGFRs, FGFRs (Fibroblast Growth Factor Receptors), and c-KIT.[10][11][12] It is primarily used for treating RCC and soft tissue sarcoma.[10][12]
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFRs 1, 2, and 3.[13][14] Its high selectivity for VEGFRs distinguishes it from the broader-spectrum inhibitors in this panel.[13][14]
Comparative Overview of FDA-Approved Kinase Inhibitors
| Inhibitor | Primary Kinase Targets | Key Therapeutic Indications | Core Mechanism of Action |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET[7][15] | Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumor (GIST)[2] | Anti-angiogenesis, Anti-proliferation[2] |
| Sorafenib | VEGFRs, PDGFRs, RAF kinases (B-RAF, C-RAF)[3][8] | Hepatocellular Carcinoma (HCC), RCC, Thyroid Cancer[16] | Anti-angiogenesis, Inhibition of RAF/MEK/ERK pathway[3] |
| Pazopanib | VEGFRs, PDGFRs, FGFRs, c-KIT[11][17][18] | RCC, Soft Tissue Sarcoma[10][12] | Primarily Anti-angiogenesis[12] |
| Axitinib | VEGFR-1, -2, -3[13][19][20] | Advanced RCC[4][13] | Potent and selective Anti-angiogenesis[14] |
Key Signaling Pathways Targeted by Comparator TKIs
The diagram below illustrates the primary signaling cascades disrupted by the comparator inhibitors. These pathways are central to tumor angiogenesis and proliferation, making them a logical starting point for evaluating the potential mechanism of BZ-1.
Caption: Major signaling pathways in angiogenesis and proliferation targeted by selected TKIs.
Section 2: A Step-by-Step Experimental Framework for Characterizing BZ-1
This section details the critical experiments necessary to elucidate the mechanism of action, potency, selectivity, and efficacy of our novel compound, BZ-1. Each protocol is designed to be self-validating through the inclusion of appropriate controls, including the comparator TKIs.
Part 2.1: In Vitro Biochemical Assays: Defining Potency and Selectivity
Expertise & Causality: The foundational step in characterizing any kinase inhibitor is to determine its direct inhibitory effect on purified enzymes. This biochemical approach isolates the interaction between the compound and its kinase targets, free from cellular complexities like membrane transport or drug metabolism. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay; a lower IC50 value indicates greater potency. By screening the compound against a broad panel of kinases, we can establish its selectivity profile, which is critical for predicting both on-target efficacy and off-target toxicities.[21] A luminescence-based assay that quantifies ADP production is a robust, high-throughput method for this purpose.[22][23]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay This protocol is adapted from standard methodologies like the ADP-Glo™ Kinase Assay.[22][23]
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of BZ-1 and the comparator inhibitors (Sunitinib, Sorafenib, etc.) in 100% DMSO, starting from a 1 mM stock.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO-only control to the appropriate wells.
-
Kinase Addition: Add 2.5 µL of the purified kinase of interest (e.g., VEGFR2, PDGFRβ, c-KIT, B-RAF) in kinase assay buffer to each well.
-
Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinases.
-
Reaction Initiation: Add 5 µL of a pre-warmed mixture containing the specific kinase substrate peptide and ATP to each well to start the reaction. The final ATP concentration should ideally be at or near its Michaelis constant (Km) for the specific kinase.
-
Kinase Reaction: Incubate the plate for 60 minutes at 30°C.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects kinase activity. Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Hypothetical Data Summary: Biochemical IC50 Values (nM)
| Kinase Target | BZ-1 (Hypothetical) | Sunitinib | Sorafenib | Axitinib |
| VEGFR2 | 12 | 9 | 91 | 0.2[14] |
| PDGFRβ | 25 | 2 | 58 | 1.6[14] |
| c-KIT | 80 | 4 | 68 | >1000[14] |
| B-RAF | >10,000 | >10,000 | 22 | >1000 |
Part 2.2: Cell-Based Assays: Assessing Cellular Activity and Target Engagement
Expertise & Causality: While biochemical assays measure direct enzyme inhibition, cell-based assays are essential to confirm that a compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response. A cell viability assay, such as the MTT or XTT assay, measures the overall cytotoxic or cytostatic effect of the compound on cancer cells. The resulting GI50 (concentration for 50% growth inhibition) provides a measure of cellular potency. To validate that the observed effect is due to on-target activity, it is crucial to perform a target engagement assay, such as a Western blot, to measure the phosphorylation status of the intended kinase target. A reduction in phosphorylation upon treatment confirms that the inhibitor is hitting its mark within the cell.
Caption: Workflow for an MTT-based cell viability and cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay This protocol is a standard method for assessing cell proliferation and cytotoxicity.[24]
-
Cell Seeding: Seed a relevant cancer cell line (e.g., HT-29 human colorectal cancer cells) in a 96-well plate at an empirically determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Cell Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of BZ-1 and comparator drugs in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include untreated and vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for the desired exposure time, typically 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[25]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percent viability against the logarithm of inhibitor concentration and fit the data to determine the GI50 value.
Hypothetical Data Summary: Cellular GI50 Values (nM)
| Cell Line | BZ-1 (Hypothetical) | Sunitinib | Sorafenib | Axitinib |
| HT-29 (Colorectal) | 150 | 1,500 | 5,000 | 800 |
| 786-O (Renal) | 95 | 2,000 | 6,500 | 50 |
Part 2.3: In Vivo Efficacy Studies: Evaluating Antitumor Activity
Expertise & Causality: The ultimate preclinical test for an anticancer agent is its ability to inhibit tumor growth in a living organism. The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is the industry standard for evaluating in vivo efficacy.[26][27] This model allows for the assessment of not only the drug's direct antitumor activity but also its pharmacokinetics and tolerability (e.g., body weight changes) in a whole biological system. Tumor growth inhibition (TGI) is the key endpoint, providing a robust measure of the drug's potential therapeutic benefit.[28]
Caption: Workflow for an in vivo human tumor xenograft study.
Experimental Protocol: Human Tumor Xenograft Model All animal experiments must be conducted in accordance with institutional guidelines and approved by an Animal Care and Use Committee.[29]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HT-29 cells) in a mixture of serum-free medium and Matrigel into the flank of female immunodeficient mice (e.g., BALB/c nude mice).[29]
-
Tumor Growth: Allow the tumors to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (typically 8-10 mice per group), ensuring the mean tumor volume is similar across all groups. Groups would include a vehicle control, one or more dose levels of BZ-1, and positive control groups for the comparator TKIs.
-
Treatment Administration: Administer the compounds daily for a period of 21-28 days. The route of administration should be appropriate for the compound's properties (e.g., oral gavage for orally bioavailable drugs).
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the treatment period.
-
Data Collection: At the endpoint, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group using the formula: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Hypothetical Data Summary: In Vivo Efficacy (% TGI)
| Compound | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (% TGI) |
| BZ-1 (Hypothetical) | 50 | 75% |
| Sunitinib | 40 | 85% |
| Sorafenib | 60 | 60% |
| Axitinib | 30 | 80% |
Section 3: Synthesizing the Data - A Final Comparative Analysis
The true value of this framework lies in the integrated analysis of the data from all three experimental stages. By synthesizing the biochemical, cellular, and in vivo results, a comprehensive picture of the novel compound's profile emerges.
| Parameter | BZ-1 (Hypothetical) | Sunitinib | Sorafenib | Axitinib |
| Biochemical IC50 (VEGFR2) | 12 nM | 9 nM | 91 nM | 0.2 nM |
| Biochemical IC50 (PDGFRβ) | 25 nM | 2 nM | 58 nM | 1.6 nM |
| Cellular GI50 (786-O) | 95 nM | 2,000 nM | 6,500 nM | 50 nM |
| In Vivo Efficacy (% TGI) | 75% @ 50 mg/kg | 85% @ 40 mg/kg | 60% @ 60 mg/kg | 80% @ 30 mg/kg |
| Selectivity Profile | Potent against VEGFR2/PDGFRβ, selective vs. B-RAF | Multi-targeted | Multi-targeted (incl. RAF) | Highly selective for VEGFRs |
Conclusion
Characterizing a novel kinase inhibitor is a systematic, multi-disciplinary process. By employing a rigorous framework of biochemical, cellular, and in vivo assays, researchers can build a comprehensive pharmacological profile of a new chemical entity like this compound. Comparing the results against well-defined benchmarks such as Sunitinib, Sorafenib, Pazopanib, and Axitinib provides essential context, enabling an objective assessment of the compound's potency, selectivity, and therapeutic potential. This guide provides the experimental logic and detailed protocols necessary to navigate this critical path in drug discovery, transforming a promising molecule into a well-characterized clinical candidate.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Axitinib?13
-
Wikipedia. (n.d.). Sunitinib. Link
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride?10
-
Dr.Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?3
-
PubMed. (n.d.). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Link
-
Benchchem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT. Link
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?6
-
Oncology Nurse Advisor. (2010, April 12). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Link
-
YouTube. (2025, April 13). Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. Link
-
PMC. (n.d.). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Link
-
Cancer Care Ontario. (n.d.). SUNItinib. Link
-
Benchchem. (2025). Sunitinib Malate: A Technical Guide to the Mechanism of Action. Link
-
BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Link
-
Dr.Oracle. (2025, December 18). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)?17
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Axitinib: A Look at Mechanism and Application in Oncology. Link
-
Benchchem. (2025). Application Notes and Protocols for Kinase Activity Assays. Link
-
PubMed. (n.d.). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Link
-
ResearchGate. (2025, August 7). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Link
-
PMC. (n.d.). PharmGKB summary: Sorafenib Pathways. Link
-
Patsnap Synapse. (2024, June 16). What is Axitinib used for?19
-
NIH. (2013, October 29). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. Link
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). axitinib. Link
-
Thermo Fisher Scientific. (n.d.). CyQUANT XTT and MTT Assays for Cell Viability. Link
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Link
-
Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment. Link
-
BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Link
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Link
-
Sigma-Aldrich. (n.d.). Kinase Assay Kit. Link
-
Promega Corporation. (n.d.). GSK3β Kinase Assay. Link
-
AACR Journals. (n.d.). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Link
-
MDPI. (n.d.). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Link
-
PubMed. (2022, May 13). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. Link
-
Frontiers. (n.d.). Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways. Link
-
AACR Journals. (2005, May 1). PK/PD modeling based on mouse xenograft tumor growth inhibition and the correlation to clinical exposure for VEGF/PDGF receptor tyrosine kinase inhibitor AG-013736. Link
-
Sigma-Aldrich. (n.d.). This compound. Link
-
NIH. (n.d.). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Link
-
PubMed. (n.d.). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a Dopaminergic Agent With a Novel Mode of Action for the Potential Treatment of Erectile Dysfunction. Link
-
ResearchGate. (2025, August 9). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-py ridine-2-one. Link
-
PubMed. (2010, May 15). Insulin-like growth factor-1 receptor (IGF-1R) kinase inhibitors: SAR of a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one. Link
-
PMC. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Link
-
Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Link
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. Sunitinib - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. nbinno.com [nbinno.com]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 14. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. droracle.ai [droracle.ai]
- 18. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. What is Axitinib used for? [synapse.patsnap.com]
- 20. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. promega.com [promega.com]
- 24. broadpharm.com [broadpharm.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Frontiers | Koumine exerts its anti-colorectal cancer effects by disrupting the interaction between HSP90 and CDC37, thereby downregulating downstream signaling pathways [frontiersin.org]
A Comparative Guide to Validating the Anticancer Activity of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride (hereafter referred to as BPI-1). We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies.
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, sharing a structural resemblance with naturally occurring purine nucleotides, which allows it to interact with a variety of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of anticancer activities, including the disruption of microtubule polymerization, inhibition of kinases, and induction of apoptosis.[3][4] BPI-1, which incorporates a piperazine moiety—a group known to enhance pharmacological properties—represents a promising candidate for a next-generation therapeutic.[5][6] This guide outlines a rigorous, multi-stage validation process from initial in vitro screening to in vivo efficacy confirmation.
Rationale and Mechanistic Hypothesis
The core of a successful validation study lies in a clear, testable hypothesis. Benzimidazole-based compounds are well-documented as microtubule-destabilizing agents, a mechanism shared with successful chemotherapeutics like the vinca alkaloids and taxanes.[1][7] They function by binding to β-tubulin, which inhibits its polymerization into microtubules.[7] This disruption leads to the failure of mitotic spindle formation, causing cell cycle arrest in the G2/M phase and ultimately triggering programmed cell death, or apoptosis.[2][4]
Our primary hypothesis is that BPI-1 exerts its anticancer effect by inhibiting tubulin polymerization. This guide details the experimental path to confirm this mechanism and evaluate its potency relative to established drugs.
Comparator Drug Selection: Establishing Benchmarks
To contextualize the activity of BPI-1, a robust comparison against well-characterized agents is essential. We propose the following comparators:
-
Paclitaxel: A standard-of-care chemotherapeutic agent that also targets microtubules, but through stabilization rather than inhibition of polymerization. It serves as a high-potency clinical benchmark.
-
Nocodazole: An experimental benzimidazole derivative and a well-established tool in cell biology research for its potent microtubule-disrupting activity and ability to induce mitotic arrest.[1][8] It serves as a direct mechanistic comparator.
-
Doxorubicin: A topoisomerase inhibitor with a different mechanism of action, used as a positive control for general cytotoxicity across a broad range of cancer cell lines.[2]
In Vitro Validation: From Cytotoxicity to Mechanism
The initial phase of validation focuses on cell-based assays to determine the compound's potency, selectivity, and mode of action.
Phase I: Broad-Spectrum Cytotoxicity Screening
The first step is to assess the concentration-dependent cytotoxic effect of BPI-1 across a diverse panel of human cancer cell lines.[9][10] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability.[11]
Experimental Protocol 1: MTT Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ incubator.[12]
-
Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium and allow them to adhere overnight.[13]
-
Drug Treatment: Prepare serial dilutions of BPI-1, Paclitaxel, Nocodazole, and Doxorubicin. Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle-only control (e.g., DMSO).[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[12]
-
Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), the drug concentration that causes a 50% reduction in cell viability, by plotting a dose-response curve.
Data Presentation: Comparative Cytotoxicity
The resulting IC₅₀ values should be summarized in a table for clear comparison.
| Cell Line | Tissue of Origin | BPI-1 IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) | Nocodazole IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| A549 | Lung Carcinoma | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| HCT-116 | Colon Carcinoma | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| L929 | Normal Fibroblast | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Note: The inclusion of a normal, non-cancerous cell line (e.g., L929) is critical for assessing preliminary selectivity.
Phase II: Mechanistic Elucidation
Assuming BPI-1 demonstrates potent cytotoxicity, the next step is to investigate the underlying mechanism.
Workflow for Mechanistic Studies
Caption: Workflow for elucidating the anticancer mechanism of BPI-1.
Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cell line (e.g., MCF-7) with BPI-1 and Nocodazole at their respective IC₅₀ concentrations for 24 hours.
-
Harvesting: Harvest cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analysis: Analyze the DNA content of 10,000 cells per sample using a flow cytometer. An accumulation of cells in the G2/M phase compared to the control group would support the hypothesis of mitotic arrest.[2]
Experimental Protocol 3: Apoptosis Quantification with Annexin V/PI Assay
-
Cell Treatment: Treat cells with BPI-1 at its IC₅₀ concentration for 24-48 hours.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.[12]
-
Analysis: Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. A significant increase in these populations indicates apoptosis induction.[12]
Hypothesized Signaling Pathway
The diagram below illustrates the expected molecular cascade initiated by BPI-1.
Caption: Hypothesized pathway of BPI-1-induced cell death.
In Vivo Validation: Efficacy in a Preclinical Model
Positive and mechanistically-defined in vitro results are the prerequisite for advancing to preclinical in vivo models.[10] Human tumor xenograft models in immunocompromised mice are a standard for evaluating the efficacy of novel anticancer agents.[14][15]
Model Selection and Experimental Design
We propose an ectopic xenograft model, where human cancer cells are implanted subcutaneously, allowing for easy monitoring of tumor growth.[14] Athymic nude mice are a suitable host as their compromised T-cell immunity allows for the growth of human tumors.[16]
Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for the BPI-1 xenograft study.
Experimental Protocol 4: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the flank of female athymic nude mice.[15]
-
Tumor Growth: Monitor mice until tumors reach an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length × Width²)/2.[16]
-
Randomization: Randomize animals into treatment groups (e.g., n=10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: BPI-1 (dose determined by prior toxicity studies)
-
Group 3: Paclitaxel (positive clinical control)
-
-
Treatment: Administer treatments via an appropriate route (e.g., intraperitoneal injection) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and mouse body weight twice weekly. Body weight is a key indicator of systemic toxicity.[16]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight.
Data Presentation and Interpretation
The primary endpoint is tumor growth inhibition. Data should be presented as the mean tumor volume ± SEM over time for each group.
Data Presentation: In Vivo Antitumor Efficacy
| Treatment Group | Day 0 Tumor Volume (mm³) | Day 21 Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Hypothetical Value | Hypothetical Value | 0% | Hypothetical Value |
| BPI-1 (50 mg/kg) | Hypothetical Value | Hypothetical Value | Calculated Value | Hypothetical Value |
| Paclitaxel (10 mg/kg) | Hypothetical Value | Hypothetical Value | Calculated Value | Hypothetical Value |
A successful outcome would show that BPI-1 significantly suppresses tumor growth compared to the vehicle control, with an efficacy comparable to or better than Paclitaxel, and without causing significant loss in body weight.
Conclusion
This guide provides a systematic and robust framework for the preclinical validation of this compound. By following a logical progression from broad in vitro screening to specific mechanistic assays and culminating in a definitive in vivo efficacy study, researchers can generate the high-quality, comparative data necessary to establish the compound's potential as a novel anticancer therapeutic. The benzimidazole class of molecules continues to be a rich source for oncology drug discovery, and a rigorous validation process is paramount to translating this chemical promise into clinical reality.[1][8]
References
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [URL Not Available]
-
Lim, S. H., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Inan, Z. D. S., et al. (2025). Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
-
417 Integrative Medicine. (2025). Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. [Link]
-
Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]
-
Wang, X., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). PubMed. [Link]
-
Remya R.S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Bentham Science. [Link]
-
Woo, S., et al. (2022). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. PubMed. [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
-
Acar, Ç., et al. (2025). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. ACS Omega. [Link]
-
Sharma, B., et al. (2021). Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Journal of Heterocyclic Chemistry. [Link]
-
Hather, G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- Anonymous. (N.D.). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. Source Not Available.
-
Ranson, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research. [Link]
-
Haider, K., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Organic Chemistry: Current Research. [Link]
-
Rizvanov, A. A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PubMed Central. [Link]
-
Unnikrishnan, M. K., et al. (2015). Preclinical screening methods in cancer. PubMed Central. [Link]
-
Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
-
Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Amrutkar, S. V., et al. (2010). Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives. ResearchGate. [Link]
-
Vassilev, N. G., et al. (2015). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. PubMed Central. [Link]
-
Anichina, K., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Institutes of Health. [Link]
-
Husain, A., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society. [Link]
-
Özdemir, A., et al. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal. [Link]
-
Sbardella, G., et al. (2013). Synthesis and biological analysis of benzazol-2-yl piperazine sulfonamides as 11β-hydroxysteroid dehydrogenase 1 inhibitors. PubMed. [Link]
-
Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]
-
Karakuş, S., et al. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. PubMed Central. [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside [ouci.dntb.gov.ua]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-methyl-2-piperazin-1-yl-1H-benzimidazole derivatives. This class of compounds has garnered significant attention for its diverse pharmacological potential, exhibiting activities ranging from antihistaminic to anticancer and antimicrobial. This document will dissect the nuanced relationship between the chemical structure of these derivatives and their biological functions, supported by experimental data and detailed protocols to facilitate further research and development.
Introduction to the 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Scaffold
The 1-methyl-2-piperazin-1-yl-1H-benzimidazole core is a privileged scaffold in medicinal chemistry. It combines the structural features of a benzimidazole ring, a bioisostere of purine that can interact with various biological macromolecules, with a piperazine moiety, a common pharmacophore known to improve pharmacokinetic properties. The N1-methylation of the benzimidazole ring and substitutions on the distal nitrogen of the piperazine ring are key determinants of the biological activity and selectivity of these compounds. Understanding the SAR of this scaffold is crucial for the rational design of novel therapeutic agents.
Comparative Analysis of Biological Activities
The versatility of the 1-methyl-2-piperazin-1-yl-1H-benzimidazole scaffold is evident in its broad spectrum of biological activities. This section compares the SAR of these derivatives as antihistaminic, anticancer, and antimicrobial agents, drawing on available experimental data.
Antihistaminic Activity: Targeting the H1 Receptor
Derivatives of 2-(piperazin-1-yl)benzimidazole have shown promise as H1-antihistaminic agents. While much of the early research focused on derivatives with substituents other than a methyl group at the N1 position, the structural principles remain relevant.
Key SAR Insights:
-
N1-Substitution on Benzimidazole: The nature of the substituent at the N1 position of the benzimidazole ring plays a critical role in antihistaminic activity. For instance, a 1-(2-ethoxyethyl) substituent in a related series was found to be crucial for potent in vivo antihistaminic activity.[1] While direct comparative data for the 1-methyl substituent is limited in the available literature, it is a common modification in many biologically active benzimidazoles.
-
4-Position of Piperazine: Substitution at the 4-position of the piperazine ring significantly influences potency. Small alkyl groups, such as a methyl group, have been shown to confer moderate H1-antagonistic activity.[1]
Comparative Data:
A study on a series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles revealed that the compound 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole was 39 times more potent than the well-known antihistamine chlorpheniramine maleate in an in vivo assay.[1] This highlights the potential of this scaffold in developing potent antihistamines.
Anticancer Activity: A Multi-faceted Approach
The 1-methyl-2-piperazin-1-yl-1H-benzimidazole scaffold has emerged as a promising framework for the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.
Key SAR Insights:
-
Substitution on the Piperazine Ring: The nature of the substituent at the 4-position of the piperazine ring is a key determinant of anticancer activity. Aromatic and heteroaromatic substitutions can lead to potent cytotoxic effects.
-
Benzimidazole Ring Substitutions: While the core topic focuses on the 1-methyl derivative, it is worth noting that substitutions on the benzene portion of the benzimidazole ring can also modulate anticancer activity.
Comparative Data:
| Compound ID | 4-Piperazine Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 4-Methyl | A549 (Lung) | 15.2 | Fictional, for illustration |
| Compound B | 4-Phenyl | A549 (Lung) | 8.5 | Fictional, for illustration |
| Compound C | 4-(4-Chlorophenyl) | A549 (Lung) | 5.1 | Fictional, for illustration |
| Compound D | 4-Methyl | MCF-7 (Breast) | 12.8 | Fictional, for illustration |
| Compound E | 4-Phenyl | MCF-7 (Breast) | 7.2 | Fictional, for illustration |
| Compound F | 4-(4-Chlorophenyl) | MCF-7 (Breast) | 4.3 | Fictional, for illustration |
Note: The data in this table is illustrative and synthesized from general trends observed in the literature for similar compound classes, as specific IC50 values for a direct comparative series of 1-methyl-2-(4-substituted-piperazin-1-yl)-1H-benzimidazoles were not consistently available in the search results.
The trend suggests that electron-withdrawing groups on the 4-phenylpiperazine substituent may enhance anticancer activity.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives, including those with a piperazine moiety, are known for their broad-spectrum antimicrobial properties.[2] The 1-methyl-2-piperazin-1-yl-1H-benzimidazole scaffold offers a promising starting point for the development of new anti-infective agents.
Key SAR Insights:
-
Piperazine Substituents: The nature of the substituent on the piperazine ring can influence the antimicrobial spectrum and potency.
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate microbial cell walls.
Comparative Data:
| Compound ID | 4-Piperazine Substituent | Microorganism | MIC (µg/mL) | Reference |
| Compound G | 4-Methyl | Staphylococcus aureus | 16 | Fictional, for illustration |
| Compound H | 4-Phenyl | Staphylococcus aureus | 8 | Fictional, for illustration |
| Compound I | 4-(4-Fluorophenyl) | Staphylococcus aureus | 4 | Fictional, for illustration |
| Compound J | 4-Methyl | Escherichia coli | 32 | Fictional, for illustration |
| Compound K | 4-Phenyl | Escherichia coli | 16 | Fictional, for illustration |
| Compound L | 4-(4-Fluorophenyl) | Escherichia coli | 8 | Fictional, for illustration |
| Compound M | 4-Methyl | Candida albicans | 64 | Fictional, for illustration |
| Compound N | 4-Phenyl | Candida albicans | 32 | Fictional, for illustration |
| Compound O | 4-(4-Fluorophenyl) | Candida albicans | 16 | Fictional, for illustration |
Note: This data is illustrative and based on general SAR trends for antimicrobial benzimidazoles. Specific and consistent MIC data for a direct comparative series of 1-methyl-2-(4-substituted-piperazin-1-yl)-1H-benzimidazoles was not available in the provided search results.
The illustrative data suggests that aromatic substitutions on the piperazine ring, particularly with electron-withdrawing groups, may enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Experimental Protocols
To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of 1-methyl-2-piperazin-1-yl-1H-benzimidazole derivatives.
In Vitro H1-Antihistamine Activity Assay (Guinea Pig Ileum)
This classic pharmacological preparation is used to determine the H1-antagonistic activity of a compound by measuring its ability to inhibit histamine-induced contractions of the isolated guinea pig ileum.[3][4][5]
Protocol:
-
Tissue Preparation:
-
A male guinea pig (300-400 g) is euthanized by cervical dislocation.
-
The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing Tyrode's solution at 37°C.
-
The ileum is cleaned of mesenteric tissue and cut into segments of 2-3 cm.
-
-
Organ Bath Setup:
-
A segment of the ileum is suspended in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O2, 5% CO2).
-
One end of the tissue is attached to a fixed hook, and the other end is connected to an isotonic transducer. A resting tension of 0.5-1.0 g is applied.
-
The tissue is allowed to equilibrate for at least 30-60 minutes, with the Tyrode's solution being changed every 15 minutes.
-
-
Histamine Concentration-Response Curve:
-
A cumulative concentration-response curve for histamine (e.g., 10⁻⁹ M to 10⁻⁵ M) is established to determine the maximal contractile response.
-
-
Antagonist Incubation:
-
The tissue is washed, and after a recovery period, it is incubated with a specific concentration of the test compound (e.g., 1-methyl-2-piperazin-1-yl-1H-benzimidazole derivative) for a predetermined time (e.g., 20-30 minutes).
-
-
Shift in Histamine Response:
-
In the presence of the antagonist, a second cumulative concentration-response curve for histamine is generated.
-
-
Data Analysis:
-
The antagonistic potency is expressed as the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Protocol:
-
Cell Seeding:
-
Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds are dissolved in DMSO and then diluted with culture medium to various concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the test compounds is added to the respective wells. A control group receives medium with the same concentration of DMSO.
-
The plate is incubated for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The plate is gently shaken for 10-15 minutes to ensure complete dissolution of the formazan.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the control group. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11]
Protocol:
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
This suspension is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve the final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Antimicrobial Dilutions:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial or fungal suspension.
-
A growth control well (inoculum without the compound) and a sterility control well (broth only) are included.
-
The plate is incubated at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
-
Visualizing Structure-Activity Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key structure-activity relationships and experimental workflows.
General SAR of 1-Methyl-2-piperazin-1-yl-1H-benzimidazole Derivatives
Caption: Workflow for determining anticancer IC50 values.
Conclusion and Future Directions
The 1-methyl-2-piperazin-1-yl-1H-benzimidazole scaffold is a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies, although still requiring more focused investigation on the N1-methyl series, indicate that modifications at the 4-position of the piperazine ring are crucial for tuning the potency and selectivity of these compounds for antihistaminic, anticancer, and antimicrobial applications. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these promising derivatives. Future research should focus on synthesizing and testing a broader range of 1-methyl analogues to build a more comprehensive SAR database, which will undoubtedly accelerate the journey of these compounds from the laboratory to clinical applications.
References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
-
Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Broth Microdilution. MI - Microbiology. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]
-
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. PubMed. [Link]
-
Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. National Institutes of Health. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. ResearchGate. [Link]
-
INTRODUCTION To record the dose response curve for histamine on an isolated tissue of guinea pig ileum. The experiment aims. RJPT SimLab. [Link]
-
Molecular modelling, synthesis and antimicrobial evaluation of benzimidazole nucleoside mimetics. PubMed. [Link]
-
(PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. ResearchGate. [Link]
-
BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society. [Link]
-
Histamine H1 Receptors Mediate Vasodilation in Guinea-Pig Ileum Resistance Vessels: Characterization With Computer-Assisted Videomicroscopy and New Selective Agonists. PubMed. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. National Institutes of Health. [Link]
-
Histamine H1 and H3 vasodilator mechanisms in the guinea pig ileum. PubMed. [Link]
-
Desensitization of the isolated guinea pig ileum to antihistaminic agents. PubMed. [Link]
-
New antihistaminic N-heterocyclic 4-piperidinamines. 1. Synthesis and antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. [Link]
-
New antihistaminic N-heterocyclic 4-piperidinamines. 2. Synthesis and antihistaminic activity of 1-[(4-fluorophenyl)methyl]-N-(4-piperidinyl)-1H-benzimidazol-2-amines. PubMed. [Link]
-
New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. PubMed. [Link]
-
Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
-
piperazine derivatives: a review of biological activities. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
Sources
- 1. Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Histamine H1 receptors mediate vasodilation in guinea-pig ileum resistance vessels: characterization with computer-assisted videomicroscopy and new selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Guide to Benzimidazole and Other Key Heterocyclic Compounds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. Among the plethora of options, nitrogen-containing heterocyclic compounds are paramount due to their prevalence in natural products and their versatile biological activities.[1][2] This guide provides an in-depth comparative study of benzimidazole, a privileged scaffold in medicinal chemistry, against other prominent five-membered heterocyclic compounds: pyrrole, pyrazole, imidazole, and thiazole. Our objective is to furnish a technical, data-supported comparison to inform the strategic selection of scaffolds in the pursuit of novel therapeutics.
Physicochemical and Structural Foundations: A Comparative Overview
The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to the physicochemical properties of its core scaffold. Understanding the subtle yet significant differences between benzimidazole, pyrrole, pyrazole, imidazole, and thiazole is fundamental to rational drug design.
The fusion of a benzene ring onto the imidazole core gives benzimidazole a unique electronic and structural landscape compared to its monocyclic counterparts.[3] This bicyclic nature increases its lipophilicity and surface area, often leading to enhanced binding interactions with biological targets.[3]
In terms of aromaticity, a key contributor to stability, the general order is often considered to be benzene > thiophene > pyrrole > furan.[4] While a definitive quantitative comparison with all the heterocycles in this guide is complex, it is understood that the degree of aromaticity influences the reactivity and stability of these rings.[5][6]
The basicity of these heterocycles, dictated by the availability of the nitrogen lone pair electrons, is another crucial factor. Imidazole is a stronger base than pyrazole due to the positioning of its nitrogen atoms.[7] The pKa of the conjugate acid of imidazole is approximately 7, while for pyrazole, it is around 2.5.[8][9] This difference in basicity can significantly impact how these molecules interact with physiological environments and biological targets.
Comparative Analysis of Biological Activities
The true measure of a scaffold's utility lies in its biological activity. Here, we compare the performance of benzimidazole derivatives against those of pyrrole, pyrazole, imidazole, and thiazole in key therapeutic areas, supported by experimental data.
Anticancer Activity
Benzimidazole derivatives have demonstrated broad-spectrum anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, a critical process in cell division.[2][10][11]
In a comparative context, a study on pyrrole bis-hetarylazoles revealed that pyrrole-benzimidazole hybrids were more potent against a panel of breast cancer cell lines than the corresponding pyrazolone and 1,3,4-oxadiazole hybrids.[12] For instance, one of the pyrrole-benzimidazole hybrids displayed a promising IC50 value of 7.7 µM against the BT-474 cell line.[12]
Another study designing novel pyrazole-benzimidazole derivatives found significant antiproliferative activity against the HCT116 colon cancer cell line, with IC50 values as low as 4.33 µM.[13] These findings suggest that the benzimidazole moiety can confer potent anticancer properties, which can be further enhanced through hybridization with other heterocyclic systems.
Pyrrole derivatives, on their own, also exhibit significant anticancer potential by targeting microtubule polymerization, various protein kinases, and inducing apoptosis and cell cycle arrest.[14][15] Some pyrrole derivatives have been shown to act as competitive inhibitors of EGFR and VEGFR, key receptors in cancer progression.[16][17][18]
Table 1: Comparative in vitro Anticancer Activity (IC50 µM)
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrrole-Benzimidazole Hybrid | BT-474 (Breast Cancer) | 7.7 | [12] |
| Pyrazole-Benzimidazole Derivative | HCT116 (Colon Cancer) | 4.33 | [13] |
| Benzimidazole-Triazole Hybrid | HCT-116 (Colon Cancer) | 3.87 | [10] |
| Chrysin Benzimidazole Derivative | MFC (Gastric Cancer) | 25.72 | [19] |
This table presents a selection of reported IC50 values to illustrate the anticancer potential of these heterocyclic derivatives. Direct comparison should be made with caution as experimental conditions may vary between studies.
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzimidazole derivatives have a long history of use as anthelmintics and have also shown broad-spectrum antibacterial and antifungal properties.[1][2]
Direct comparative studies provide valuable insights. For instance, a study synthesizing 2,5-disubstituted furan benzimidazole and benzothiazole derivatives found that the benzothiazole compounds were more active than the benzimidazole derivatives against S. cerevisiae.[20] One of the benzothiazole derivatives exhibited a potent MIC of 1.6 µM.[20]
Conversely, in another study, pyrazole-thiazole hybrids of benzothiazole showed that a derivative with a methyl group substitution had an MIC of 1.9 µg/ml against B. subtilis, comparable to the standard drug ciprofloxacin.[20]
A series of novel pyrazole analogues demonstrated significant antibacterial activity, with one compound showing an MIC of 0.25 µg/mL against Escherichia coli and another exhibiting the same MIC against Streptococcus epidermidis.[21] Pyrazole derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of cell wall, protein, and nucleic acid synthesis, and some have been identified as DNA gyrase inhibitors.[22][23]
Table 2: Comparative in vitro Antimicrobial Activity (MIC)
| Compound Class | Microorganism | MIC | Reference |
| Benzothiazole Derivative | S. cerevisiae | 1.6 µM | [20] |
| Pyrazole-Thiazole-Benzothiazole Hybrid | B. subtilis | 1.9 µg/ml | [20] |
| Pyrazole Derivative | E. coli | 0.25 µg/mL | [21] |
| Pyrazole Derivative | S. epidermidis | 0.25 µg/mL | [21] |
| Benzimidazole-Thiadiazole Hybrid | E. faecalis | 3.90 µg/mL | [11] |
| Benzimidazole-Thiadiazole Hybrid | C. albicans | 3.90 µg/mL | [11] |
This table highlights the potent antimicrobial activity of various heterocyclic derivatives. The units (µM and µg/mL) are as reported in the source literature and should be considered when making comparisons.
Antiviral Activity
The structural diversity of heterocyclic compounds makes them a fertile ground for the discovery of novel antiviral agents. Benzimidazole derivatives have been reported to exhibit activity against a range of RNA and DNA viruses.[24] For example, a library of benzimidazole derivatives showed promising activity against Zika virus, with one compound having an EC50 value of 1.9 µM.[25]
In a comparative context, a study of imidazole and its derivatives against Newcastle disease virus highlighted the potential of this core scaffold.[26] Thiazole derivatives have also been extensively investigated for their antiviral properties, showing activity against a wide array of viruses including influenza, coronaviruses, and hepatitis B and C.[25][27][28] The mechanism of action for many of these antiviral thiazoles involves the inhibition of viral enzymes or interference with viral entry and replication processes.[25]
Table 3: Comparative in vitro Antiviral Activity (EC50)
| Compound Class | Virus | EC50 | Reference |
| Benzimidazole Derivative | Zika Virus | 1.9 µM | [25] |
| Imidazole Derivative | Influenza A | 0.3 µM | [25] |
| Benzimidazole-Naphthalene Conjugate | Zika Virus | < 37 µM (SI > 37) | [26] |
This table provides a snapshot of the antiviral potential of these heterocyclic compounds. The selectivity index (SI) is a crucial parameter in determining the therapeutic window of an antiviral agent.
Mechanisms of Action: A Comparative Perspective
The therapeutic efficacy of these heterocyclic compounds stems from their ability to interact with a diverse range of biological targets. While there are overlapping mechanisms, the unique structural features of each scaffold often lead to distinct modes of action.
Benzimidazoles are well-known for their ability to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[10] This mechanism is a cornerstone of their anticancer activity.
Pyrrole derivatives also demonstrate anticancer effects through various pathways, including the inhibition of key protein kinases like EGFR and VEGFR, and by inducing apoptosis and cell cycle arrest.[14][15][16][17][18]
Pyrazole derivatives exert their antimicrobial effects by inhibiting essential cellular processes such as cell wall, protein, and nucleic acid synthesis.[22] Some have been identified as inhibitors of DNA gyrase, a crucial bacterial enzyme.[23]
Thiazole derivatives show a broad range of antiviral mechanisms, including the inhibition of viral proteases and interference with viral replication and entry into host cells.[25]
Caption: A generalized workflow for the comparative screening of heterocyclic compound libraries.
Caption: Simplified representation of distinct primary targets for different heterocyclic scaffolds.
Experimental Protocols: Ensuring Methodological Rigor
The validity of any comparative study rests on the robustness of its experimental methods. Here, we provide detailed, step-by-step protocols for key assays used to evaluate the biological activities of these heterocyclic compounds.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
96-well microtiter plates
-
Test compounds and vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Agar Well Diffusion for Antimicrobial Activity
This method is used to determine the antimicrobial susceptibility of a test compound.
Materials:
-
Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar)
-
Bacterial or fungal culture
-
Sterile cork borer
-
Test compounds and controls (positive and negative)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the agar plates uniformly with the test microorganism.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a known concentration of the test compound to each well. Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium
-
Test compounds and controls
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Perspectives
This guide has provided a comparative analysis of benzimidazole against other key five-membered heterocyclic compounds. While benzimidazole demonstrates robust and versatile biological activity, particularly in the anticancer field through its well-established mechanism of tubulin polymerization inhibition, other scaffolds such as pyrrole, pyrazole, and thiazole also offer unique advantages and diverse mechanisms of action.
The data presented herein, derived from a range of studies, underscores the therapeutic potential inherent in these heterocyclic systems. The choice of a particular scaffold will ultimately depend on the specific therapeutic target and desired pharmacological profile. The future of drug discovery will likely see an increase in the development of hybrid molecules that combine the favorable attributes of different heterocyclic cores to achieve synergistic effects and overcome challenges such as drug resistance. It is through such rigorous comparative studies and rational design that the full potential of these remarkable scaffolds can be realized in the development of next-generation therapeutics.
References
-
Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (n.d.). Retrieved January 20, 2026, from [Link]
-
Five membered heterocyclic compounds | PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Full article: Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. (n.d.). Retrieved January 20, 2026, from [Link]
-
Anti-viral activity of thiazole derivatives: an updated patent review - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzothiazole Moiety and Its Derivatives as Antiviral Agents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Aromaticity and conformational flexibility of five-membered monoheterocycles: Pyrrole-like and thiophene-like structures | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and Cytotoxic Evaluation of Pyrrole Hetarylazoles Containing Benzimidazole/Pyrazolone/1,3,4-Oxadiazole Motifs - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Anti-viral activity of thiazole derivatives: an updated patent review - Pure Help Center. (n.d.). Retrieved January 20, 2026, from [Link]
-
Imidazole derivatives: Impact and prospects in antiviral drug discovery - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Thiazole Compounds as Antiviral Agents: An Update. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Imidazole- and benzimidazole-based antiviral drugs. (n.d.). Retrieved January 20, 2026, from [Link]
-
Comparative Characteristics of Some Physicochemical Properties of Azoles. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole derivatives with antiviral activity. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. (2018, March 2). Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review - Neuroquantology. (n.d.). Retrieved January 20, 2026, from [Link]
-
Potential Anticancer Agents From Benzimidazole Derivatives - Natural Volatiles and Essential Oils. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) The physicochemical properties of synthesized benzimidazole derivatives. (n.d.). Retrieved January 20, 2026, from [Link]
-
Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, computational studies, synthesis and in vitro antimicrobial evaluation of benzimidazole based thio-oxadiazole and thio-thiadiazole analogues - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemical and Pharmacological Properties of Imidazoles - IJPPR. (n.d.). Retrieved January 20, 2026, from [Link]
-
Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
pKa values for morpholine, pyrazole and imidazole.[24][29]. (n.d.). Retrieved January 20, 2026, from [Link]
-
Computational Calculations of pKa Values of Imidazole in Cu(II) Complexes of Biological Relevance - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyrrole pincers containing imidazole, pyrazole and 1,2,4-triazole groups | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]
-
Chemical structure of potent benzimidazole-pyrrole hybrids (88 a–c) and their SAR. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Five membered heterocyclic compounds | PDF [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. nveo.org [nveo.org]
- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 24. researchgate.net [researchgate.net]
- 25. jchemrev.com [jchemrev.com]
- 26. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 29. researchgate.net [researchgate.net]
Comparative Analysis and Cross-Validation of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride: A Guide for Preclinical Drug Discovery
This guide provides a comprehensive framework for the experimental cross-validation of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride , a novel benzimidazole derivative. Given the limited publicly available data on this specific molecule, we will establish a robust validation strategy by comparing it against well-characterized compounds within the same chemical class. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities.
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory properties[1][2][3]. The incorporation of a piperazine moiety at the 2-position of the benzimidazole ring is a common strategy to modulate solubility, cell permeability, and target engagement[4][5]. Our target compound, this compound, belongs to this promising class of molecules.
Rationale for Cross-Validation and Selection of Comparator Compounds
Due to the novelty of this compound, a rigorous cross-validation against established compounds is essential to ascertain its pharmacological profile and potential therapeutic utility. The choice of comparator compounds is critical and should be based on structural similarity and known mechanisms of action within the benzimidazole-piperazine class.
Based on a review of the current literature, we propose the following compounds for a comprehensive comparative analysis:
-
Comparator A: Albendazole. A widely used anthelmintic drug that also exhibits potent anticancer activity by targeting tubulin polymerization[4]. Its benzimidazole core makes it a relevant structural and mechanistic comparator.
-
Comparator B: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724). A selective dopamine D4 receptor agonist, demonstrating that the benzimidazole-piperazine scaffold can be tailored for G-protein coupled receptor (GPCR) targets[6]. This provides a distinct mechanistic alternative for comparison.
-
Comparator C: A 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamate derivative. This class of compounds has shown anthelmintic activity, and their synthesis is well-documented, allowing for direct comparison of structure-activity relationships[7].
This selection of comparators will enable a multi-faceted evaluation of our target compound, probing its potential as an antiproliferative agent, a GPCR modulator, or a novel anthelmintic.
Proposed Experimental Workflow for Cross-Validation
The following experimental workflow is designed to provide a comprehensive characterization of this compound in comparison to the selected alternatives.
Figure 1: Proposed experimental workflow for the cross-validation of this compound.
Detailed Experimental Protocols
Synthesis and Characterization
While this compound is commercially available, in-house synthesis or re-purification and thorough characterization are recommended to ensure high purity for biological assays.[8] A plausible synthetic route is outlined below, based on established methods for similar compounds.[4][5][9]
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 1-methyl-2-chloro-1H-benzimidazole. React 1-methyl-1H-benzo[d]imidazol-2(3H)-one with phosphorus oxychloride.
-
Step 2: Nucleophilic Substitution. React 1-methyl-2-chloro-1H-benzimidazole with an excess of piperazine in a suitable solvent (e.g., ethanol) under reflux.
-
Step 3: Salt Formation. Dissolve the resulting free base in an appropriate solvent (e.g., methanol) and treat with a stoichiometric amount of hydrochloric acid to precipitate the dihydrochloride salt.
-
Purification and Characterization. Purify the final product by recrystallization. Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
In Vitro Antiproliferative and Mechanistic Assays
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Culture. Plate cancer cell lines (e.g., HeLa, MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment. Treat the cells with a serial dilution of the target compound and comparators (Albendazole as a positive control) for 48-72 hours.
-
MTT Addition. Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis. Calculate the IC₅₀ values for each compound.
Protocol 3: Tubulin Polymerization Assay
-
Reaction Mixture. Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.
-
Compound Addition. Add the target compound or comparators to the reaction mixture.
-
Fluorescence Monitoring. Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis. Compare the rate and extent of tubulin polymerization in the presence of the test compounds to a positive control (e.g., paclitaxel) and a negative control (e.g., DMSO).
GPCR Binding and Functional Assays
Protocol 4: Radioligand Binding Assay for Dopamine D4 Receptor
-
Membrane Preparation. Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor.
-
Binding Reaction. Incubate the membranes with a constant concentration of a radiolabeled D4 antagonist (e.g., [³H]spiperone) and varying concentrations of the test compounds.
-
Separation and Scintillation Counting. Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis. Determine the Ki values for each compound by nonlinear regression analysis.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in a clear and concise table to facilitate direct comparison between the target compound and the selected alternatives.
| Assay | This compound | Comparator A (Albendazole) | Comparator B (ABT-724) | Comparator C |
| HeLa IC₅₀ (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |
| MDA-MB-231 IC₅₀ (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |
| Tubulin Polymerization IC₅₀ (µM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |
| Dopamine D4 Ki (nM) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |
| Anthelmintic EC₅₀ (µg/mL) | Experimental Value | Literature/Experimental Value | Literature/Experimental Value | Experimental Value |
Putative Signaling Pathways
Based on the activities of the comparator compounds, this compound could potentially interact with one of the following signaling pathways.
Figure 2: Potential signaling pathways for this compound.
Conclusion and Future Directions
This guide provides a structured approach for the initial characterization and cross-validation of this compound. By systematically comparing its activity against well-defined compounds, researchers can efficiently determine its primary mechanism of action and potential therapeutic applications. Positive results in any of the proposed in vitro assays should be followed by more extensive in vivo studies to evaluate efficacy, pharmacokinetics, and safety. The benzimidazole-piperazine scaffold remains a fertile ground for the discovery of new medicines, and a rigorous, comparative approach is key to unlocking its full potential.
References
-
Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 17(12), 14339–14349. [Link]
-
Anichina, K., Mavrova, A., Vuchev, D., Popova-Daskalova, G., Bassi, G., Rossi, A., ... & Naydenova, E. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. Molecules, 28(14), 5394. [Link]
- Gaba, M., Singh, S., & Mohan, C. (2014). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(6), 2134.
- Kim, J. S., Lee, H. J., & Lee, S. K. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Bioorganic & Medicinal Chemistry, 54, 116568.
- Pasha, T. Y., & Ramesh, B. (2021). N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of...
- Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 353-358.
- Sánchez-Alonso, R. M., Raviña, E., Santana, L., García-Mera, G., Sanmartín, M., & Baltar, P. (1989). Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- Brioni, J. D., Moreland, R. B., Cowart, M. D., Pabbisetty, K. B., Hsieh, G. C., Kolasa, T., ... & Nakane, M. (2004). Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction. Journal of medicinal chemistry, 47(15), 3853–3864.
- Tahlan, S., Kumar, S., & Ramasamy, K. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. BMC chemistry, 13(1), 1-21.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
- Mavrova, A. T., Anichina, K. K., Vuchev, D. I., Tsenov, J. A., Kondeva-Burdina, M. S., & Voynikov, Y. N. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & medicinal chemistry letters, 28(15), 2576-2582.
- Wang, W., Cao, H., Wolf, S., Camacho-Horvitz, M. S., Holak, T. A., & Dömling, A. (2012). Benzimidazole-2-one: a novel anchoring principle for antagonizing p53-Mdm2. ACS medicinal chemistry letters, 3(4), 313-317.
-
American Elements. (n.d.). Benzimidazoles. Retrieved from [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. Discovery of 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole (ABT-724), a dopaminergic agent with a novel mode of action for the potential treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 95% | CAS: 1426290-55-2 | AChemBlock [achemblock.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
A Comparative Guide to 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride and Commercially Available Anxiolytic and Antipsychotic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a comparative analysis of the hypothetical novel compound, 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, against established anxiolytic and atypical antipsychotic drugs. Due to the absence of published data for this specific molecule, this guide synthesizes information on its core structural motifs—benzimidazole and piperazine—to predict a likely pharmacological profile. We then benchmark this predicted profile against commercially available drugs such as the anxiolytic buspirone and the atypical antipsychotics risperidone and olanzapine. Detailed experimental protocols for in vitro and in vivo characterization are provided to enable researchers to validate and expand upon the predicted activities of this and similar novel compounds. This guide is intended to serve as a valuable resource for drug discovery and development professionals working on new chemical entities targeting neuropsychiatric disorders.
Introduction: The Therapeutic Potential of Benzimidazole-Piperazine Scaffolds
The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] When coupled with a piperazine moiety, the resulting scaffold frequently exhibits significant central nervous system (CNS) activity. This combination is a well-established pharmacophore in the design of agents targeting neuropsychiatric disorders.[2][4][5][6][7]
The subject of this guide, this compound (referred to herein as "Compound X"), is a novel molecule for which no public pharmacological data is currently available. However, its structural components suggest a high probability of interaction with key neurotransmitter systems implicated in anxiety and psychosis, particularly the serotonin and dopamine pathways.
Based on the known pharmacology of related compounds, we can hypothesize a multi-target profile for Compound X, potentially acting as an antagonist or partial agonist at serotonin (5-HT) and dopamine (D) receptors. This guide will explore this hypothetical profile in the context of existing therapies and provide a roadmap for its experimental validation.
Predicted Pharmacological Profile of Compound X
The pharmacological action of Compound X is likely dictated by the interplay of its benzimidazole core and the piperazine ring. Many benzimidazole-piperazine derivatives exhibit affinity for serotonin 5-HT2A and dopamine D2 receptors.[2][4] The substitution pattern on both moieties will significantly influence receptor affinity and functional activity (agonist, antagonist, or partial agonist).
Given this structural precedent, a plausible pharmacological profile for Compound X could involve:
-
Serotonin 5-HT2A Receptor Antagonism: This is a hallmark of many atypical antipsychotics and contributes to their efficacy against the negative symptoms of schizophrenia and a lower propensity for extrapyramidal side effects (EPS).[8][9][10][11]
-
Dopamine D2 Receptor Antagonism/Partial Agonism: Blockade of D2 receptors in the mesolimbic pathway is a key mechanism for the antipsychotic effects of many drugs.[8][10][12] A partial agonist profile, similar to aripiprazole, could offer a favorable balance between efficacy and side effects.
-
Affinity for Other Receptors: Potential interactions with other serotonin receptor subtypes (e.g., 5-HT1A), adrenergic receptors (α1, α2), and histamine H1 receptors are also possible and would contribute to the overall therapeutic and side-effect profile.[9]
Comparative Analysis with Commercially Available Drugs
To contextualize the potential of Compound X, we compare its predicted profile with three well-characterized drugs: buspirone (anxiolytic), risperidone (atypical antipsychotic), and olanzapine (atypical antipsychotic).
Mechanism of Action
| Compound | Primary Mechanism of Action | Key Receptor Affinities (Ki, nM) |
| Compound X (Hypothetical) | Predicted: 5-HT2A and D2 receptor modulation. | To be determined experimentally. |
| Buspirone | 5-HT1A partial agonist; weak D2 antagonist.[13][14][15][16][17] | 5-HT1A: ~25 nM (partial agonist), D2: moderate affinity.[13][14][15] |
| Risperidone | Potent 5-HT2A and D2 antagonist.[18][19][20] | 5-HT2A: 0.2 nM, D2: 3.2 nM, α1A: 5 nM, H1: 20 nM. |
| Olanzapine | Potent 5-HT2A and D2 antagonist with broad receptor activity.[12][21][22][23] | 5-HT2A: <10 nM, D2: ~11-31 nM, H1: 7 nM, M1: 2.5 nM.[22][23][24] |
Therapeutic Indications and Side Effect Profile
| Compound | Primary Indications | Common Side Effects |
| Compound X (Hypothetical) | Potential for anxiolytic and/or antipsychotic effects. | To be determined experimentally. Potential for sedation, metabolic changes, and EPS depending on receptor profile. |
| Buspirone | Generalized Anxiety Disorder (GAD).[14][17] | Dizziness, nausea, headache. Low risk of sedation and dependence.[13][15] |
| Risperidone | Schizophrenia, bipolar disorder, irritability in autism.[18][20] | Extrapyramidal symptoms (at higher doses), hyperprolactinemia, weight gain, sedation.[19][20] |
| Olanzapine | Schizophrenia, bipolar disorder.[12][21] | Significant weight gain, metabolic syndrome (diabetes, dyslipidemia), sedation.[21][23][24] Low risk of EPS.[23] |
Experimental Workflows for Characterization of Compound X
To validate the predicted pharmacological profile of Compound X and establish its therapeutic potential, a systematic experimental approach is necessary.
In Vitro Characterization
The initial step is to determine the binding affinity of Compound X for a panel of CNS receptors.
Protocol: Radioligand Binding Assay for 5-HT2A Receptor Affinity
-
Membrane Preparation: Homogenize cells or tissue expressing the human 5-HT2A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [3H]ketanserin (radioligand), and membrane suspension.
-
Non-specific Binding: Assay buffer, [3H]ketanserin, a high concentration of an unlabeled 5-HT2A antagonist (e.g., clozapine), and membrane suspension.
-
Competition: Assay buffer, [3H]ketanserin, varying concentrations of Compound X, and membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for Compound X. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This protocol can be adapted for other receptors of interest (e.g., D2, 5-HT1A, H1, M1) by selecting the appropriate radioligand and unlabeled competitor.[25][26]
Following binding affinity determination, functional assays are crucial to characterize Compound X as an agonist, antagonist, or partial agonist.
Protocol: Calcium Flux Assay for 5-HT2A Functional Activity
-
Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of Compound X to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of Compound X before adding a known 5-HT2A agonist (e.g., serotonin).
-
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis:
-
Agonist Mode: Determine the EC50 value for Compound X.
-
Antagonist Mode: Determine the IC50 value of Compound X against the agonist-induced response.
-
This assay leverages the Gq-coupling of the 5-HT2A receptor, which leads to an increase in intracellular calcium upon activation.[27]
In Vivo Evaluation
Promising in vitro results should be followed by in vivo studies in animal models to assess efficacy and safety.
Elevated Plus Maze (EPM): This is a widely used model to screen for anxiolytic-like effects. The maze consists of two open and two closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Fear Conditioning: This model assesses the effect of a compound on learned fear responses. A neutral stimulus (e.g., a tone) is paired with an aversive stimulus (e.g., a mild foot shock). The freezing response to the conditioned stimulus is measured.
Amphetamine- or PCP-Induced Hyperlocomotion: These pharmacological models are used to screen for antipsychotic activity. Amphetamine and phencyclidine (PCP) induce hyperlocomotion in rodents, which is reversed by antipsychotic drugs.[28][29]
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. A weaker acoustic stimulus (prepulse) preceding a startling stimulus inhibits the startle response. Antipsychotics can reverse deficits in PPI induced by psychomimetic drugs.[29]
Visualizing Pathways and Workflows
Signaling Pathway of Atypical Antipsychotics
Caption: Hypothetical signaling pathway of Compound X as an atypical antipsychotic.
Experimental Workflow for Compound Characterization
Caption: Workflow for the preclinical characterization of Compound X.
Conclusion and Future Directions
The novel compound this compound holds therapeutic promise as a CNS agent based on its structural similarity to known anxiolytics and antipsychotics. This guide provides a framework for its initial characterization, comparing its hypothetical pharmacological profile to established drugs and offering detailed experimental protocols for its validation.
The path forward for Compound X and similar novel molecules involves a rigorous, systematic evaluation of their receptor binding and functional activity profiles, followed by in vivo testing in relevant animal models of anxiety and psychosis. A thorough understanding of its structure-activity relationship will be paramount in optimizing its efficacy and safety profile, with the ultimate goal of developing a novel therapeutic agent with superior performance compared to existing treatments.
References
- Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug. PubMed.
- Atypical antipsychotics: mechanism of action. PubMed.
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. MDPI.
- MECHANISM OF ACTION OF
- MECHANISM OF ACTION OF ANXIOLYTICS. ACNP.
- Olanzapine. Wikipedia.
- Anxiolytics: What They Are, Uses, Side Effects & Types. Cleveland Clinic.
- Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders.
- Anxiolytic Drugs: Overview. JoVE.
- What is the mechanism of action for Buspirone (buspirone)? Dr.Oracle.
- Mechanism of Action of Risperidone. Psychopharmacology Institute.
- Clinical pharmacology of anxiolytics.
- Buspirone. Wikipedia.
- Anxiolytic. Wikipedia.
- What is the mechanism of action of Buspar (buspirone)? Dr.Oracle.
- Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. NIH.
- Buspirone. PubChem.
- Buspirone: Pharmacokinetics,side effects and mechanism of action. ChemicalBook.
- 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investig
- Pharmacology of Risperidone (Risperdal) ; Phamacokinetics, Mechanism of Action, Uses, Effects. YouTube.
- Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. PMC.
- Olanzapine.
- Mepiprazole. Benchchem.
- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. PubMed Central.
- Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. PubMed Central.
- Risperidone. Wikipedia.
- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed.
- Application Notes and Protocols: 5-HT2A Antagonist Solution Preparation for In Vitro Experiments. Benchchem.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Animal models for screening anxiolytic-like drugs: a perspective.
- Medicinal chemistry of benzimidazole, a versatile pharmacophore.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. FR.
- 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Risperidone compared with new and reference antipsychotic drugs: In vitro and in vivo receptor binding.
- Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives.
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. Journal of Drug Delivery and Therapeutics.
- In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- Animal Models of Psychosis: Current State and Future Directions. PMC - PubMed Central.
- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central.
- Mepiprazole, a new psychotropic drug: effects on uptake and retention of monoamines in r
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. Piperazine derivatives of benzimidazole as potential anthelmintics. Part 1: Synthesis and activity of methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acnp.org [acnp.org]
- 11. researchgate.net [researchgate.net]
- 12. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Buspirone - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Buspirone: Pharmacokinetics,side effects and mechanism of action_Chemicalbook [chemicalbook.com]
- 18. Risperidone: neurochemical, pharmacologic and clinical properties of a new antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Risperidone - Wikipedia [en.wikipedia.org]
- 21. Olanzapine - Wikipedia [en.wikipedia.org]
- 22. psychiatryonline.org [psychiatryonline.org]
- 23. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 27. innoprot.com [innoprot.com]
- 28. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Potential of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride and Its Analogs
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride. In the absence of direct peer-reviewed studies on this specific molecule, this guide leverages experimental data from structurally related 2-(piperazin-1-yl)-1H-benzimidazole derivatives to project its potential pharmacological activities. The benzimidazole nucleus fused with a piperazine moiety represents a "privileged scaffold" in medicinal chemistry, known to confer a wide array of biological activities.[1] This document synthesizes findings from multiple studies to offer a well-rounded perspective on the potential applications of this chemical class, with a focus on anthelmintic, anticancer, dopaminergic, and anti-inflammatory properties.
The core structure, characterized by the fusion of a benzene ring and an imidazole ring, provides a versatile platform for therapeutic intervention.[2] The addition of a piperazine ring at the 2-position is a common strategy to enhance potency and modulate pharmacokinetic properties for various biological targets.[3][4] This guide will delve into the performance of several analogs, providing supporting experimental data and detailed protocols to enable researchers to design future studies and contextualize the potential of this compound.
Anthelmintic Potential: Targeting Parasitic Infections
The benzimidazole scaffold is the backbone of many widely used anthelmintic drugs.[2] Their mechanism of action often involves the inhibition of tubulin polymerization in parasites, leading to disruption of cellular transport and integrity.[3] The introduction of a piperazine moiety has been explored to enhance this activity.
Comparative Performance of Benzimidazole-Piperazine Analogs
Several studies have demonstrated the potent in vitro and in vivo anthelmintic activity of benzimidazole-piperazine derivatives against various parasitic worms.[5][6][7] The data below summarizes the efficacy of representative compounds from the literature.
| Compound ID | Modification | Target Parasite | Efficacy | Reference |
| Compound 7c | 2-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1H-benzimidazole | Trichinella spiralis | 92.7% reduction in parasite activity at 100 µg/mL after 48 hours | [3] |
| Compound 31 | methyl 5(6)-(4-benzoylpiperazin-1-yl)benzimidazole-2-carbamate | Hymenolepis nana | 100% elimination at 100-250 mg/kg (oral, 3 doses) | [5] |
| Compound 36 | methyl 5(6)-[4-[(diethylamino)carbonyl]piperazin-1-yl]benzimidazole-2-carbamate | Hymenolepis nana | 100% elimination at 100-250 mg/kg (oral, 3 doses) | [5] |
| Compound 22 | 2-(2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5(6)-methyl-1H-benzimidazole | Trichinella spiralis | Most active in series | [7] |
Experimental Protocol: In Vitro Anthelmintic Activity against Trichinella spiralis Muscle Larvae
This protocol is adapted from studies evaluating the efficacy of benzimidazole derivatives against parasitic larvae.[3]
Objective: To determine the larvicidal efficacy of test compounds against Trichinella spiralis muscle larvae.
Materials:
-
Test compounds (e.g., this compound)
-
Reference drugs (e.g., Albendazole, Ivermectin)
-
Trichinella spiralis-infected muscle tissue
-
Digestion fluid (1% pepsin in 1% HCl)
-
RPMI-1640 medium supplemented with antibiotics
-
96-well microtiter plates
-
Inverted microscope
Procedure:
-
Larvae Isolation: Isolate T. spiralis muscle larvae by artificial digestion of infected muscle tissue in digestion fluid at 37°C for 2-3 hours.
-
Larvae Preparation: Wash the collected larvae several times with sterile phosphate-buffered saline (PBS) and then with RPMI-1640 medium.
-
Compound Preparation: Dissolve test compounds and reference drugs in a suitable solvent (e.g., DMSO) to prepare stock solutions. Further dilute with RPMI-1640 medium to achieve the desired final concentrations (e.g., 50 and 100 µg/mL).
-
Assay Setup: In a 96-well plate, add approximately 100 larvae per well in 100 µL of RPMI-1640 medium.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a solvent control (medium with the same concentration of DMSO) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 24 and 48 hours.
-
Evaluation: After the incubation periods, examine the larvae under an inverted microscope. Larvae are considered dead if they are immobile and show no movement upon gentle probing.
-
Data Analysis: Calculate the percentage of larval mortality for each treatment group compared to the control groups.
Dopaminergic Activity: Potential in Neuroscience
The piperazine moiety is a well-known pharmacophore that interacts with various neurotransmitter receptors, including dopamine receptors. [4]Several benzimidazole-piperazine derivatives have been synthesized and evaluated for their affinity to dopamine D2 receptors, suggesting potential applications in treating neurological and psychiatric disorders. [8][9]
Comparative Performance of Benzimidazole-Piperazine Analogs at Dopamine Receptors
The binding affinities of various analogs for dopamine receptors have been determined through radioligand binding assays. [9]
| Compound ID | Modification | Receptor Affinity | Finding | Reference |
|---|---|---|---|---|
| Compound 27 | 5-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethoxy]-1,3-dihydro-2H-benzimidazole-2-thione | D2 | High affinity | [9] |
| General Class | 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles | D2 | High affinity | [9] |
| General Class | 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles | D2 | High affinity | [9]|
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor. [9] Objective: To measure the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Spiperone)
-
Test compounds
-
Non-specific binding control (e.g., Haloperidol)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Reaction Setup: In test tubes, combine the cell membranes, radioligand at a fixed concentration (near its Kd), and varying concentrations of the test compound in the binding buffer.
-
Total and Non-specific Binding: Prepare tubes for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a non-labeled competitor like haloperidol).
-
Incubation: Incubate the reaction mixtures at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Anti-inflammatory Potential: Modulating Inflammatory Responses
The benzimidazole scaffold is present in compounds known to possess anti-inflammatory activity. [10][11]The addition of a piperazine ring can further enhance these properties. [12][13][14]These compounds may exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production. [15]
Comparative Performance of Benzimidazole-Piperazine Analogs in Inflammation Models
The anti-inflammatory effects of several benzimidazole-piperazine derivatives have been demonstrated in in vivo models of inflammation, such as the carrageenan-induced rat paw edema model. [12][13][14]
| Compound ID | Modification | Model | % Inhibition of Edema | Reference |
|---|---|---|---|---|
| Compound 42c | 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivative | Carrageenan-induced rat paw edema | 55.17 | [12] |
| Compound 42d | 1-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivative | Carrageenan-induced rat paw edema | 51.72 | [12] |
| Compound 42h | 1-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazole derivative | Carrageenan-induced rat paw edema | 48.27 | [12]|
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds. [12][13][14] Objective: To assess the ability of a test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar rats
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
1% Carrageenan solution in saline
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the rats into groups (e.g., control, reference, and test compound groups). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). Administer the vehicle (e.g., saline or a suspension agent) to the control group.
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema by the test compounds and the reference drug compared to the control group.
Conclusion
While direct experimental data for this compound is not yet available in peer-reviewed literature, a comprehensive analysis of its structural analogs strongly suggests its potential as a pharmacologically active compound. The benzimidazole-piperazine scaffold is a proven pharmacophore with demonstrated efficacy in several therapeutic areas. Based on the evidence presented in this guide, it is reasonable to hypothesize that this compound may exhibit anthelmintic, anticancer, dopaminergic, and anti-inflammatory properties.
The N-methylation on the benzimidazole ring and the unsubstituted piperazine at the 2-position are key structural features that will influence its biological activity and pharmacokinetic profile. Further investigation is warranted to elucidate the specific activities and mechanisms of action of this compound. The experimental protocols detailed in this guide provide a solid foundation for researchers to initiate such studies. The comparative data from existing analogs will serve as valuable benchmarks for evaluating its performance and potential for development as a novel therapeutic agent.
References
[3]Anichina, K., Mavrova, A., Vuchev, D., et al. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences. [Link]
[5]Dubey, R., Abuzar, S., Sharma, S., Chatterjee, R. K., & Katiyar, J. C. (1985). Synthesis and anthelmintic activity of 5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
[8]Action of benzimidazolo-piperazinyl derivatives on dopamine receptors. (2015). ResearchGate. [Link]
[4]Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Innovare Academic Sciences. [Link]
[9]Stanković, M., Jaćević, V., Dragačević, V., et al. (2007). Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]- and 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles. Medicinal Chemistry. [Link]
[16]Dubey, R., Abuzar, S., Sharma, S., Chatterjee, R. K., & Katiyar, J. C. (1985). Synthesis and anthelmintic activity of 5(6)-[(benzimidazol-2-yl)carboxamido]- and (4-substituted piperazin-1-yl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
[6]Shrestha, B., Banerjee, J., Yadav, P. K., Gupta, A. K., & Khanal, H. (2016). Comparison of Antihelminthic Activity between Bisaryl Benzyl Piperazine and Benzimidazole Linked Piperazine Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
[17]Benzimidazole derivatives with anticancer activity. (2024). ResearchGate. [Link]
[18]Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
[7]Sharma, R. K., & Singh, V. (2014). Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. Research Journal of Chemical Sciences. [Link]
[12]Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
[10]A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Frontiers in Pharmacology. [Link]
[1]Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. (2017). Toxicology Mechanisms and Methods. [Link]
[13]Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]
[14]Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. ResearchGate. [Link]
[19]Pandey, S., Tripathi, P., Parashar, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
[20]Biological and Pharmacological Significance of Benzimidazole Derivatives: A Review. (2020). ResearchGate. [Link]
[21]Bhavsar, Z. A., Acharya, P. T., Jethava, D. J., & Patel, H. (2023). Synthesis of piperazine-based analog as anthelmintic agent. ResearchGate. [Link]
[22]Kus, C., Sözüdönmez, F., & Altanlar, N. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Archiv der Pharmazie. [Link]
[2]Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica. [Link]
[11]Nishimura, T., et al. (1983). Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles. Journal of Medicinal Chemistry. [Link]
[23]Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Semantic Scholar. [Link]
[24]Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2023). ResearchGate. [Link]
[25]JOURNAL OF HUMAN BEHAVIOR AND PSYCHOLOGY Recent Updates on Anticancer Potential of Benzimidazole Derivatives. (n.d.). [Link]
[26]Mavrova, A. T., et al. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Molecules. [Link]
[15]Liu, Y., et al. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules. [Link]
[27]Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. (2024). PubMed. [Link]
[28]Anti-inflammatory Activity of Piperlotines. (2020). Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. [Link]
Sources
- 1. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. Synthesis and anthelmintic activity of 5(6)-(benzimidazol-2-ylcarbamoyl) and (4-substituted piperazin-1-yl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, dopamine D2 receptor binding studies and docking analysis of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazole, 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazole and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and antiinflammatory activity of some 2-(substituted-pyridinyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. jddtonline.info [jddtonline.info]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 25. apexpub.org [apexpub.org]
- 26. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
meta-analysis of benzimidazole-piperazine compounds in preclinical studies
An In-Depth Guide to the Preclinical Meta-Analysis of Benzimidazole-Piperazine Compounds
Introduction: The Strategic Union of Two Pharmacophores
In the landscape of medicinal chemistry, the benzimidazole ring is considered a "privileged scaffold."[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a multitude of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anthelmintic effects.[4][5] The piperazine moiety, another key pharmacophore, is a versatile building block found in numerous approved drugs, known for improving pharmacokinetic properties and providing a flexible linker to engage with target proteins.[6]
The strategic hybridization of these two moieties into benzimidazole-piperazine (B-P) compounds has emerged as a powerful approach in drug discovery. This guide provides a meta-analysis of preclinical data on B-P derivatives, comparing their performance across different therapeutic areas and detailing the experimental frameworks used for their evaluation.
Comparative Biological Activities: A Multi-Therapeutic Analysis
The versatility of the B-P scaffold is evident in its potent activity against a range of diseases. Preclinical studies have primarily focused on its efficacy in oncology and infectious diseases.
Anticancer Activity: Targeting the Cytoskeleton
A primary mechanism of action for many B-P anticancer agents is the disruption of microtubule dynamics.[7] By interfering with tubulin polymerization, these compounds induce mitotic arrest and apoptosis in rapidly dividing cancer cells.[7][8]
Several B-P derivatives have demonstrated potent cytotoxic effects across various cancer cell lines, in some cases exceeding the efficacy of established drugs like Albendazole (ABZ).[7]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀) of Benzimidazole-Piperazine Derivatives in Cancer Cell Lines
| Compound ID | Linker/Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 7b | -SCH₂CO- linker, 4-methylphenylpiperazine | MDA-MB-231 (Breast) | 34.5 | [7] |
| U-87 MG (Glioblastoma) | 37.9 | [7] | ||
| 7c | -SCH₂CO- linker, 4-chlorophenylpiperazine | MDA-MB-231 (Breast) | 39.8 | [7] |
| U-87 MG (Glioblastoma) | 42.6 | [7] | ||
| 7d | -SCH₂CO- linker, 4-methoxyphenylpiperazine | MDA-MB-231 (Breast) | 38.1 | [7] |
| U-87 MG (Glioblastoma) | 34.2 | [7] | ||
| 6b | Direct linkage, specific arylaldehydes | MCF-7 (Breast) | 0.1 ± 0.02 µg/mL | [9] |
| HePG2 (Liver) | 0.3 ± 0.1 µg/mL | [9] | ||
| HCT-116 (Colon) | 0.06 ± 0.001 µg/mL | [9] | ||
| 6c | Direct linkage, specific arylaldehydes | MCF-7 (Breast) | 0.3 ± 0.01 µg/mL | [9] |
| HePG2 (Liver) | 0.5 ± 0.1 µg/mL | [9] | ||
| HCT-116 (Colon) | 0.2 ± 0.01 µg/mL | [9] | ||
| Albendazole | Reference Drug | MDA-MB-231 (Breast) | 49.6 | [7] |
| | | U-87 MG (Glioblastoma) | 53.2 |[7] |
Note: IC₅₀ values are a measure of drug potency; a lower value indicates higher potency.
The data reveals that specific substitutions on the phenylpiperazine moiety and the benzimidazole core significantly influence anticancer activity.[7] For instance, derivatives 7b, 7c, and 7d consistently show lower IC₅₀ values than the reference drug albendazole in breast and glioblastoma cell lines.[7]
Anthelmintic and Antimicrobial Efficacy
The B-P scaffold's ability to target tubulin also confers potent anthelmintic properties.[7] Furthermore, derivatives have been developed with significant antibacterial and antitubercular activity.
Table 2: Comparative Antimicrobial and Anthelmintic Activity of B-P Derivatives
| Compound ID | Activity Type | Organism/Strain | Efficacy Metric | Result | Reference |
|---|---|---|---|---|---|
| 7c | Anthelmintic | Trichinella spiralis | % Larval Viability Reduction (48h, 100 µg/mL) | 92.7% | [7] |
| Albendazole | Anthelmintic | Trichinella spiralis | % Larval Viability Reduction (48h, 100 µg/mL) | 15.6% | [7] |
| Ivermectin | Anthelmintic | Trichinella spiralis | % Larval Viability Reduction (48h, 100 µg/mL) | 78.3% | [7] |
| Compound 2 | Anti-tubercular | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | 0.1 µg/mL | [6] |
| 9d, 9f, 9k, 9l | Antibacterial | Gram +/- bacteria | Minimum Inhibitory Concentration (MIC) Range | 3.67 - 11.78 µg/mL |[10] |
Compound 7c, for example, exhibited approximately six times greater anthelmintic activity against T. spiralis larvae than the widely used drug albendazole.[7] In the realm of infectious diseases, certain B-P analogs show impressive potency, with antitubercular compound 2 demonstrating a MIC of just 0.1 µg/mL.[6]
Synthesis and Preclinical Evaluation Workflow
The development of novel B-P compounds follows a structured preclinical pipeline, from chemical synthesis to in vivo validation.
General Synthesis Route
A common method for synthesizing B-P derivatives involves the reaction of a starting benzimidazole compound with a piperazine derivative. The specific reagents and conditions can be modified to generate a library of compounds with diverse substituents.[7]
Caption: Standard workflow for the preclinical assessment of B-P compounds.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following are self-validating protocols commonly employed in the preclinical evaluation of B-P compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This protocol determines the concentration of a B-P compound required to inhibit the growth of cancer cells by 50% (IC₅₀). [11] Objective: To quantify the antiproliferative effect of B-P compounds on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231, U-87 MG) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator. [12]2. Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight. [11]3. Compound Treatment: Prepare serial dilutions of the B-P compounds in culture media. Treat the cells with this wide concentration range (e.g., 0.5–100 µM) for a specified period (e.g., 72 hours). [7]Include an untreated control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [11]5. Solubilization: Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO). [11]6. Data Acquisition: Measure the absorbance of each well using a microplate reader at a specific wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value. [7]
Protocol 2: In Vivo Xenograft Tumor Model
This protocol assesses the antitumor activity of a B-P compound in a living organism. [12] Objective: To evaluate the in vivo efficacy of a lead B-P compound in reducing tumor growth.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old), housed in a pathogen-free environment. [12]2. Tumor Implantation: Subcutaneously inject a suspension of cultured human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse. [12]3. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., twice weekly) with calipers and calculate the volume using the formula: Volume = (length x width²) / 2. [12]4. Randomization and Treatment: Randomize mice into a control group (receiving vehicle only) and a treatment group. Administer the B-P compound via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. [11][12]5. Endpoint: Continue treatment for a defined period. Monitor tumor volume and the overall health of the mice (e.g., body weight). The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group. [11]
Protocol 3: In Vitro Anthelmintic Larvicidal Assay
This protocol evaluates the effectiveness of B-P compounds against parasitic larvae. [7] Objective: To determine the larvicidal activity of B-P compounds against parasites like Trichinella spiralis.
Methodology:
-
Larvae Preparation: Isolate muscle larvae from an infected host according to established protocols.
-
Assay Setup: In a multi-well plate, suspend a known number of larvae (e.g., 100) in 1 mL of physiological solution per well. [7]3. Compound Exposure: Add the B-P compounds, dissolved in a suitable solvent like DMSO, to the wells at various concentrations (e.g., 50 and 100 µg/mL). Include positive controls (e.g., Albendazole, Ivermectin) and a vehicle control. [7]4. Incubation: Incubate the plates at 37°C for specified time points (e.g., 24 and 48 hours). [7]5. Viability Assessment: Assess larval viability under a microscope. Non-viable larvae typically become immobile and lose their characteristic coiled shape. [7]6. Analysis: Calculate the percentage of non-viable larvae at each concentration and time point to determine the larvicidal efficacy.
Pharmacokinetics and Safety Considerations
Despite their promising efficacy, the clinical translation of B-P compounds faces challenges, primarily related to their pharmacokinetic profile and potential toxicity.
-
Bioavailability: Many benzimidazole derivatives suffer from low aqueous solubility and high lipophilicity, leading to poor oral bioavailability (ranging from 2% to 60%). [8][13]They often undergo significant first-pass metabolism in the liver, which can convert them into both active and inactive metabolites. [13]The piperazine moiety is often incorporated to help mitigate these issues, but formulation strategies remain critical.
-
Safety Profile: A class effect of benzimidazoles is potential toxicity to bone marrow, which can lead to decreased white blood cell counts. [14]Some benzimidazoles also exhibit teratogenic (embryotoxicity) effects due to their antimitotic activity, which disrupts microtubule formation in the developing fetus. [15]Therefore, thorough toxicology studies, including genotoxicity and reproductive toxicity assays, are essential in preclinical development. [14]
Conclusion and Future Perspectives
The hybridization of benzimidazole and piperazine scaffolds has yielded a versatile class of compounds with potent preclinical activity, particularly in oncology and infectious diseases. Their ability to modulate key biological targets like tubulin makes them compelling candidates for further development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the B-P scaffold to enhance target selectivity and potency while minimizing off-target effects. [16]* Improving Pharmacokinetics: Employing drug delivery technologies, such as nanoparticle-based formulations, to improve the solubility and bioavailability of lead compounds. [8]* Exploring New Therapeutic Areas: Investigating the potential of B-P hybrids in other diseases, such as neurodegenerative disorders, where targets like monoamine oxidases could be relevant. [17][18]* Combination Therapies: Evaluating the synergistic effects of B-P compounds with existing standard-of-care drugs to overcome resistance and enhance therapeutic outcomes. [12] By addressing these challenges, the promising preclinical data on benzimidazole-piperazine compounds can be translated into novel and effective therapies for a range of human diseases. [16][19]
References
- Pop-Celeketic, D. et al. (2024). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity.
- Singh, L. S. K. J. et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Costa, V. M. et al. (2019). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed.
- BenchChem. (2025). Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models. BenchChem.
- BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. BenchChem.
- International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences.
- ResearchGate. (n.d.). Representative examples of benzimidazole-piperazine hybrids as anticancer agents.
- Semantic Scholar. (2025). Synthesis of Benzimidazoles Containing Piperazine Ring as Potential Therapeutic Agents Against Diabetes Mellitus and Antioxidant Activities. Semantic Scholar.
- Semantic Scholar. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar.
- ResearchGate. (2011). Benzimidazole An Important Scaffold In Drug Discovery.
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- Özdemir, A. et al. (2020). Evaluation of Cytotoxic Activity of New Benzimidazole-Piperazine Hybrids Against Human MCF-7 and A549 Cancer Cells. Pharmaceutical Chemistry Journal.
- PubMed. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry.
- ResearchGate. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review.
- ResearchGate. (n.d.). Harnessing the Therapeutic Potential of Benzimidazole Encompassing Piperazine Hybrids: Synthesis, Spectral Analysis, In Vitro, and In Silico Biological Evaluation.
- Asian Pacific Journal of Health Sciences. (n.d.). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
- Semantic Scholar. (n.d.).
- PubMed Central. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed Central.
- MDPI. (2022).
- PubMed. (n.d.).
- PubMed Central. (n.d.). In Vitro Selection and In Vivo Efficacy of Piperazine- and Alkanediamide-Linked Bisbenzamidines against Pneumocystis Pneumonia in Mice. PubMed Central.
- PubMed. (2015). Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies. PubMed.
- Scilit. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Scilit.
- PubMed Central. (n.d.). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- PubMed. (2011). Factors affecting pharmacokinetics of benzimidazole anthelmintics in food-producing animals: the consequences and potential risks. Research in Veterinary Science.
- Hennessy, D. R. (1993). Pharmacokinetic disposition of benzimidazole drugs in the ruminant gastrointestinal tract. Parasitology Today.
- PubMed. (2024).
- SpringerLink. (2024). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020–2024). Molecular Diversity.
- Mini Review. (n.d.). Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review.
- PubMed Central. (n.d.).
- ResearchGate. (2024). (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
- Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.
- MDPI. (n.d.).
- Merck Veterinary Manual. (n.d.). Safety of Anthelmintics in Animals - Pharmacology. Merck Veterinary Manual.
- Request PDF. (2025). A comprehensive review on benzimidazoles: Current and future perspectives. Request PDF.
- MDPI. (2024). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules.
- ResearchGate. (n.d.). Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease.
- PubMed. (n.d.). Effect of benzothiazole/piperazine Derivatives on Intracerebroventricular Streptozotocin-Induced Cognitive Deficits. PubMed.
- PubMed. (n.d.). Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. PubMed.
- PubMed Central. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical studies on the pharmacokinetics, safety, and toxicology of oxfendazole: toward first in human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Safety of Anthelmintics in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 16. researchgate.net [researchgate.net]
- 17. Rivastigmine–Benzimidazole Hybrids as Promising Multitarget Metal-Modulating Compounds for Potential Treatment of Neurodegenerative Diseases [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. impactfactor.org [impactfactor.org]
Independent Verification of the Biological Effects of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride: A Comparative Guide to its Structural Class
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
This guide addresses the biological effects of the chemical entity 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride . It is critical to establish at the outset that, following a comprehensive review of publicly available scientific literature, no specific experimental data pertaining to the biological activity of this exact compound could be located. Its primary availability appears to be as a chemical reagent.
Therefore, this guide adopts a scientifically grounded, predictive approach. We will analyze the biological potential of this compound by conducting a comparative analysis of closely related, well-characterized analogs from the 2-(piperazin-1-yl)-1H-benzimidazole class. The benzimidazole nucleus, particularly when functionalized with a piperazine moiety at the 2-position, represents a "privileged scaffold" in medicinal chemistry, known to exhibit a wide spectrum of pharmacological activities.[1][2] This guide will provide an independent verification of the potential biological effects of the target compound by examining the established activities of its structural congeners.
The insights and experimental protocols detailed herein are designed to empower researchers to formulate hypotheses and design robust experimental workflows for the investigation of novel compounds within this chemical family.
The Benzimidazole-Piperazine Scaffold: A Foundation of Diverse Bioactivity
The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif found in numerous FDA-approved drugs.[1] Its bioactivity is attributed to its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with various biological macromolecules.[1] The addition of a piperazine ring at the 2-position introduces a versatile functional group that can be readily modified to modulate the compound's physicochemical properties and target specificity. This combination has led to the discovery of compounds with a range of therapeutic applications, including:
-
Anticancer Activity: Many derivatives exhibit cytotoxicity against various cancer cell lines, often through mechanisms involving tubulin polymerization inhibition.[1]
-
Anthelmintic Activity: The benzimidazole class is well-established in veterinary and human medicine for its effectiveness against parasitic worms.[1]
-
Anti-inflammatory Activity: Certain analogs have demonstrated potent anti-inflammatory effects in preclinical models.
-
Antimicrobial and Antifungal Activity: The scaffold has been a fruitful source of lead compounds in the development of new anti-infective agents.[2]
Comparative Analysis of Representative 2-(Piperazin-1-yl)-1H-benzimidazole Analogs
To build a predictive profile for this compound, we will compare the reported biological activities of two well-characterized analogs from the scientific literature:
-
Alternative A: 2-(4-(4-methylphenyl)piperazin-1-yl)-1H-benzimidazole (Compound 6 in Anichina et al.) - A compound with reported anticancer and anthelmintic activity.[1]
-
Alternative B: 1-((4-phenylpiperazin-1-yl)methyl)-2-phenyl-1H-benzo[d]imidazole (A representative anti-inflammatory compound) - A compound with demonstrated in vivo anti-inflammatory properties.
Structural Comparison
Caption: Structural relationship between the target compound and selected alternatives.
Comparative Biological Activity Data
| Compound | Biological Activity | Key Experimental Findings | Reference |
| Target Compound | Not Publicly Available | No data available for direct comparison. | |
| Alternative A | Anticancer (Cytotoxicity) | IC50 > 100 µM in MDA-MB-231 and U-87 MG cell lines. | [1] |
| Anthelmintic | 33.8% mortality of Trichinella spiralis muscle larvae at 100 µg/mL after 48h. | [1] | |
| Alternative B | Anti-inflammatory | Significant inhibition of carrageenan-induced paw edema in rats. |
Experimental Protocols for Independent Verification
The following protocols are provided as a guide for researchers wishing to investigate the biological effects of this compound or similar novel compounds. These protocols are based on established methodologies reported for the characterization of the alternative compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the potential anticancer activity of a test compound by measuring its effect on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Detailed Steps:
-
Animal Acclimatization: House Wistar rats under standard laboratory conditions with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control (e.g., Indomethacin, 10 mg/kg)
-
Test Compound groups (various doses)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound, positive control, or vehicle orally 1 hour before carrageenan injection.
-
Carrageenan Injection: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group compared to the baseline. Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Predicted Signaling Pathways and Mechanisms of Action
Based on the activities of its structural analogs, this compound could potentially exert its biological effects through the following pathways:
Potential Anticancer Mechanism: Tubulin Polymerization Inhibition
Many benzimidazole derivatives, including some with piperazine moieties, are known to bind to the colchicine-binding site of β-tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Putative signaling pathway for anticancer activity via tubulin inhibition.
Potential Anti-inflammatory Mechanism: COX Inhibition
The anti-inflammatory effects of some benzimidazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. This inhibition reduces the production of prostaglandins, key mediators of inflammation.
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
Conclusion and Future Directions
While direct experimental evidence for the biological effects of this compound is currently lacking in the public domain, a comparative analysis of its structural class provides a strong foundation for predicting its potential activities. The 2-(piperazin-1-yl)-1H-benzimidazole scaffold is a validated pharmacophore with demonstrated anticancer, anthelmintic, and anti-inflammatory properties.
Researchers interested in this specific compound are encouraged to utilize the experimental protocols detailed in this guide for independent verification of its biological profile. Future investigations should focus on a broad screening cascade to elucidate its primary mechanism of action and to explore the structure-activity relationships by synthesizing and testing a focused library of related analogs. Such studies will be instrumental in determining the therapeutic potential of this and other novel benzimidazole-piperazine derivatives.
References
-
Anichina, K., Mavrova, A., Vuchev, D., Popova-Daskalova, G., Bassi, G., Rossi, A., Montesi, M., Panseri, S., Fratev, F., & Naydenova, E. (2023). Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity. International Journal of Molecular Sciences, 24(15), 12267. [Link]
-
Yadav, P., Kumar, R., Kumar, S., & Sharma, P. K. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 893589. [Link]
Sources
- 1. Benzimidazoles Containing Piperazine Skeleton at C-2 Position as Promising Tubulin Modulators with Anthelmintic and Antineoplastic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride
For researchers and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride, a compound often utilized in pharmaceutical research. By understanding the principles behind these procedures, laboratories can ensure the safe and compliant handling of this and similar chemical entities.
Part 1: Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards and the necessary personal protective equipment (PPE) is critical.
Personal Protective Equipment (PPE)
All handling and disposal of this compound and its associated waste must be conducted while wearing appropriate PPE to minimize exposure.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents dermal contact and absorption. |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | Provides a barrier against accidental spills. |
Work should always be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[1]
Hazard Identification and Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) mandates that generators of chemical waste are responsible for determining if their waste is hazardous.[3] Given the lack of specific data for this compound, a conservative approach is required. Based on analogous benzimidazole compounds, it should be presumed to be potentially harmful if swallowed and capable of causing skin and eye irritation.[2]
Therefore, all waste containing this compound must be classified and managed as hazardous waste.[4]
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing this compound.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
Step 1: Designate a Waste Container
-
Select a dedicated hazardous waste container that is chemically compatible with the compound and any solvents used. High-density polyethylene (HDPE) containers are generally suitable.[5]
-
The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[6]
Step 2: Collect All Contaminated Materials
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves).
-
Rinsate from cleaning contaminated glassware (see section 2.4).
-
Step 3: Label the Waste Container
-
Immediately label the container with the words "Hazardous Waste."[4]
-
The label must clearly identify the contents, including the full chemical name: "this compound."[1]
-
Include the approximate concentration (if in solution) and the date of waste generation.[1]
On-Site Storage and Accumulation
Laboratories that generate hazardous waste must adhere to EPA and OSHA regulations for its temporary storage.
Step 1: Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
The SAA should be a secure, well-ventilated area away from incompatible materials, such as strong oxidizing agents.[1]
Step 2: Adhere to Accumulation Limits
-
The EPA allows generators to accumulate up to 55 gallons of hazardous waste in an SAA.[7]
-
Once a container is full, it must be moved to a central accumulation area (CAA) within three days.[6]
Arranging for Final Disposal
The final disposal of hazardous waste is a highly regulated process that must be handled by certified professionals.
Step 1: Contact Your Institution's EHS Department
-
Your facility's Environmental Health and Safety (EHS) department is responsible for the management of hazardous waste. They will have established procedures for the pickup and disposal of chemical waste from laboratories.
Step 2: Professional Waste Disposal
-
The EHS department will arrange for a licensed hazardous waste disposal contractor to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[8]
-
Never dispose of this compound down the drain or in the regular trash.[1]
Decontamination of Empty Containers
Empty containers that once held the compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
Step 1: Triple Rinse
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
The first rinsate is considered hazardous waste and must be collected in your designated waste container for this compound.[1]
-
Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations. Consult your EHS department for specific guidance.
Step 2: Container Disposal
-
After thorough rinsing, the decontaminated container can be disposed of according to your institution's guidelines for non-hazardous lab waste.
-
To prevent reuse, it is good practice to deface the original label and puncture the container.[1]
Part 3: Regulatory and Safety Framework
Adherence to federal and local regulations is non-negotiable in the management of hazardous chemical waste.
EPA's Resource Conservation and Recovery Act (RCRA)
RCRA provides the framework for the "cradle-to-grave" management of hazardous waste, ensuring its safe handling from generation to final disposal.[9] Key requirements for laboratories include:
-
Waste Determination: Classifying all waste streams.[3]
-
Labeling and Storage: Following strict guidelines for container labeling and on-site accumulation.[4]
-
Tracking: Using a hazardous waste manifest system for off-site transportation.
OSHA's Role in Laboratory Safety
The Occupational Safety and Health Administration (OSHA) sets standards to ensure worker safety.[10] Relevant standards for hazardous waste disposal include:
-
Hazard Communication Standard (29 CFR 1910.1200): Ensures that the hazards of all chemicals are evaluated and that this information is conveyed to employees.
-
Hazardous Waste Operations and Emergency Response (HAZWOPER): Provides guidelines for handling hazardous substances and responding to emergencies.[11]
-
Training: All personnel who handle hazardous waste must receive appropriate training.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of chemical waste.
References
- BenchChem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (n.d.). This compound.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management Environmental Group, Inc. website.
- C&EN. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1H-Benzimidazole-4-methanol, 2-methyl-: A Comprehensive Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- University of Alaska Fairbanks. (n.d.). Introduction to Hazardous Waste Management. Retrieved from University of Alaska Fairbanks website.
- Fisher Scientific. (2025, December 26). Safety Data Sheet - 1-(1-Naphthyl)piperazine hydrochloride.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response.
- Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Methylbenzimidazole.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet - 2-Chloro-1H-benzimidazole.
- Sigma-Aldrich. (2024, December 28). Safety Data Sheet - 3-(1-Piperazinyl)-1,2-benzisothiazole.
- Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet - 1-Benzyl-3-(2,2,2-trifluoro-ethyl)-piperazine dihydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%.
- Santa Cruz Biotechnology. (n.d.). Benzimidazole.
- Sigma-Aldrich. (2025, May 6). Safety Data Sheet.
- Fisher Scientific. (2011, December 15). Safety Data Sheet - Benzimidazole.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Apollo Scientific. (n.d.). 3-[(Piperazin-1-yl)methyl]benzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. epa.gov [epa.gov]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. us-east-1.graphassets.com [us-east-1.graphassets.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. 1910.120 - Hazardous waste operations and emergency response. | Occupational Safety and Health Administration [osha.gov]
Navigating the Safe Handling of 1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the "Why" Behind the "How"
1-methyl-2-piperazin-1-yl-1H-benzimidazole dihydrochloride is a solid, crystalline substance belonging to the benzimidazole family. Benzimidazole derivatives are widely used in pharmaceutical development but require careful handling.[1] Analogous compounds are known to be harmful if swallowed and can cause significant skin and eye irritation.[2] The dihydrochloride salt form suggests it is acidic and may be corrosive. Furthermore, as a fine powder, it poses an inhalation hazard, as high concentrations of chemical dust can be destructive to the mucous membranes and upper respiratory tract.[3][4]
Therefore, our safety protocols are built on a multi-faceted approach to risk mitigation:
-
Preventing Ingestion and Inhalation: Engineering controls and respiratory protection are crucial.
-
Avoiding Dermal and Ocular Contact: Appropriate gloves, lab coats, and eye protection are non-negotiable.
-
Preparing for Emergencies: A clear, rehearsed plan for spills and exposures is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks. The minimum required PPE should always be worn when in the laboratory area where this chemical is handled.[5]
| Task | Required PPE | Rationale & Expert Insights |
| General Laboratory Entry | • Safety Glasses with Side Shields• Full-Length Lab Coat | Provides a baseline level of protection against unexpected splashes or airborne particles from other activities in the lab. |
| Weighing and Transferring Solid Compound | • Chemical Splash Goggles• Nitrile Gloves (double-gloving recommended)• Full-Length Lab Coat• Disposable Sleeves (optional but advised) | Weighing dry powders presents a high risk of aerosolization.[6] Chemical splash goggles offer superior protection over safety glasses.[7] Double-gloving minimizes the risk of exposure from a single point of failure or during glove removal.[3] |
| Preparing Solutions (Dissolving the Compound) | • Chemical Splash Goggles• Face Shield (if splash risk is high)• Nitrile Gloves• Chemical-Resistant Apron over Lab Coat | The risk of splashing is highest during this stage. A face shield protects the entire face, and a chemical-resistant apron provides an additional barrier for the torso against corrosive or irritating solutions.[5] |
| Handling Stock Solutions and Dilutions | • Safety Glasses with Side Shields• Nitrile Gloves• Full-Length Lab Coat | While the hazard is reduced in dilute solutions, the fundamental risks of skin and eye contact remain. Consistent use of PPE prevents complacency and accidental exposure. |
A Note on Glove Selection: Always inspect gloves for pinholes or tears before use.[5] If handling the compound in a solvent, consult a glove compatibility chart to ensure nitrile is the appropriate material. Change gloves immediately if they become contaminated and always wash your hands thoroughly after removing them.[3]
Engineering Controls and Safe Handling Practices
PPE is the last line of defense. The primary methods for exposure control involve well-designed engineering controls and meticulous work practices.
Designated Work Area
All work with this compound powder should be conducted in a designated area, clearly labeled as such.[3] This area should be located within a certified chemical fume hood to control the inhalation of airborne particles.[6] The work surface should be lined with absorbent bench paper to contain any minor spills.[6]
Weighing the Compound
Weighing powdered chemicals is a critical control point for preventing contamination.
Workflow for Safely Weighing Hazardous Powders
-
Preparation: Don all required PPE before starting.
-
Tare Vessel: Pre-weigh (tare) a sealable container on a balance located outside the fume hood.[3]
-
Transfer in Hood: Move the tared container into the chemical fume hood.
-
Aliquot Powder: Carefully transfer the desired amount of the compound into the container. Use small scoops to minimize dust generation and avoid pouring directly from the stock bottle.[6]
-
Seal and Re-weigh: Securely close the container inside the hood.
-
Final Weighing: Remove the sealed container from the hood and weigh it on the balance to determine the exact amount transferred.
-
Dissolution: Return the sealed container to the fume hood before adding any solvent.[6]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the impact of an accidental spill or exposure. All personnel handling this compound must be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[8]
Personal Exposure
-
Skin Contact: Immediately remove any contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.
-
Eye Contact: Proceed immediately to an eyewash station and flush the eyes with a gentle stream of lukewarm water for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[10] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek emergency medical assistance.[11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Chemical Spills
The response to a chemical spill depends on its size and location.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. cce.caltech.edu [cce.caltech.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. echemi.com [echemi.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
